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  • Product: 2-Amino-2-(2-methoxyphenyl)acetonitrile hydrochloride
  • CAS: 639792-18-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 2-Amino-2-(2-methoxyphenyl)acetonitrile Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction and Strategic Overview 2-Amino-2-(2-methoxyphenyl)acetonitrile hydrochloride is a valuable synthetic intermediate, particularly in the fields o...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Overview

2-Amino-2-(2-methoxyphenyl)acetonitrile hydrochloride is a valuable synthetic intermediate, particularly in the fields of medicinal chemistry and drug development. As an α-aminonitrile, it serves as a versatile precursor for the synthesis of α-amino acids, diamines, and various heterocyclic compounds. Its structure, featuring a methoxy-substituted aromatic ring, makes it a key building block for molecules with potential therapeutic applications.

The most direct and widely adopted method for synthesizing α-aminonitriles is the Strecker synthesis .[1][2][3] This venerable yet highly efficient one-pot, three-component reaction combines an aldehyde, an ammonia source, and a cyanide source to generate the target aminonitrile.[2][3] This guide will provide a detailed exploration of the Strecker synthesis as applied to 2-amino-2-(2-methoxyphenyl)acetonitrile, focusing on the underlying reaction mechanism, a practical experimental protocol, and critical process considerations.

Part 1: The Core Mechanism – A Strecker Synthesis Approach

The synthesis proceeds in two primary stages: the formation of the α-aminonitrile followed by its conversion to the stable hydrochloride salt. The overall reaction transforms 2-methoxybenzaldehyde into the desired product using an ammonia source (ammonium chloride) and a cyanide source (sodium or potassium cyanide).[2][4][5]

The Three Critical Steps:

  • Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic addition of ammonia to the carbonyl carbon of 2-methoxybenzaldehyde.[2][4] Ammonium chloride (NH₄Cl) is a judicious choice of reagent as it exists in equilibrium with ammonia (NH₃) and serves as a mild acid to protonate the aldehyde's carbonyl oxygen, thereby activating it for attack.[4] Following the initial addition, a molecule of water is eliminated, forming a reactive iminium ion intermediate.[1][2][4]

  • Nucleophilic Cyanide Attack: The cyanide ion (CN⁻), a potent nucleophile, attacks the electrophilic carbon of the iminium ion.[4] This step forms the crucial carbon-carbon bond, resulting in the creation of the racemic α-aminonitrile, 2-amino-2-(2-methoxyphenyl)acetonitrile. The use of sodium cyanide (NaCN) or potassium cyanide (KCN) is preferred over the highly toxic hydrogen cyanide (HCN) gas for safety and handling reasons.[6]

  • Protonation and Salt Formation: The resulting aminonitrile is a basic compound. To facilitate isolation, purification, and improve stability for storage, it is converted into its hydrochloride salt. This is achieved by treating the aminonitrile with a source of hydrogen chloride, typically a solution of HCl in an organic solvent like methanol or ether. The lone pair on the amino group accepts a proton, forming the ammonium salt.

The complete mechanistic pathway is a well-established example of nucleophilic addition to a carbonyl group, followed by addition to an imine.[7][8]

Part 2: Process Visualization and Workflow

A clear understanding of the reaction flow is essential for successful execution. The following diagram outlines the transformation from starting materials to the final product.

Strecker_Synthesis cluster_reactants Starting Materials cluster_intermediates Key Intermediates cluster_product Final Product Aldehyde 2-Methoxybenzaldehyde Imine Iminium Ion Intermediate Aldehyde->Imine + NH4Cl - H2O AmmoniaSource Ammonium Chloride (NH4Cl) AmmoniaSource->Imine CyanideSource Sodium Cyanide (NaCN) Aminonitrile 2-Amino-2-(2-methoxyphenyl)acetonitrile (Free Base) CyanideSource->Aminonitrile Imine->Aminonitrile + NaCN Product 2-Amino-2-(2-methoxyphenyl)acetonitrile Hydrochloride Aminonitrile->Product + HCl HCl Hydrogen Chloride (HCl) HCl->Product

Caption: Workflow for the Strecker synthesis of the target compound.

Part 3: Detailed Experimental Protocol

This protocol is a representative procedure. Researchers should adapt it based on laboratory conditions and scale. All operations involving cyanides must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • 2-Methoxybenzaldehyde

  • Ammonium Chloride (NH₄Cl)

  • Sodium Cyanide (NaCN)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Hydrogen Chloride solution (e.g., 2M in diethyl ether)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methoxybenzaldehyde (1.0 eq) and ammonium chloride (1.2 eq) in anhydrous methanol.

  • Cyanide Addition: Cool the mixture to 0 °C in an ice bath. In a separate flask, dissolve sodium cyanide (1.1 eq) in a minimum amount of water and add it dropwise to the reaction mixture, ensuring the temperature remains below 10 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Workup:

    • Once the reaction is complete, quench by slowly adding a saturated aqueous solution of NaHCO₃.[9]

    • Extract the aqueous mixture three times with an organic solvent like dichloromethane or ethyl acetate.[9]

    • Combine the organic layers and wash with brine.[9]

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude aminonitrile free base.[9]

  • Salt Formation and Isolation:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., anhydrous diethyl ether or DCM).

    • Cool the solution in an ice bath and add a solution of hydrogen chloride (1.1 eq) dropwise with stirring.

    • The hydrochloride salt will precipitate out of the solution.

    • Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Part 4: Data Summary and Characterization

The following table outlines the key parameters for this synthesis. Yields and reaction times are representative and may vary.

ParameterValue/DescriptionRationale / Notes
Starting Aldehyde 2-MethoxybenzaldehydeProvides the core aromatic structure.
Ammonia Source Ammonium Chloride (NH₄Cl)Serves as both the ammonia source and a mild acidic catalyst for imine formation.[4]
Cyanide Source Sodium Cyanide (NaCN)Safer and easier to handle than HCN gas.[6]
Solvent Methanol / WaterA common solvent system that facilitates the dissolution of all reactants.
Reaction Temperature 0 °C to Room TemperatureInitial cooling controls the exothermic reaction, followed by stirring at ambient temperature to drive the reaction to completion.
Typical Yield 70-90% (crude)The Strecker synthesis is generally a high-yielding reaction.
Final Product Form Hydrochloride SaltImproves stability, handling, and crystallinity for purification.

Product Characterization: To confirm the identity and purity of the final product, the following analytical techniques are essential:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the nitrile (C≡N) stretch (typically 2250-2230 cm⁻¹) and N-H stretches.[9]

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Melting Point Analysis: A sharp melting point range indicates high purity of the crystalline salt.

References

  • Strecker amino acid synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

  • James A. (2023). Strecker Synthesis. In Master Organic Chemistry. Retrieved from [Link]

  • Strecker amino acid synthesis. (n.d.). Chemeurope.com. Retrieved from [Link]

  • James A. (2023). The Strecker Synthesis of Amino Acids. In Master Organic Chemistry. Retrieved from [Link]

  • α-Aminonitrile synthesis by cyanation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis of Amino Acids: Strecker Synthesis. (2024). Pearson. Retrieved from [Link]

  • Chu, G.-H., Gu, M., Gerard, B., & Dolle, R. E. (2011). Development of a New α‐Aminonitrile Synthesis. Synthetic Communications, 34(24). Retrieved from [Link]

  • Vu, T. N., Pascal, R., & Danger, G. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Life, 8(4), 44. Retrieved from [Link]

  • Shaikh, I. R. (2020). Organocatalytic Synthesis of α-Aminonitriles: A Review. Molbank, 2020(2), M1128. Retrieved from [Link]

  • Strecker Synthesis: Mechanism & Applications. (2023). StudySmarter. Retrieved from [Link]

  • Strecker Synthesis. (n.d.). NROChemistry. Retrieved from [Link]

  • Strecker Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Nucleophilic addition - carbonyl compounds and hydrogen cyanide. (n.d.). Chemguide. Retrieved from [Link]

  • Preparation method of aminoacetonitrile hydrochloride. (2012). Google Patents.

Sources

Exploratory

An In-depth Technical Guide to 2-Amino-2-(2-methoxyphenyl)acetonitrile Hydrochloride

This guide provides a comprehensive technical overview of 2-Amino-2-(2-methoxyphenyl)acetonitrile hydrochloride, a molecule of significant interest in medicinal chemistry and drug discovery. While specific published rese...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-Amino-2-(2-methoxyphenyl)acetonitrile hydrochloride, a molecule of significant interest in medicinal chemistry and drug discovery. While specific published research on this exact hydrochloride salt is limited, this document synthesizes information from closely related compounds and established chemical principles to offer a foundational understanding for researchers, scientists, and drug development professionals. We will delve into its chemical identity, plausible synthetic routes, analytical methodologies, potential applications, and essential safety protocols.

Chemical Identity and Properties

Correctly identifying a chemical compound is the cornerstone of any research endeavor. 2-Amino-2-(2-methoxyphenyl)acetonitrile hydrochloride is a specific salt of an α-aminonitrile.

CAS Number and Molecular Formula

The Chemical Abstracts Service (CAS) number for the hydrochloride salt of 2-Amino-2-(2-methoxyphenyl)acetonitrile is 639792-18-0 [1]. It is crucial to distinguish this from the free base, 2-Amino-2-(2-methoxyphenyl)acetonitrile, which has the CAS number 96929-45-2[2][3].

  • Molecular Formula: C₉H₁₁ClN₂O[1]

  • Molecular Weight: 198.65 g/mol (for the hydrochloride salt)

  • Synonyms: α-Amino-2-methoxybenzeneacetonitrile hydrochloride

Structural and Physicochemical Properties

The properties of 2-Amino-2-(2-methoxyphenyl)acetonitrile hydrochloride are influenced by the presence of the hydrochloride salt, which typically enhances water solubility and crystallinity compared to the free base.

PropertyInferred ValueRationale and Comparative Data
Appearance White to off-white crystalline solid.Based on the typical appearance of similar hydrochloride salts of organic compounds.
Melting Point Expected to be higher than the free base and likely with decomposition.The ionic nature of the hydrochloride salt increases the lattice energy of the crystal structure. For comparison, the related compound 2-Methoxyphenylacetonitrile has a melting point of 65-67 °C.
Solubility Soluble in water and polar organic solvents like methanol and DMSO.The hydrochloride salt form increases polarity and the potential for hydrogen bonding, enhancing solubility in polar protic solvents.
Predicted ¹H NMR Complex multiplets in the aromatic region (around 7.0-7.5 ppm), a singlet for the methoxy group (~3.8 ppm), a singlet for the α-proton (~5.0 ppm), and broad signals for the amine protons.These predictions are based on the analysis of structurally similar compounds. The exact chemical shifts would need to be confirmed experimentally.
Predicted ¹³C NMR Aromatic carbons between 110-160 ppm, the nitrile carbon around 115-120 ppm, the methoxy carbon around 55 ppm, and the α-carbon around 40-50 ppm.These are typical chemical shift ranges for the functional groups present in the molecule.
Predicted IR (KBr) Peaks around 3400-3200 cm⁻¹ (N-H stretch), 2250-2230 cm⁻¹ (C≡N stretch), and 1250-1200 cm⁻¹ (C-O stretch).These characteristic vibrational frequencies correspond to the primary functional groups in the molecule.

Synthesis and Mechanism

The Strecker Synthesis: A Plausible Route

The synthesis would likely proceed as follows, using 2-methoxybenzaldehyde as the starting material.

dot

Strecker_Synthesis cluster_intermediates Intermediates aldehyde 2-Methoxybenzaldehyde imine Iminium Ion aldehyde->imine + NH3 - H2O ammonia Ammonia (NH3) ammonia->imine cyanide Cyanide Source (e.g., NaCN or TMSCN) aminonitrile 2-Amino-2-(2-methoxyphenyl)acetonitrile (Free Base) cyanide->aminonitrile imine->aminonitrile + CN- hcl_salt 2-Amino-2-(2-methoxyphenyl)acetonitrile hydrochloride aminonitrile->hcl_salt + HCl

Caption: Plausible Strecker synthesis pathway for the target compound.

Step-by-Step Experimental Protocol (Inferred)

This protocol is based on general procedures for the Strecker synthesis of α-aminonitriles from aromatic aldehydes[4].

  • Imine Formation:

    • Dissolve 2-methoxybenzaldehyde in a suitable solvent such as methanol or ethanol.

    • To this solution, add a source of ammonia, like ammonium chloride, along with a base such as sodium cyanide which can also act as the cyanide source. Alternatively, a solution of ammonia in methanol can be used.

    • Stir the mixture at room temperature to facilitate the formation of the corresponding imine intermediate.

  • Cyanide Addition:

    • Introduce a cyanide source, such as sodium cyanide or trimethylsilyl cyanide (TMSCN), to the reaction mixture.

    • The cyanide ion will then perform a nucleophilic attack on the imine carbon.

  • Reaction Monitoring and Work-up:

    • Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

    • Upon completion, the reaction is typically quenched with water and the product is extracted with an organic solvent like ethyl acetate.

    • The organic layers are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude free base, 2-Amino-2-(2-methoxyphenyl)acetonitrile.

  • Hydrochloride Salt Formation:

    • Dissolve the crude free base in a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate).

    • Bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in an organic solvent (e.g., HCl in isopropanol).

    • The hydrochloride salt will precipitate out of the solution.

    • Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain 2-Amino-2-(2-methoxyphenyl)acetonitrile hydrochloride.

Analytical Methodologies

For any research or development involving this compound, robust analytical methods are essential for identity confirmation, purity assessment, and quantification.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a standard technique for analyzing non-volatile compounds like 2-Amino-2-(2-methoxyphenyl)acetonitrile hydrochloride.

HPLC_Workflow Sample Sample Preparation (Dissolve in Mobile Phase) Injection Injection into HPLC System Sample->Injection Column Separation on a Reversed-Phase C18 Column Injection->Column Detection UV Detection (e.g., at 254 nm) Column->Detection Data Data Analysis (Peak Integration and Quantification) Detection->Data

Sources

Foundational

A Comprehensive Technical Guide to 2-Amino-2-(2-methoxyphenyl)acetonitrile Hydrochloride

This guide provides an in-depth technical overview of 2-Amino-2-(2-methoxyphenyl)acetonitrile hydrochloride, a versatile chemical intermediate of significant interest to researchers and professionals in drug discovery an...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of 2-Amino-2-(2-methoxyphenyl)acetonitrile hydrochloride, a versatile chemical intermediate of significant interest to researchers and professionals in drug discovery and medicinal chemistry. We will delve into its fundamental properties, provide a robust synthesis protocol grounded in established chemical principles, outline methods for its analytical characterization, and explore its potential applications based on its structural motifs.

Core Compound Identification and Physicochemical Properties

2-Amino-2-(2-methoxyphenyl)acetonitrile hydrochloride is an α-aminonitrile featuring a methoxy-substituted phenyl ring. This structural arrangement makes it a valuable building block for synthesizing more complex heterocyclic compounds and novel drug candidates.[1] The nitrile group is a robust and often biocompatible pharmacophore, while the aminonitrile core is present in a variety of bioactive molecules.[2]

The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is often advantageous for experimental handling and biological testing.

Data Summary: Physicochemical Properties

All quantitative data for the target compound and its key precursor are summarized below. The molecular weight for the title compound is calculated based on its chemical formula as the hydrochloride salt.

PropertyValueReference(s)
Compound Name 2-Amino-2-(2-methoxyphenyl)acetonitrile hydrochloride
CAS Number 96929-45-2 (for free base)[3]
Molecular Formula C₉H₁₁ClN₂O
Molecular Weight 198.65 g/mol Calculated
Appearance Expected to be an off-white to pale yellow solid
Storage Recommended at 0-4°C to ensure long-term stability[4]
Precursor Compound 2-Methoxybenzaldehyde
Precursor CAS 135-02-4
Precursor MW 136.15 g/mol

Synthesis and Mechanistic Pathway

The most efficient and direct method for preparing α-aminonitriles like 2-Amino-2-(2-methoxyphenyl)acetonitrile is the Strecker synthesis.[4] This well-established, one-pot, three-component reaction involves the condensation of an aldehyde (2-methoxybenzaldehyde), an ammonia source (e.g., ammonium chloride), and a cyanide source (e.g., sodium cyanide) to directly form the target α-aminonitrile.[5] This method is highly atom-economical and avoids the harsher conditions that might be required in multi-step alternatives.[5]

Strecker Synthesis Pathway

The reaction proceeds via the initial formation of an imine from the aldehyde and ammonia, which is then attacked by the cyanide ion to form the final product. This two-step sequence occurs in a single reaction vessel, maximizing efficiency.

Strecker_Synthesis cluster_reactants Reactants Aldehyde 2-Methoxybenzaldehyde Imine Imine Intermediate Aldehyde->Imine + NH3 - H2O Ammonia Ammonia (from NH4Cl) Cyanide Cyanide Source (NaCN) Ammonia->Imine Product 2-Amino-2-(2-methoxyphenyl)acetonitrile Cyanide->Product + CN- (Nucleophilic Attack) Imine->Product HCl_Salt Product Hydrochloride Salt Product->HCl_Salt + HCl in ether Analytical_Workflow Crude Crude Product (Post-Workup) TLC TLC Analysis (Spot Count for Purity Estimate) Crude->TLC Purification Purification (Column Chromatography/Recrystallization) TLC->Purification HPLC HPLC Analysis (Purity >95%?) Purification->HPLC HPLC->Purification No NMR_IR Structural Confirmation (¹H NMR, ¹³C NMR, IR) HPLC->NMR_IR Yes Final Qualified Compound (Identity and Purity Confirmed) NMR_IR->Final

Sources

Exploratory

A Technical Guide to the Structural Elucidation of 2-Amino-2-(2-methoxyphenyl)acetonitrile hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract This in-depth technical guide provides a comprehensive framework for the structural elucidation of 2-Amino-2-(2-methoxyphenyl)acetonitrile hydrochl...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive framework for the structural elucidation of 2-Amino-2-(2-methoxyphenyl)acetonitrile hydrochloride. As a crucial intermediate in pharmaceutical synthesis, the unambiguous confirmation of its molecular structure is paramount for quality control, regulatory compliance, and ensuring the efficacy and safety of downstream products. This document outlines a multi-faceted analytical approach, integrating spectroscopic and chromatographic techniques to provide a self-validating system for structural confirmation. The methodologies detailed herein are grounded in established scientific principles, offering both theoretical justification and practical, step-by-step protocols for implementation in a modern analytical laboratory.

Introduction: The Significance of α-Aminonitriles

α-Aminonitriles are a pivotal class of organic compounds, serving as versatile precursors in the synthesis of α-amino acids and a variety of nitrogen-containing heterocycles.[1][2] Their synthesis is most famously achieved through the Strecker reaction, a multicomponent reaction that combines an aldehyde, ammonia, and cyanide.[3][4] The subject of this guide, 2-Amino-2-(2-methoxyphenyl)acetonitrile hydrochloride, is a specific α-aminonitrile with potential applications in medicinal chemistry.[5] The presence of a chiral center and multiple functional groups necessitates a rigorous and systematic approach to its structural characterization to ensure identity, purity, and consistency.

This guide will detail the logical workflow for elucidating the structure of 2-Amino-2-(2-methoxyphenyl)acetonitrile hydrochloride, beginning with foundational spectroscopic analysis and culminating in chromatographic purity assessment. Each step is designed to provide orthogonal data, creating a robust and trustworthy analytical package.

Strategic Analytical Workflow

The structural elucidation of a molecule like 2-Amino-2-(2-methoxyphenyl)acetonitrile hydrochloride relies on a synergistic combination of analytical techniques. No single method can provide a complete picture; instead, data from each analysis is pieced together to confirm the molecular framework, the connectivity of atoms, and the nature of the functional groups.

Our strategy is built on the following pillars:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: To identify key functional groups present in the molecule.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To map the carbon-hydrogen framework and establish connectivity.[6][7]

  • High-Performance Liquid Chromatography (HPLC): To assess purity and separate the target compound from any potential impurities or isomers.[8]

The following diagram illustrates the logical flow of the elucidation process:

Caption: Key expected HMBC correlations for structural confirmation.

Chromatographic Analysis: Purity Assessment

Rationale: While spectroscopy confirms the structure, chromatography is essential to determine the purity of the compound. A robust HPLC method can separate the target analyte from starting materials, by-products, and isomers, providing a quantitative measure of purity.

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)

  • Instrumentation: A standard HPLC system with a UV detector. [8][9]2. Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). [8]3. Mobile Phase: A gradient elution is often effective for separating compounds with different polarities. A suitable starting point would be a mixture of an aqueous buffer (e.g., 20 mM potassium phosphate, pH 3.0) and an organic modifier (e.g., methanol or acetonitrile). [8]4. Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the aromatic ring shows strong absorbance (e.g., 220 nm or 275 nm).

  • Sample Preparation: Dissolve a known concentration of the sample in the mobile phase.

  • Analysis: Inject the sample and record the chromatogram. Purity is typically calculated based on the area percentage of the main peak.

Caption: General workflow for the HPLC purity analysis.

Conclusion

The structural elucidation of 2-Amino-2-(2-methoxyphenyl)acetonitrile hydrochloride is a systematic process that relies on the convergence of evidence from multiple, independent analytical techniques. By integrating data from mass spectrometry, IR spectroscopy, a suite of NMR experiments, and HPLC, a high degree of confidence in the compound's identity, structure, and purity can be achieved. The protocols and logical framework presented in this guide provide a robust, self-validating system for the comprehensive characterization of this important pharmaceutical intermediate, ensuring the integrity and quality required for advanced research and drug development applications.

References

  • Spectroscopic and Synthetic Profile of α-Aminonitriles: A Technical Guide. Benchchem.
  • Koskinen, A., & Lounasmaa, M. (n.d.). 13c NMR SPECTRAL ANALYSIS OF c(-AMINONITRILES. Heterocycles.
  • Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of 2-(2-Amino-4-methoxyphenyl)acetonitrile. Benchchem.
  • NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Universal Class.
  • Spectroscopy of Amines. Chemistry LibreTexts.
  • The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean.
  • An In-Depth Technical Review of 2-(2-Amino-4-methoxyphenyl)acetonitrile. Benchchem.
  • Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI.
  • Experimental investigation of aminoacetonitrile formation through the Strecker synthesis in astrophysical-like conditions. Astronomy & Astrophysics.
  • hplc assay method: Topics. Science.gov.

Sources

Foundational

Spectral Data of 2-Amino-2-(2-methoxyphenyl)acetonitrile Hydrochloride: A Technical Guide

This technical guide provides a comprehensive overview of the expected spectral data for 2-Amino-2-(2-methoxyphenyl)acetonitrile hydrochloride (CAS No: 639792-18-0). As experimental spectra for this specific compound are...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the expected spectral data for 2-Amino-2-(2-methoxyphenyl)acetonitrile hydrochloride (CAS No: 639792-18-0). As experimental spectra for this specific compound are not widely available in public databases, this document leverages data from analogous structures and foundational spectroscopic principles to offer a detailed predictive analysis. This guide is intended for researchers, scientists, and professionals in drug development who may be involved in the synthesis and characterization of this and related α-aminonitriles.

Introduction: The Significance of α-Aminonitriles

α-Aminonitriles are a pivotal class of organic compounds, serving as versatile precursors in the synthesis of α-amino acids and a variety of nitrogen-containing heterocycles.[1] Their inherent bifunctionality, possessing both a nucleophilic amino group and an electrophilic nitrile, makes them valuable synthons in medicinal chemistry. 2-Amino-2-(2-methoxyphenyl)acetonitrile hydrochloride, in particular, incorporates the 2-methoxyphenyl moiety, a common feature in many biologically active compounds. The hydrochloride salt form is often employed to enhance the stability and aqueous solubility of the parent amine.

Accurate structural elucidation is paramount, and a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides the necessary toolkit for unambiguous characterization. This guide will first outline a robust synthetic protocol for obtaining the target compound, followed by a detailed predictive analysis of its spectral characteristics.

Synthesis: The Strecker Reaction

The most direct and widely adopted method for the synthesis of α-aminonitriles is the Strecker reaction.[2] This one-pot, three-component condensation reaction offers high atom economy and operational simplicity.[3]

Experimental Protocol: Strecker Synthesis

The synthesis involves the reaction of 2-methoxybenzaldehyde, a cyanide source (such as potassium cyanide), and an ammonium salt (ammonium chloride) to form the α-aminonitrile.

Workflow for the Synthesis of 2-Amino-2-(2-methoxyphenyl)acetonitrile Hydrochloride

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Acidification & Isolation 2-Methoxybenzaldehyde 2-Methoxybenzaldehyde Imine Intermediate Imine Intermediate 2-Methoxybenzaldehyde->Imine Intermediate Condensation Ammonium Chloride Ammonium Chloride Ammonium Chloride->Imine Intermediate Aminonitrile Aminonitrile Imine Intermediate->Aminonitrile Cyanide Addition Potassium Cyanide Potassium Cyanide Potassium Cyanide->Aminonitrile Final Product 2-Amino-2-(2-methoxyphenyl) acetonitrile hydrochloride Aminonitrile->Final Product Salt Formation HCl in Ether HCl in Ether HCl in Ether->Final Product

Caption: Strecker synthesis workflow.

Methodology:

  • Reaction Setup: To a solution of 2-methoxybenzaldehyde (1.0 eq) in methanol, add ammonium chloride (1.1 eq) and potassium cyanide (1.1 eq) in water.

  • Reaction Execution: Stir the resulting mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-aminonitrile free base.

  • Salt Formation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., diethyl ether) and add a solution of HCl in ether dropwise with stirring.

  • Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold ether, and dry under vacuum to obtain 2-Amino-2-(2-methoxyphenyl)acetonitrile hydrochloride.

Spectroscopic Characterization

The following sections provide a detailed prediction and interpretation of the NMR, IR, and MS spectra of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group, the benzylic proton, and the ammonium protons. The hydrochloride salt form will result in the amino protons appearing as a broad singlet and shifting downfield.[4]

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
Aromatic (Ar-H)~7.0–7.5Multiplet (m)4HThe four protons on the substituted benzene ring will appear as a complex multiplet due to their differing electronic environments and coupling.
Benzylic (CH-CN)~5.5Singlet (s)1HThis proton is adjacent to the electron-withdrawing nitrile and ammonium groups, causing a significant downfield shift.
Methoxy (O-CH₃)~3.9Singlet (s)3HA characteristic singlet for the methoxy group protons.
Ammonium (NH₃⁺)~9.0–10.0Broad Singlet (br s)3HThe acidic protons of the ammonium group will be significantly deshielded and will likely exchange with any trace water, leading to a broad signal.

Solvent: DMSO-d₆

The carbon NMR will provide information on all unique carbon atoms in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
Aromatic (C-O)~155–160The aromatic carbon directly attached to the electron-donating methoxy group will be shifted downfield.
Aromatic (C-H)~110–135The remaining aromatic carbons will resonate in this typical region.
Nitrile (C≡N)~115–120The nitrile carbon has a characteristic chemical shift in this range.[5]
Methoxy (O-CH₃)~55–60A typical chemical shift for a methoxy carbon attached to an aromatic ring.
Benzylic (CH-CN)~45–55The α-carbon is shifted downfield due to the attached nitrogen and nitrile groups.

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The formation of the hydrochloride salt will cause significant and characteristic changes in the N-H stretching region.

Functional Group Predicted Wavenumber (cm⁻¹) Description
Ammonium (N-H⁺) Stretch3200–2800 (broad)The N-H stretching of the primary amine is replaced by a very broad and strong absorption band characteristic of an ammonium salt.[6]
Aromatic C-H Stretch~3100–3000Stretching vibrations of the C-H bonds on the benzene ring.
Aliphatic C-H Stretch~2980–2850Stretching vibrations from the methoxy group.
Nitrile (C≡N) Stretch~2260–2240A sharp, medium-intensity peak characteristic of the nitrile group.[7]
Aromatic C=C Stretch~1600 & ~1480Benzene ring stretching vibrations.
C-O Stretch~1250Asymmetric C-O-C stretching of the aryl ether.

The most diagnostic feature will be the broad ammonium stretch, which confirms the formation of the hydrochloride salt, and the sharp nitrile peak.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. Using a soft ionization technique like Electrospray Ionization (ESI), the molecular ion peak would be expected.

Predicted Molecular Ion: For the free base C₉H₁₀N₂O (MW: 162.19 g/mol ), the [M+H]⁺ ion would be observed at m/z 163.19.

Fragmentation Analysis: Under Electron Ionization (EI) or Collision-Induced Dissociation (CID), the molecular ion is expected to fragment. The most common fragmentation pathway for amines is α-cleavage.[8]

Plausible Fragmentation Pathway

G mol_ion [C₉H₁₁N₂O]⁺ m/z = 163 frag1 [C₈H₈NO]⁺ m/z = 134 mol_ion->frag1 - HCN frag3 [C₈H₁₀N]⁺ m/z = 120 mol_ion->frag3 - CH₂O, -HCN frag2 [C₇H₇O]⁺ m/z = 107 frag1->frag2 - HCN

Caption: Predicted MS fragmentation pathway.

  • Loss of HCN: A common fragmentation for nitriles can lead to a fragment at m/z 134.

  • Benzylic Cleavage: Cleavage of the bond between the benzylic carbon and the aromatic ring can lead to the formation of a tropylium-like ion from the methoxyphenyl group at m/z 107.

  • Alpha-Cleavage: The bond between the alpha-carbon and the phenyl ring can break, leading to a fragment corresponding to the 2-methoxybenzyl cation.

Conclusion

The structural characterization of 2-Amino-2-(2-methoxyphenyl)acetonitrile hydrochloride can be confidently achieved through a combined spectroscopic approach. The predicted ¹H and ¹³C NMR data will define the carbon-hydrogen framework, while IR spectroscopy will confirm the presence of key functional groups, particularly the nitrile and the ammonium salt. Mass spectrometry will verify the molecular weight and provide further structural information through fragmentation analysis. This guide provides a robust predictive framework for scientists working on the synthesis and characterization of this and related novel compounds.

References

  • Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27–45.
  • Endesfelder, A., & Maas, G. (2012). α-Aminonitriles in the Synthesis of Heterocyclic Compounds. MDPI.
  • Madadi, E. (2021). Strecker Synthesis of α-aminonitriles Facilitated by N-methyl Imidazolium Acetate. Alinteri Journal of Agriculture Sciences, 36(1), 323-327.
  • Yadav, J. S., Reddy, B. V. S., Eeshwaraiah, B., & Srinivas, M. (2004). A convenient and efficient one-pot method for the synthesis of a variety of α-amino nitriles. Tetrahedron, 60(8), 1767-1771.
  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • Bernstein, M. P., et al. (2004). The infrared spectrum of matrix isolated aminoacetonitrile, a precursor to the amino acid glycine. Advances in Space Research, 33(1), 58-62.
  • Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online.
  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online.
  • PubChem. (n.d.). 2-Methoxyphenylacetonitrile. Retrieved from [Link]

  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • KRM-II-81·HCl Salt Analysis. (2018). ACS Omega.

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Exploratory

A Senior Application Scientist's Guide to the Strecker Synthesis of 2-Amino-2-(2-methoxyphenyl)acetonitrile

Authored for Researchers, Scientists, and Drug Development Professionals Executive Summary This technical guide provides an in-depth examination of the Strecker synthesis for preparing 2-Amino-2-(2-methoxyphenyl)acetonit...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth examination of the Strecker synthesis for preparing 2-Amino-2-(2-methoxyphenyl)acetonitrile, a valuable α-aminonitrile intermediate. α-Aminonitriles are critical precursors for the synthesis of α-amino acids and various heterocyclic compounds of pharmacological interest.[1] This document moves beyond a simple recitation of steps, offering a detailed mechanistic rationale, a comprehensive experimental protocol with self-validating checkpoints, and expert insights into the critical parameters that govern reaction success. We will explore the foundational chemistry, present a robust and reproducible laboratory-scale procedure, and discuss the analytical techniques required for structural verification. The guide is structured to empower researchers with the knowledge to not only execute this synthesis but also to adapt and troubleshoot it effectively.

Introduction: The Strategic Importance of α-Aminonitriles

The Strecker synthesis, first reported by Adolph Strecker in 1850, remains one of the most efficient and atom-economical methods for preparing α-amino acids and their nitrile precursors.[2][3] The reaction is a three-component condensation of an aldehyde (or ketone), an amine, and a cyanide source.[4] The resulting α-aminonitriles are versatile intermediates; the nitrile group can be hydrolyzed to a carboxylic acid to yield an amino acid, while the amino group and the nitrile itself offer multiple handles for further chemical elaboration.[5]

The target molecule, 2-Amino-2-(2-methoxyphenyl)acetonitrile, incorporates a methoxy-substituted phenyl ring, a structural motif present in numerous biologically active compounds. Its synthesis provides a key building block for libraries of novel compounds in drug discovery programs, potentially targeting areas from oncology to central nervous system (CNS) disorders.[6] This guide focuses on the classic, reliable variant of the Strecker reaction, providing a strong foundation for laboratory application.

The Strecker Reaction: A Mechanistic Dissection

The synthesis proceeds in two primary stages within a single pot: the formation of an imine intermediate followed by the nucleophilic addition of cyanide.[7] Understanding this mechanism is paramount for controlling the reaction and optimizing conditions.

Stage 1: Imine/Iminium Ion Formation The reaction is typically initiated by the condensation of the aldehyde, 2-methoxybenzaldehyde, with ammonia. In practice, ammonia is often generated in situ from an ammonium salt, such as ammonium chloride (NH₄Cl), to circumvent the handling of highly volatile and toxic ammonia gas.[3] The mildly acidic conditions provided by the ammonium salt also serve to protonate the aldehyde's carbonyl oxygen, activating the carbonyl carbon for nucleophilic attack by ammonia.[2][3] A subsequent dehydration step yields an imine, which is in equilibrium with its protonated form, the highly electrophilic iminium ion.[3]

Stage 2: Nucleophilic Cyanide Addition A cyanide source, such as potassium cyanide (KCN) or sodium cyanide (NaCN), provides the cyanide anion (CN⁻). This potent nucleophile attacks the electrophilic carbon of the iminium ion.[2] This step forms the new carbon-carbon bond and establishes the α-aminonitrile structure. The overall mechanism is depicted below.

Strecker_Mechanism Figure 1: Mechanism of the Strecker Synthesis sub_aldehyde 2-Methoxybenzaldehyde intermediate_hemiaminal Hemiaminal Intermediate sub_aldehyde->intermediate_hemiaminal + NH₃ sub_ammonia Ammonia (NH3) sub_ammonia->intermediate_hemiaminal intermediate_iminium Iminium Ion intermediate_hemiaminal->intermediate_iminium - H₂O water H₂O intermediate_hemiaminal->water product 2-Amino-2-(2-methoxyphenyl)acetonitrile intermediate_iminium->product + CN⁻ sub_cyanide Cyanide (CN⁻) sub_cyanide->product

Figure 1: Mechanism of the Strecker Synthesis

Experimental Protocol: Synthesis of 2-Amino-2-(2-methoxyphenyl)acetonitrile

This protocol is designed for a standard laboratory scale and incorporates best practices for safety and efficiency. The use of potassium cyanide and ammonium chloride is a well-established, safer alternative to working with hydrogen cyanide gas.[3]

Materials and Reagents
ReagentFormulaMW ( g/mol )Molar Eq.Quantity (10 mmol scale)
2-MethoxybenzaldehydeC₈H₈O₂136.151.01.36 g (1.23 mL)
Ammonium ChlorideNH₄Cl53.491.50.80 g
Potassium CyanideKCN65.121.20.78 g
MethanolCH₃OH32.04-20 mL
WaterH₂O18.02-10 mL
DichloromethaneCH₂Cl₂84.93-~100 mL for extraction
Anhydrous MgSO₄MgSO₄120.37-As needed

Causality Behind Reagent Choices:

  • Ammonium Chloride (1.5 eq): Used in excess to ensure complete conversion of the aldehyde and to maintain a sufficient concentration of ammonia, driving the equilibrium towards imine formation.

  • Potassium Cyanide (1.2 eq): A slight excess ensures the complete consumption of the electrophilic iminium intermediate, maximizing the yield of the desired product.[8]

  • Methanol/Water Solvent System: Methanol is an excellent solvent for the organic starting material, while water is necessary to dissolve the inorganic salts (NH₄Cl and KCN), creating a homogenous reaction environment.

Step-by-Step Procedure

Safety Precaution: This procedure involves potassium cyanide, which is highly toxic. It should only be performed in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Have a cyanide antidote kit and trained personnel available. All cyanide-containing waste must be quenched with bleach or hydrogen peroxide before disposal according to institutional guidelines.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-methoxybenzaldehyde (1.0 eq) and ammonium chloride (1.5 eq) in 20 mL of methanol. Stir the mixture at room temperature for 15 minutes.

  • Cyanide Addition: In a separate beaker, carefully dissolve potassium cyanide (1.2 eq) in 10 mL of water. Caution: KCN is highly toxic. Cool the aldehyde/ammonium chloride solution in an ice bath to 0-5 °C. Slowly add the aqueous KCN solution dropwise to the stirred methanolic solution over 20-30 minutes, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours.

  • Monitoring (Self-Validation): The reaction progress is a critical self-validating checkpoint. Monitor the disappearance of the starting aldehyde using Thin Layer Chromatography (TLC) (e.g., using a 7:3 Hexane:Ethyl Acetate eluent system).[6] The reaction is complete when the aldehyde spot is no longer visible under a UV lamp.

  • Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing 50 mL of water. Extract the aqueous phase with dichloromethane (3 x 30 mL).

  • Purification: Combine the organic layers and wash them with brine (1 x 30 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[9]

  • Final Purification: The crude α-aminonitrile can be further purified by flash column chromatography on silica gel, typically using a gradient eluent system of hexane and ethyl acetate to afford the pure product.[9]

Experimental Workflow Visualization

The logical flow from starting materials to the final, characterized product is outlined below.

Workflow Figure 2: Experimental Synthesis Workflow start 1. Reagent Preparation (Aldehyde, NH₄Cl in MeOH) addition 2. Cyanide Addition (Aqueous KCN at 0-5 °C) start->addition reaction 3. Reaction (Stir at RT, 12-24h) addition->reaction monitoring 4. TLC Monitoring (Validation Checkpoint) reaction->monitoring workup 5. Aqueous Work-up & Dichloromethane Extraction monitoring->workup Reaction Complete purification 6. Drying & Concentration workup->purification chromatography 7. Flash Chromatography purification->chromatography end 8. Characterization (NMR, IR, MS) & Pure Product chromatography->end

Sources

Foundational

The Central Nexus: Elucidating the Prebiotic Chemistry of α-Aminonitriles

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Crucial Role of α-Aminonitriles in the Origin of Life In the grand narrative of abiogenesis, the emergence of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Crucial Role of α-Aminonitriles in the Origin of Life

In the grand narrative of abiogenesis, the emergence of life from a non-living world, certain molecules stand out as critical junctures. Among these, α-aminonitriles hold a place of paramount importance. These molecules, characterized by an amino group and a nitrile group attached to the same carbon atom, are now widely recognized as the direct and energy-rich precursors to α-amino acids, the fundamental building blocks of proteins.[1][2][3][4][5] Their study is not merely an exploration of ancient chemical reactions; it is a window into the plausible protometabolic pathways that may have paved the way for the first biological systems.[6][7][8]

The story of α-aminonitriles is inextricably linked to one of the most vital C1 feedstock molecules in prebiotic chemistry: hydrogen cyanide (HCN).[6][9][10][11][12] HCN, likely abundant on the early Earth through atmospheric processes or delivered by meteorites, serves as the primary source of the carbon and nitrogen atoms that constitute the backbone of these crucial intermediates.[9][10] This guide provides a comprehensive technical overview of the formation, reactivity, and transformative potential of α-aminonitriles, offering field-proven insights for researchers investigating the origins of life and for professionals in drug development who can draw inspiration from these fundamental creative chemistries.

Part 1: The Genesis of α-Aminonitriles in Prebiotic Environments

The formation of α-aminonitriles on a prebiotic Earth is not confined to a single pathway. Instead, a convergence of chemical routes, driven by different energy sources and environmental conditions, likely contributed to their accumulation.

The Strecker Synthesis: A Cornerstone of Prebiotic Chemistry

The most classic and robust pathway to α-aminonitriles is the Strecker synthesis, first described in 1850.[13][14] In its prebiotic context, this reaction involves the condensation of three simple and plausible components: an aldehyde (or ketone), ammonia (NH₃), and hydrogen cyanide (HCN).[3][8][15]

Causality of the Mechanism: The reaction proceeds through a logical sequence of nucleophilic attacks. First, the ammonia attacks the electrophilic carbonyl carbon of the aldehyde, forming a hemiaminal which then dehydrates to an imine. Subsequently, the cyanide ion (CN⁻) attacks the imine carbon, yielding the stable α-aminonitrile.[15] The entire process represents a crucial bottleneck for the emergence of life, and understanding its thermodynamics and kinetics is essential.[2][16][17] The presence of aldehydes, ammonia, and cyanide on the early Earth is strongly supported by models of atmospheric chemistry and analyses of carbonaceous chondrite meteorites.[4][9][18]

Diagram: The Prebiotic Strecker Synthesis Pathway

Strecker_Synthesis cluster_mechanism Reaction Mechanism Aldehyde Aldehyde (R-CHO) Imine Imine Intermediate Aldehyde->Imine + NH₃ - H₂O Ammonia Ammonia (NH₃) Ammonia->Imine HCN Hydrogen Cyanide (HCN) Aminonitrile α-Aminonitrile HCN->Aminonitrile Imine->Aminonitrile + HCN

Caption: Mechanism of the Strecker synthesis of α-aminonitriles from prebiotic precursors.

Experimental Protocol: Simulated Prebiotic Strecker Synthesis of Alanine Nitrile

This protocol describes a self-validating system for synthesizing the α-aminonitrile precursor to alanine under plausible prebiotic conditions.

  • Preparation of Reactant Solutions:

    • Prepare a 1.0 M solution of sodium cyanide (NaCN) in oxygen-free water. (Caution: Handle NaCN with extreme care in a well-ventilated fume hood).

    • Prepare a 1.0 M solution of ammonium chloride (NH₄Cl) in oxygen-free water.

    • Prepare a 1.0 M solution of acetaldehyde (CH₃CHO) in oxygen-free water.

  • Reaction Assembly:

    • In a sealed pressure vessel, combine 10 mL of the NaCN solution, 10 mL of the NH₄Cl solution, and 10 mL of the acetaldehyde solution. The aqueous solution simulates a prebiotic pond or lagoon environment.

    • The pH of the solution should be weakly alkaline (approx. 9-10) due to the presence of ammonia and cyanide, which favors the reaction.

  • Incubation:

    • Maintain the sealed vessel at a constant temperature, for example, 25°C, for a period of 24 to 72 hours. The reaction can proceed at ambient temperatures, reflecting conditions on the early Earth.

  • Quenching and Analysis:

    • After incubation, cool the reaction mixture in an ice bath.

    • Acidify the solution carefully with HCl to a pH of ~1 to quench the reaction and protonate the product.

    • Analyze the product mixture using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the formation of α-aminopropionitrile (alanine nitrile).[19]

Alternative and Photochemical Routes

While the Strecker synthesis is a powerful explanatory model, other pathways likely contributed to the prebiotic inventory of α-aminonitriles.

  • Photochemical Synthesis: The early Earth was bathed in high-energy ultraviolet radiation. Photochemical pathways, potentially catalyzed by photosensitizers like porphyrins or phthalocyanines, could have driven the oxidative cyanation of amines to generate α-aminonitriles.[20][21][22][23] This highlights the potential for light-driven synthesis on the planet's surface or in shallow waters.

  • Formamide-Based Synthesis: Formamide (HCONH₂), which can be formed from HCN and water, is a versatile prebiotic solvent and reagent. Heating formamide can produce the necessary substrates for Strecker-type reactions, and it can also directly N-formylate aminonitriles, a reaction that has implications for subsequent peptide synthesis.[8][24][25]

  • Cyanosulfidic Protometabolism: A unified protometabolic pathway has been proposed where UV light powers a network of reactions involving HCN and hydrogen sulfide (H₂S). This "cyanosulfidic" chemistry can simultaneously generate precursors for nucleotides, lipids, and amino acids, with α-aminonitriles being key intermediates in the latter's formation.[7]

Diagram: Convergent Pathways to α-Aminonitriles

Convergent_Pathways cluster_sources Primary Feedstocks cluster_pathways Formation Pathways HCN HCN Strecker Strecker Synthesis (Aqueous Phase) HCN->Strecker Photo Photochemical Synthesis HCN->Photo Formamide Formamide-based Synthesis HCN->Formamide Cyanosulfidic Cyanosulfidic Protometabolism HCN->Cyanosulfidic Aldehydes Aldehydes Aldehydes->Strecker Ammonia Ammonia Ammonia->Strecker Ammonia->Photo H2S H₂S H2S->Cyanosulfidic Aminonitrile α-Aminonitriles Strecker->Aminonitrile Photo->Aminonitrile Formamide->Aminonitrile Cyanosulfidic->Aminonitrile

Caption: Multiple prebiotic pathways converge on the formation of α-aminonitriles.

Part 2: The Unique Chemical Reactivity of α-Aminonitriles

The significance of α-aminonitriles in prebiotic chemistry stems not just from their formation but from their unique chemical properties, which make them exceptionally well-suited for subsequent reactions, particularly peptide bond formation.

The pKa Switch: A Key to Enhanced Nucleophilicity

The most profound chemical property of an α-aminonitrile is the effect of the geminal electron-withdrawing nitrile group on the basicity of the adjacent amino group. This effect dramatically lowers the pKaH of the amine from ~9-10 in amino acids to ~5.3-5.4 in α-aminonitriles.[1][7]

Causality and Consequence: This pKa shift is a game-changer. At a neutral pH (~7), the amino group of a standard amino acid is predominantly protonated (-NH₃⁺), rendering it non-nucleophilic and unreactive in peptide bond formation. In stark contrast, the amino group of an α-aminonitrile is largely deprotonated and neutral (-NH₂), making it a potent nucleophile across a broad and prebiotically plausible pH range.[1][7] This allows aminonitriles to participate in reactions under conditions where their amino acid counterparts are effectively deactivated.

CompoundStructurepKaH of Amino GroupState at pH 7
GlycineH₂N-CH₂-COOH~9.6Predominantly Zwitterionic (H₃N⁺-CH₂-COO⁻)
Glycine NitrileH₂N-CH₂-CN~5.3Predominantly Nucleophilic (H₂N-CH₂-CN)
AlanineH₂N-CH(CH₃)-COOH~9.7Predominantly Zwitterionic (H₃N⁺-CH(CH₃)-COO⁻)
Alanine NitrileH₂N-CH(CH₃)-CN~5.4Predominantly Nucleophilic (H₂N-CH(CH₃)-CN)
Table 1. Comparison of amino group pKaH values for amino acids and their corresponding α-aminonitriles. The lower pKaH of aminonitriles makes them superior nucleophiles at neutral pH.
Stability and Hydrolysis to Amino Acids

While α-aminonitriles are key precursors to amino acids, the hydrolysis of the nitrile to a carboxylic acid is not always rapid.[4] This hydrolysis is typically favored under strong acidic or alkaline conditions.[26] The relative kinetic stability of the nitrile group in neutral aqueous environments is crucial, as it provides a window of opportunity for the aminonitrile to engage in other productive chemistries, such as peptide ligation, before being hydrolyzed into a less reactive amino acid.[4]

Part 3: The Role of α-Aminonitriles in Prebiotic Peptide Synthesis

The formation of peptide bonds in water is a thermodynamically challenging process. The unique reactivity of α-aminonitriles provides a compelling solution to this prebiotic conundrum, suggesting a pathway that completely bypasses the deactivated amino acid state.[1][7]

Chemoselective Ligation: A High-Yielding Pathway to Peptides

Research has demonstrated that α-aminonitriles can be chemoselectively ligated with thioacids in water to form peptide bonds with remarkable efficiency.[1][27] This process can operate as a continuous, one-pot elongation cycle, affording peptides in unprecedentedly high yields under prebiotic conditions.[7]

Causality of the Ligation Cycle: The cycle begins with the N-acylation of an aminonitrile. This acylated aminonitrile can then be converted to a peptide thioacid via reaction with a sulfur source like H₂S. This newly formed peptide thioacid is an activated species that readily reacts with the nucleophilic amino group of another aminonitrile, extending the peptide chain by one residue and regenerating a C-terminal nitrile group, ready for the next cycle. This elegant pathway harnesses the built-in chemical energy of the nitrile triple bond to drive peptide bond formation.[1]

Diagram: Aminonitrile-Based Peptide Elongation Cycle

Peptide_Cycle start α-Aminonitrile (H₂N-CHR-CN) node2 N-Acyl Peptide Nitrile R'-CO-(NH-CHR-CO)n-NH-CHR-CN start->node2 + Peptide Thioacid (Ligation) node1 Peptide Thioacid R'-CO-NH-CHR-COSH node1->node2 node3 Extended Peptide Thioacid R'-CO-(NH-CHR-CO)n+1-NH-CHR-COSH node2->node3 + H₂S (Thiolysis) node3->node2 + another α-Aminonitrile (Elongation) caption Sulfide-mediated peptide synthesis by N-to-C terminal ligation of aminonitriles.

Caption: A continuous cycle for peptide synthesis driven by the ligation of α-aminonitriles.

Experimental Protocol: Prebiotic Peptide Dimer Formation

This protocol outlines a method for the ligation of an N-acetylated aminothioacid with an aminonitrile to form a dipeptide nitrile.

  • Synthesis of Reactants:

    • Synthesize N-acetylcysteine thioacid (Ac-Cys-SH) as the activated peptide thioacid.

    • Synthesize glycine nitrile (Gly-CN) via the Strecker protocol described previously.

  • Ligation Reaction:

    • In a pH 7.0 phosphate buffer solution (simulating a neutral aqueous environment), dissolve Ac-Cys-SH to a final concentration of 50 mM.

    • Add Gly-CN to the solution to a final concentration of 50 mM. The superior nucleophilicity of Gly-CN at this pH is the key to the reaction's success.

    • Incubate the mixture at room temperature for 12-24 hours with gentle agitation.

  • Analysis:

    • Monitor the reaction progress using HPLC-MS.

    • The primary product expected is the N-acetyl-cysteinyl-glycine nitrile (Ac-Cys-Gly-CN). The mass spectrometer will confirm the formation of the new peptide bond through the identification of the correct molecular weight. This demonstrates the feasibility of forming a peptide linkage in water using an aminonitrile as the amine component.

Part 4: Analytical Methods for Detection and Characterization

The study of α-aminonitriles, both in laboratory simulations and in extraterrestrial samples like meteorites, relies on highly sensitive analytical techniques.[28]

  • Chromatography and Mass Spectrometry: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) are the workhorses of the field.[29] These methods allow for the separation, identification, and quantification of specific aminonitriles and their reaction products within complex mixtures.[19][30]

  • Spectroscopy: Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are invaluable for structural elucidation of newly synthesized aminonitrile derivatives and for confirming the presence of key functional groups (amine, nitrile).[29]

A significant challenge is distinguishing indigenous molecules from terrestrial contamination, especially when analyzing meteorite samples. This requires meticulous clean-room procedures and often involves isotopic analysis to confirm an extraterrestrial origin.[19][30]

Conclusion and Future Directions

The chemistry of α-aminonitriles forms a central nexus in our understanding of the chemical origins of life. They represent a robust and plausible link between the simple chemical feedstocks of the early Earth, such as hydrogen cyanide and aldehydes, and the foundational polymers of biology—peptides. Their unique reactivity, particularly the enhanced nucleophilicity conferred by the nitrile group, elegantly circumvents the problem of amino acid deactivation in aqueous environments.

Future research will continue to explore the full scope of α-aminonitrile reactivity under an even wider range of simulated prebiotic conditions. Key questions remain regarding the influence of mineral surfaces, wet-dry cycles, and eutectic freezing on their synthesis and polymerization. Elucidating these pathways will bring us closer to understanding the transition from a world of simple organic molecules to the complex, intertwined systems of a peptide-RNA world, and ultimately, to the first life on Earth.[7]

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Exploratory

The Methoxy Group's Guiding Hand: A Technical Guide to Aminonitrile Reactivity

For Researchers, Scientists, and Drug Development Professionals Abstract The introduction of a methoxy group onto an aminonitrile scaffold is a subtle yet powerful strategy in synthetic chemistry and drug design. This gu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of a methoxy group onto an aminonitrile scaffold is a subtle yet powerful strategy in synthetic chemistry and drug design. This guide provides a deep dive into the multifaceted role of the methoxy group, elucidating how its electronic and steric properties modulate the reactivity of the core aminonitrile structure. We will explore its influence on key synthetic transformations, the stability of reactive intermediates, and its strategic application in medicinal chemistry. This document moves beyond a simple recitation of facts to offer a causal understanding of the underlying principles, supported by mechanistic insights, experimental protocols, and quantitative data.

Introduction: The Strategic Significance of the Methoxy-Substituted Aminonitrile

Aminonitriles are versatile synthetic intermediates, most notably serving as precursors to alpha-amino acids via the venerable Strecker synthesis.[1][2][3] Their utility extends into the realm of medicinal chemistry, where the nitrile group can act as a key pharmacophore, participating in crucial binding interactions with biological targets.[4] The strategic placement of a methoxy group (-OCH₃) on an aminonitrile, particularly on an aromatic ring, can profoundly alter its chemical behavior and biological activity.[5][6] This guide will dissect the fundamental contributions of the methoxy group to aminonitrile reactivity, providing a predictive framework for researchers in organic synthesis and drug discovery.

The Dual Nature of the Methoxy Group: Electronic and Steric Effects

The influence of the methoxy group on aminonitrile reactivity is a tale of two competing yet cooperative effects: its electronic signature and its physical footprint.

Electronic Influence: A Dance of Induction and Resonance

The oxygen atom in the methoxy group is more electronegative than carbon, leading to an inductive electron-withdrawing effect (–I effect) through the sigma bond framework. However, the lone pairs on the oxygen atom can participate in resonance , donating electron density to an adjacent pi system (a +R or +M effect).[7] This resonance effect is generally stronger than the inductive effect, making the methoxy group an overall electron-donating group (EDG) when conjugated with a system like an aromatic ring.[7]

This electron-donating nature has several key consequences for aminonitrile reactivity:

  • Increased Nucleophilicity of the Amino Group: By donating electron density into the aromatic ring, a methoxy substituent can indirectly increase the electron density on a benzylic amino group, making it a more potent nucleophile.

  • Stabilization of Cationic Intermediates: The resonance effect of the methoxy group is particularly effective at stabilizing adjacent carbocations. This is crucial in reactions proceeding through cationic intermediates, such as the formation of an iminium ion during the Strecker synthesis.[3]

  • Modulation of Nitrile Electrophilicity: While the nitrile carbon is inherently electrophilic, the overall electronic environment of the molecule influences its reactivity.[8] An electron-donating methoxy group can slightly decrease the electrophilicity of a conjugated nitrile by increasing the electron density of the system.

Directing Effects in Aromatic Aminonitriles

When attached to an aromatic ring, the methoxy group is a powerful ortho, para-director for electrophilic aromatic substitution.[9][10] This is a direct consequence of its resonance effect, which increases the electron density at the ortho and para positions, making them more susceptible to attack by electrophiles.[11] This directing effect is a critical consideration in the synthesis of substituted aromatic aminonitriles, allowing for regioselective functionalization of the aromatic ring.

G cluster_0 Methoxy-Substituted Benzene Ring cluster_1 Electronic Effects cluster_2 Reaction Outcome Ring Aromatic Ring (-OCH3 substituted) Resonance Resonance (+R) Electron Donation Ring->Resonance Dominant Effect Inductive Inductive Effect (-I) Electron Withdrawal Ring->Inductive Minor Effect Ortho Ortho-substitution Resonance->Ortho Activates Para Para-substitution (Often major due to sterics) Resonance->Para Activates Meta Meta-substitution (Minor product) Inductive->Meta

Caption: The interplay of resonance and inductive effects of the methoxy group on an aromatic ring.

Steric Hindrance: A Physical Barrier

The methoxy group, while not exceedingly large, can exert significant steric hindrance , influencing the regioselectivity of reactions.[12] In ortho, para-directing scenarios, the para-product is often favored over the ortho-product due to the steric bulk of the methoxy group impeding attack at the adjacent ortho position.[9] This steric effect can be strategically exploited to direct incoming reagents to a specific position on the molecule.

Impact on Key Aminonitrile Reactions

The electronic and steric properties of the methoxy group directly translate to observable effects on the course and efficiency of important reactions involving aminonitriles.

The Strecker Synthesis: A Case Study

The Strecker synthesis is a cornerstone for the preparation of α-amino acids from aldehydes or ketones, proceeding via an α-aminonitrile intermediate.[2][3] The presence of a methoxy group on an aromatic aldehyde substrate can significantly impact this reaction.

Mechanism of the Strecker Synthesis:

  • Imine/Iminium Ion Formation: The aldehyde reacts with ammonia (or an amine) to form an imine, which can be protonated to a more electrophilic iminium ion.[3]

  • Cyanide Attack: A nucleophilic cyanide source (e.g., HCN or NaCN) attacks the iminium ion to form the α-aminonitrile.[2]

  • Hydrolysis: Subsequent hydrolysis of the nitrile yields the corresponding α-amino acid.[2]

Influence of the Methoxy Group:

  • Rate of Imine Formation: An electron-donating methoxy group at the para position of a benzaldehyde derivative can accelerate the initial nucleophilic attack of ammonia by making the carbonyl carbon more electron-rich and thus more reactive towards nucleophiles. However, it can also stabilize the starting aldehyde, potentially slowing the reaction. The net effect depends on the specific reaction conditions.

  • Stability of the Iminium Ion: The methoxy group's ability to stabilize the intermediate iminium ion through resonance is a key factor. A more stable intermediate can lead to a lower activation energy for its formation and subsequent reaction.[13]

  • Yields: The presence of a methoxy group can influence the overall yield of the aminonitrile. While specific quantitative data is highly dependent on the substrate and reaction conditions, the electronic stabilization it provides can lead to cleaner reactions with fewer side products.

Experimental Protocol: Strecker Synthesis of 4-Methoxyphenylglycinonitrile

This protocol describes a general procedure for the synthesis of an α-aminonitrile from a methoxy-substituted aldehyde.

Reagents and Materials:

  • 4-Methoxybenzaldehyde

  • Ammonium Chloride (NH₄Cl)

  • Sodium Cyanide (NaCN)

  • Methanol (MeOH)

  • Water (H₂O)

  • Diethyl ether

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

Procedure:

  • In a well-ventilated fume hood, dissolve 4-methoxybenzaldehyde (1 equivalent) in methanol in a round-bottom flask.

  • Add a solution of ammonium chloride (1.1 equivalents) in water to the flask.

  • Cool the mixture in an ice bath with stirring.

  • Slowly add a solution of sodium cyanide (1.1 equivalents) in water to the reaction mixture. Caution: Sodium cyanide is highly toxic. Handle with extreme care and appropriate personal protective equipment. The reaction will generate hydrogen cyanide gas, which is also highly toxic.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, extract the product with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude α-aminonitrile.

  • Purify the product by column chromatography or recrystallization as needed.

G Start Start: 4-Methoxybenzaldehyde Step1 1. Dissolve in MeOH + NH4Cl (aq) Start->Step1 Step2 2. Cool in Ice Bath Step1->Step2 Step3 3. Add NaCN (aq) (Caution: HCN gas!) Step2->Step3 Step4 4. Stir at RT (12-24h) Step3->Step4 Step5 5. Workup: Extraction with Et2O Step4->Step5 Step6 6. Purification Step5->Step6 End End: 4-Methoxyphenylglycinonitrile Step6->End

Caption: A generalized workflow for the Strecker synthesis of a methoxy-substituted aminonitrile.

The Thorpe-Ziegler Reaction

The Thorpe reaction is the base-catalyzed self-condensation of aliphatic nitriles to form enamines.[14] Its intramolecular variant, the Thorpe-Ziegler reaction, is a powerful method for forming cyclic ketones from dinitriles.[15] The presence of a methoxy group can influence the acidity of the α-protons of the nitrile, a key factor in the initial deprotonation step.

Mechanism of the Thorpe-Ziegler Reaction:

  • Deprotonation: A strong base removes a proton from the carbon alpha to one of the nitrile groups, forming a carbanion.[16]

  • Intramolecular Attack: The carbanion attacks the electrophilic carbon of the other nitrile group within the same molecule, forming a cyclic imine anion.[16]

  • Tautomerization and Hydrolysis: The cyclic imine tautomerizes to an enamine, which is then hydrolyzed to the corresponding cyclic ketone.[14]

An electron-donating methoxy group located elsewhere in the molecule could potentially decrease the acidity of the α-protons, making the initial deprotonation step more challenging and requiring a stronger base or harsher reaction conditions.

The Methoxy Group in a Biological Context: Drug Design and Development

The methoxy group is a common substituent in many approved drugs.[6] Its ability to modulate the physicochemical properties of a molecule, such as lipophilicity and metabolic stability, makes it a valuable tool for medicinal chemists.[5] In the context of aminonitrile-containing drugs, the methoxy group can:

  • Enhance Binding Affinity: The methoxy group can participate in hydrogen bonding interactions (as an acceptor) or favorable dipole-dipole interactions within a protein's binding pocket.[4]

  • Improve Pharmacokinetic Properties: By increasing lipophilicity, a methoxy group can improve a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[5]

  • Block Metabolic Sites: The methoxy group can be strategically placed to block sites of metabolic oxidation, thereby increasing the drug's half-life.

Table 1: Impact of Methoxy Substitution on Aminonitrile Properties

PropertyEffect of Methoxy GroupRationale
Reactivity Generally increases reactivity in reactions involving electrophilic attack on an aromatic ring. Can modulate the rate of nucleophilic additions.Electron-donating nature activates the ring towards electrophiles.[9] Stabilization of intermediates can influence reaction kinetics.[13]
Regioselectivity Directs electrophilic substitution to ortho and para positions. Can sterically hinder ortho substitution.Resonance effect increases electron density at ortho/para positions.[10] Physical size of the group blocks adjacent sites.[12]
Intermediate Stability Stabilizes adjacent cationic intermediates.Resonance donation of electron density.[13]
Biological Activity Can enhance binding affinity and improve pharmacokinetic properties.Participation in binding interactions and modulation of physicochemical properties.[4][5]

Conclusion

The methoxy group is far from being a passive spectator in the chemistry of aminonitriles. Its dual electronic nature, acting as a resonance donor and an inductive withdrawer, coupled with its steric presence, provides a powerful toolkit for chemists to fine-tune reactivity, control regioselectivity, and enhance the biological properties of these important molecules. A thorough understanding of these principles is essential for the rational design of synthetic routes and the development of novel therapeutics. This guide has provided a foundational understanding of the causal relationships between the presence of a methoxy group and the resulting chemical and biological behavior of aminonitriles, empowering researchers to leverage this versatile functional group in their scientific endeavors.

References

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Foundational

Introduction: The Significance of the Aminonitrile Scaffold

<An In-Depth Technical Guide to the Discovery and History of Substituted Aminonitriles For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the discovery, histor...

Author: BenchChem Technical Support Team. Date: February 2026

<An In-Depth Technical Guide to the Discovery and History of Substituted Aminonitriles

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery, historical development, and synthetic methodologies of substituted aminonitriles. It is designed to offer field-proven insights and detailed protocols for professionals in the scientific community.

Substituted α-aminonitriles are a pivotal class of organic compounds characterized by an amino group and a nitrile group attached to the same carbon atom.[1] Their importance in synthetic and medicinal chemistry cannot be overstated; they serve as versatile precursors to a wide array of biologically active molecules, most notably α-amino acids, the fundamental building blocks of proteins.[2][3] The dual reactivity of the amino and nitrile functionalities provides a rich platform for the construction of complex nitrogen-containing heterocycles, which are prevalent structural motifs in numerous pharmaceuticals.[1][4]

The intrinsic reactivity of the aminonitrile scaffold, coupled with its role in prebiotic chemistry theories, has made it a subject of intense study for over a century and a half.[3][5] This guide will delve into the seminal discovery that first brought this class of molecules to light and trace the evolution of their synthesis from classical methods to modern, highly sophisticated asymmetric techniques.

The Genesis: Adolph Strecker and the Birth of Amino Acid Synthesis

The history of substituted aminonitriles is inextricably linked to the groundbreaking work of the German chemist Adolph Strecker. In 1850, while attempting to synthesize lactic acid, Strecker conducted a three-component reaction between an aldehyde, ammonia, and hydrogen cyanide.[2][5][6] This deceptively simple combination yielded an α-aminonitrile, which upon hydrolysis, produced the corresponding α-amino acid.[7][8] This series of reactions, now universally known as the Strecker synthesis , was the first-ever laboratory synthesis of an amino acid and laid the foundation for a new era in organic and biological chemistry.[2][7]

Strecker's original experiment, which combined acetaldehyde, ammonia, and hydrogen cyanide to form alanine after hydrolysis, demonstrated a remarkably efficient method for creating these vital biomolecules from simple precursors.[7][9] The versatility of the reaction was quickly recognized. It was found that using primary or secondary amines in place of ammonia yielded N-substituted amino acids, while employing ketones instead of aldehydes produced α,α-disubstituted amino acids.[7][8]

The Core Mechanism of the Strecker Synthesis

The enduring utility of the Strecker synthesis lies in its elegant and efficient mechanism, which proceeds in two main stages: the formation of the α-aminonitrile and its subsequent hydrolysis.

Part 1: Formation of the α-Aminonitrile

  • Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of ammonia (or an amine) on the carbonyl carbon of an aldehyde or ketone.[7][10] This is often acid-catalyzed, where protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic.[11][12] Following a proton exchange, a water molecule is eliminated, leading to the formation of an imine or, more accurately, its protonated form, the iminium ion.[7][8]

  • Cyanide Addition: A cyanide ion, typically from a source like hydrogen cyanide (HCN) or a salt such as potassium cyanide (KCN), then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion.[10][13] This step results in the formation of the α-aminonitrile.[7]

Part 2: Hydrolysis to the Amino Acid

The α-aminonitrile is then hydrolyzed, usually under acidic conditions, to yield the final amino acid product.[10][11]

  • Nitrile Protonation and Hydration: The nitrile nitrogen is protonated, making the nitrile carbon susceptible to nucleophilic attack by a water molecule.[7][11]

  • Tautomerization and Amide Formation: Through a series of proton transfers, an intermediate is formed which tautomerizes to an amide.

  • Amide Hydrolysis: The amide is then hydrolyzed to a carboxylic acid, with the elimination of ammonia (or an amine), yielding the final α-amino acid.[11]

Caption: Figure 2: General Experimental Workflow for Aminonitrile Synthesis

Conclusion

From its serendipitous discovery in 1850 to its current status as a cornerstone of modern synthetic chemistry, the chemistry of substituted aminonitriles has undergone a remarkable evolution. The Strecker synthesis, in its classical and myriad asymmetric forms, remains one of the most powerful and versatile methods for preparing α-amino acids and their derivatives. For researchers and drug development professionals, a deep understanding of the history, mechanism, and modern advancements in aminonitrile synthesis is crucial. The continuous innovation in this field, driven by the need for stereochemical control, safety, and sustainability, ensures that these versatile intermediates will continue to play a vital role in the discovery and creation of new medicines and materials for the foreseeable future.

References

  • Strecker amino acid synthesis - Wikipedia. (n.d.). Retrieved from [Link]

  • The Strecker Synthesis of Amino Acids. (2018, November 12). Master Organic Chemistry. Retrieved from [Link]

  • Strecker Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • The Catalytic Asymmetric Strecker Reaction. (n.d.). Organic Reactions. Retrieved from [Link]

  • Strecker Synthesis. (n.d.). Master Organic Chemistry. Retrieved from [Link]

  • Absolute asymmetric Strecker synthesis in a mixed aqueous medium: reliable access to enantioenriched α-aminonitrile. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Strecker amino acid synthesis. (n.d.). Grokipedia. Retrieved from [Link]

  • Catalytic Enantioselective Strecker Reaction of Ketoimines. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]

  • Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. (n.d.). Organic Letters - ACS Publications. Retrieved from [Link]

  • Strecker amino acid synthesis. (n.d.). chemeurope.com. Retrieved from [Link]

  • Strecker Synthesis. (n.d.). NROChemistry. Retrieved from [Link]

  • Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. (2001, April 19). PubMed. Retrieved from [Link]

  • Strecker Amino Acid Synthesis. (2021, July 27). YouTube. Retrieved from [Link]

  • Peptide synthesis at the origins of life: energy-rich aminonitriles by-pass deactivated amino acids completely. (2019, July 10). Research Communities. Retrieved from [Link]

  • Catalytic Enantioselective Strecker Reactions and Analogous Syntheses. (n.d.). ACS Publications. Retrieved from [Link]

  • Catalytic Enantioselective Strecker Reaction of Isatin-Derived N-Unsubstituted Ketimines. (2021, May 24). Organic Letters - ACS Publications. Retrieved from [Link]

  • Strecker Amino Acid Synthesis. (n.d.). Algor Cards. Retrieved from [Link]

  • Overview of Strecker Amino Acid Synthesis. (2018, October 30). News-Medical.Net. Retrieved from [Link]

  • Efficient green synthesis of α-aminonitriles, precursors of α-amino acids. (n.d.). RSC Publishing. Retrieved from [Link]

  • Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. (2021, January 7). NIH. Retrieved from [Link]

  • Organocatalytic Synthesis of α-Aminonitriles: A Review. (n.d.). MDPI. Retrieved from [Link]

  • The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. (2018, October 19). NIH. Retrieved from [Link]

  • Development of a New a-Aminonitrile Synthesis. (n.d.). Retrieved from [Link]

  • Enantiomeric Excesses of Aminonitrile Precursors Determine the Homochirality of Amino Acids. (2023, March 28). The Journal of Physical Chemistry Letters - ACS Publications. Retrieved from [Link]

  • Strecker Synthesis of Alpha Amino Acids. (2016, June 9). YouTube. Retrieved from [Link]

  • Strecker Amino Acid Synthesis Mechanism & Examples. (n.d.). Retrieved from [Link]

  • Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile. (2024, September 25). Retrieved from [Link]

  • Efficient green synthesis of α-aminonitriles, precursors of α-amino acids. (n.d.). RSC Publishing. Retrieved from [Link]

  • Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile. (n.d.). Journal of the American Chemical Society - ACS Publications. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Synthesis protocol for 2-Amino-2-(2-methoxyphenyl)acetonitrile hydrochloride

An Application Note for the Synthesis of 2-Amino-2-(2-methoxyphenyl)acetonitrile Hydrochloride Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive, detailed protocol for the...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 2-Amino-2-(2-methoxyphenyl)acetonitrile Hydrochloride

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive, detailed protocol for the synthesis of 2-Amino-2-(2-methoxyphenyl)acetonitrile hydrochloride, a valuable building block in medicinal chemistry and drug discovery. The synthetic strategy is centered on the robust and efficient Strecker synthesis, a classic multi-component reaction that provides direct access to α-aminonitriles from aldehydes.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization guidelines to ensure reproducible and successful synthesis.

Introduction and Scientific Context

2-Amino-2-(2-methoxyphenyl)acetonitrile serves as a versatile intermediate in the synthesis of various heterocyclic compounds and pharmacologically active molecules. The presence of the aminonitrile functional group allows for diverse subsequent chemical transformations, making it a key scaffold in the development of novel therapeutic agents. The methoxy group on the phenyl ring further influences the molecule's electronic properties and steric profile, offering a handle for modulating biological activity.

The chosen synthetic route is the Strecker synthesis, first reported by Adolph Strecker.[1] This one-pot, three-component reaction involves the condensation of an aldehyde (2-methoxybenzaldehyde) with an ammonia source (ammonium chloride) and a cyanide source (sodium cyanide) to form the target α-aminonitrile.[3][4] The reaction is highly atom-economical and proceeds through the formation of an imine intermediate, which is then attacked by the cyanide nucleophile.[1][4] Following the synthesis of the free-base, the stable hydrochloride salt is prepared for improved handling and storage.

Reaction Pathway and Mechanism

The synthesis proceeds in two major stages: the formation of the α-aminonitrile via the Strecker reaction, followed by its conversion to the corresponding hydrochloride salt.

Overall Reaction Scheme

The overall transformation is as follows: 2-methoxybenzaldehyde + NH₄Cl + NaCN → 2-Amino-2-(2-methoxyphenyl)acetonitrile 2-Amino-2-(2-methoxyphenyl)acetonitrile + HCl → 2-Amino-2-(2-methoxyphenyl)acetonitrile hydrochloride

Mechanism of the Strecker Synthesis

The Strecker synthesis is a well-established reaction in organic chemistry.[3] The mechanism involves two key stages:

  • Imine Formation: The reaction begins with the condensation of 2-methoxybenzaldehyde and ammonia (in equilibrium with ammonium chloride). The carbonyl oxygen is protonated, followed by a nucleophilic attack from ammonia. Subsequent proton exchange and elimination of a water molecule yield a reactive iminium ion intermediate.[1][4]

  • Cyanide Addition: A cyanide ion, generated in situ from sodium cyanide, acts as a nucleophile and attacks the electrophilic carbon of the iminium ion. This step forms the new carbon-carbon bond and yields the final α-aminonitrile product.[1][4]

Strecker_Mechanism cluster_imine Part 1: Imine Formation cluster_cyanation Part 2: Cyanide Addition Reactants1 2-Methoxybenzaldehyde + Ammonia (NH3) Intermediate1 Iminium Ion Intermediate Reactants1->Intermediate1 Condensation - H2O Product α-Aminonitrile Product Intermediate1->Product Reactants2 Cyanide Ion (CN⁻)

Caption: The two-stage mechanism of the Strecker Synthesis.

Materials, Reagents, and Equipment

Reagents
ReagentCAS No.Molecular Weight ( g/mol )Quantity (Molar Eq.)Notes
2-Methoxybenzaldehyde135-02-4136.151.0Purity ≥98%
Ammonium Chloride (NH₄Cl)12125-02-953.491.5
Sodium Cyanide (NaCN)143-33-949.011.2EXTREMELY TOXIC . Handle with extreme caution.
Methanol (MeOH)67-56-132.04SolventAnhydrous
Dichloromethane (DCM)75-09-284.93SolventFor extraction
Saturated Sodium Bicarbonate (NaHCO₃)144-55-884.01AqueousFor workup
Brine (Saturated NaCl solution)7647-14-558.44AqueousFor washing
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37Drying Agent
Hydrochloric Acid (HCl) in 2-PropanolN/A36.46~1.1~5-6 N solution for salt formation
Diethyl Ether (Et₂O)60-29-774.12SolventFor precipitation/washing
Equipment
  • Round-bottom flasks (various sizes)

  • Magnetic stirrer and stir bars

  • Ice-water bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Glass funnel and filter paper

  • pH paper or meter

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Thin-Layer Chromatography (TLC) plates (silica gel) and developing chamber

  • Fume hood (essential for handling sodium cyanide)

Detailed Experimental Protocol

The entire synthesis must be performed in a well-ventilated chemical fume hood due to the use of sodium cyanide.

Step 1: Synthesis of 2-Amino-2-(2-methoxyphenyl)acetonitrile (Free-Base)
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-methoxybenzaldehyde (1.0 eq) and methanol (approx. 0.5 M concentration).

  • Ammonia Addition: Add ammonium chloride (1.5 eq) to the solution and stir until it is fully dissolved or a fine suspension is formed.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Cyanide Addition: In a separate beaker, carefully dissolve sodium cyanide (1.2 eq) in a minimal amount of cold water. CAUTION: NaCN is highly toxic. Always wear gloves, a lab coat, and eye protection. Add this aqueous NaCN solution dropwise to the cooled, stirring reaction mixture over 30 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: Once the addition is complete, allow the mixture to slowly warm to room temperature. Let the reaction stir for 16-24 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent system) until the starting aldehyde spot has been consumed.

  • Workup:

    • Once the reaction is complete, cool the flask again in an ice bath.

    • Slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the solution is basic (pH > 8). This step is crucial for neutralizing any remaining acid and destroying excess cyanide.

    • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash them with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude α-aminonitrile as an oil or waxy solid.

Step 2: Formation of 2-Amino-2-(2-methoxyphenyl)acetonitrile Hydrochloride
  • Dissolution: Dissolve the crude aminonitrile from the previous step in a minimal amount of cold diethyl ether or 2-propanol.

  • Acidification: While stirring, slowly add a 5-6 N solution of HCl in 2-propanol (approx. 1.1 eq) dropwise.

  • Precipitation: The hydrochloride salt should precipitate as a white or off-white solid. If precipitation is slow, the flask can be placed in an ice bath or scratched with a glass rod.

  • Isolation: Stir the resulting slurry for 30-60 minutes at 0 °C to ensure complete precipitation.

  • Filtration and Drying: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether to remove any impurities. Dry the product under vacuum to obtain the final 2-Amino-2-(2-methoxyphenyl)acetonitrile hydrochloride.

Experimental Workflow Visualization

Workflow start Start: Reagents & Glassware setup 1. Reaction Setup (Aldehyde, NH4Cl, MeOH) start->setup cool 2. Cool to 0°C setup->cool add_na_cn 3. Add NaCN Solution (Dropwise, < 5°C) cool->add_na_cn react 4. Stir at RT (16-24h, Monitor by TLC) add_na_cn->react workup 5. Workup (Quench, Extract, Dry) react->workup crude Crude Aminonitrile Free-Base workup->crude salt_formation 6. Salt Formation (Dissolve in Et2O, Add HCl) crude->salt_formation isolate 7. Isolate & Dry (Filter, Wash, Vacuum Dry) salt_formation->isolate product Final Product: Hydrochloride Salt isolate->product

Caption: Step-by-step experimental workflow for the synthesis.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques. Expected data are as follows:

  • Appearance: White to off-white crystalline solid.

  • ¹H NMR: Peaks corresponding to aromatic protons, the methoxy group (O-CH₃), the amine protons (NH₂), and the alpha-proton (CH-CN).

  • ¹³C NMR: Resonances for the nitrile carbon, aromatic carbons, methoxy carbon, and the alpha-carbon.

  • IR Spectroscopy: Characteristic absorption bands for N-H (amine), C≡N (nitrile), C-O (ether), and aromatic C-H stretches.

  • Mass Spectrometry (MS): A molecular ion peak corresponding to the mass of the free-base.

Safety and Handling

This protocol involves highly hazardous materials and must be performed with strict adherence to safety standards.

  • Sodium Cyanide (NaCN): NaCN is a potent, fast-acting poison that is fatal if swallowed, inhaled, or absorbed through the skin.[5] It reacts with acids to produce highly toxic hydrogen cyanide (HCN) gas.

    • Always handle NaCN in a certified chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, and heavy-duty nitrile gloves.

    • Have a cyanide antidote kit available and ensure all personnel are trained in its use.

    • All glassware contaminated with cyanide must be decontaminated by rinsing with a solution of bleach or hydrogen peroxide under basic conditions before being removed from the fume hood.

  • Solvents: Methanol and dichloromethane are toxic and flammable. Diethyl ether is extremely flammable. Avoid open flames and ensure proper ventilation.

  • Acids: Concentrated hydrochloric acid is corrosive and should be handled with care.[6]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Reaction Inactive reagents; reaction temperature too low; insufficient reaction time.Check the purity of the aldehyde. Ensure the reaction is allowed to warm to room temperature and run for the full duration.
Formation of Side Products Reaction temperature too high during NaCN addition; Cannizzaro reaction of the aldehyde.Maintain strict temperature control (0-5 °C) during the addition of the cyanide solution.
Low Yield after Workup Incomplete extraction; product loss during washing.Perform at least three extractions with DCM. Avoid overly vigorous washing.
Product Fails to Precipitate as a Salt Insufficient HCl added; product is too soluble in the chosen solvent; presence of water.Add more HCl solution. Try a different solvent system (e.g., THF). Ensure the crude product and solvents are as dry as possible.

References

  • NROChemistry. Strecker Synthesis. Available from: [Link]

  • Master Organic Chemistry. Strecker Synthesis. Available from: [Link]

  • Wikipedia. Strecker amino acid synthesis. Available from: [Link]

  • CABI Digital Library. Strecker Synthesis of α-aminonitriles Facilitated by N-methyl Imidazolium Acetate. Available from: [Link]

  • Organic Chemistry Portal. Strecker Synthesis. Available from: [Link]

  • Unigel. HIGH PURITY ACETONITRILE SAFETY DATA SHEET. Available from: [Link]

  • PrepChem.com. Synthesis of 2-amino-2-phenyl acetonitrile. Available from: [Link]

  • Organic Syntheses Procedure. p-METHOXYPHENYLACETONITRILE. Available from: [Link]

  • Google Patents. Preparation method of aminoacetonitrile hydrochloride.
  • Arkivoc. A novel strategy for the synthesis of 2-amino-4,6- diarylnicotinonitrile. Available from: [Link]

  • PubChem - NIH. (2-Methoxyphenyl)acetonitrile. Available from: [Link]

  • ResearchGate. Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Ph. Available from: [Link]

  • ChemRxiv. Synthesis and styrene copolymerization of alkoxy ring-substituted 2- methoxyethyl phenylcyanoacrylates. Available from: [Link]

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Application

Application Notes and Protocols for the Asymmetric Synthesis of 2-Amino-2-(2-methoxyphenyl)acetonitrile

Abstract This technical guide provides a comprehensive overview and detailed protocols for the asymmetric synthesis of 2-Amino-2-(2-methoxyphenyl)acetonitrile, a valuable chiral building block in pharmaceutical and medic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the asymmetric synthesis of 2-Amino-2-(2-methoxyphenyl)acetonitrile, a valuable chiral building block in pharmaceutical and medicinal chemistry. Recognizing the importance of enantiomerically pure α-amino acids and their nitrile precursors, this document focuses on practical and efficient methodologies for achieving high stereocontrol. We will delve into the strategic application of the asymmetric Strecker reaction, exploring both substrate-controlled diastereoselective approaches using chiral auxiliaries and catalyst-controlled enantioselective methods. This guide is designed for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the scientific rationale behind the experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction: The Significance of Chiral α-Aminonitriles

Chiral α-aminonitriles are pivotal intermediates in the synthesis of enantiomerically enriched α-amino acids, a class of molecules fundamental to the structure and function of peptides, proteins, and numerous pharmaceuticals. The classical Strecker synthesis, discovered in 1850, provides a straightforward method for producing racemic α-amino acids from aldehydes, ammonia, and cyanide.[1] However, in modern drug development, the stereochemistry of a molecule is critical, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. Consequently, the development of asymmetric versions of the Strecker reaction has been a major focus of synthetic organic chemistry.[2][3]

2-Amino-2-(2-methoxyphenyl)acetonitrile, and its corresponding amino acid, are of particular interest due to the presence of the 2-methoxyphenyl moiety, a common structural motif in bioactive compounds. The asymmetric synthesis of this compound provides access to novel chiral ligands, peptide components, and precursors for more complex molecular architectures. This guide will focus on providing actionable protocols for the synthesis of this specific target molecule.

Strategic Approaches to the Asymmetric Synthesis

The asymmetric synthesis of 2-Amino-2-(2-methoxyphenyl)acetonitrile can be broadly categorized into two main strategies:

  • Substrate-Controlled Diastereoselective Synthesis: This approach involves the use of a chiral auxiliary, typically a chiral amine, which reacts with the achiral aldehyde (2-methoxybenzaldehyde) to form a chiral imine intermediate. The subsequent nucleophilic addition of cyanide occurs diastereoselectively, controlled by the stereocenter of the auxiliary. The resulting diastereomeric α-aminonitriles can then be separated, and the chiral auxiliary cleaved to yield the desired enantiomer of the product.

  • Catalyst-Controlled Enantioselective Synthesis: This strategy employs a chiral catalyst to control the stereochemical outcome of the cyanide addition to an achiral imine. The catalyst creates a chiral environment around the reaction center, favoring the formation of one enantiomer over the other. This method is often more atom-economical as the chiral directing group is used in sub-stoichiometric amounts.

This guide will provide detailed protocols for a highly effective substrate-controlled method and discuss the principles of a catalytic approach.

Diastereoselective Synthesis using (R)-Phenylglycine Amide as a Chiral Auxiliary

A particularly effective method for the diastereoselective Strecker reaction is the use of (R)-phenylglycine amide as a chiral auxiliary. This approach has been shown to be highly effective, often benefiting from a "crystallization-induced asymmetric transformation," where one of the diastereomeric α-aminonitrile products selectively precipitates from the reaction mixture, driving the equilibrium towards the formation of that diastereomer and resulting in a high diastereomeric excess.[4][5]

Reaction Principle and Mechanism

The reaction proceeds in two key stages: the formation of a chiral imine and the diastereoselective addition of cyanide.

Strecker_Mechanism cluster_1 Imine Formation cluster_2 Cyanide Addition cluster_3 Purification & Cleavage Aldehyde 2-Methoxy- benzaldehyde Imine Chiral Imine Intermediate Aldehyde->Imine + Auxiliary, -H₂O Auxiliary (R)-Phenylglycine Amide Diastereomers Diastereomeric α-Aminonitriles Imine->Diastereomers + CN⁻ CN CN⁻ Separation Separation Diastereomers->Separation Cleavage Auxiliary Cleavage Separation->Cleavage Product Enantiopure 2-Amino-2-(2-methoxyphenyl)acetonitrile Cleavage->Product

Caption: Workflow for the diastereoselective Strecker synthesis.

The stereochemical outcome is determined by the facial selectivity of the cyanide attack on the chiral imine. The bulky phenyl group of the chiral auxiliary effectively shields one face of the imine, directing the incoming cyanide nucleophile to the opposite face.

Detailed Experimental Protocol

Caution: This protocol involves the use of sodium cyanide, which is highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn. In case of contact, seek immediate medical attention.

Materials:

  • 2-Methoxybenzaldehyde (1.0 eq)

  • (R)-Phenylglycine amide (1.0 eq)[4]

  • Sodium Cyanide (NaCN) (1.2 eq)

  • Methanol (reagent grade)

  • Water (deionized)

  • 6M Hydrochloric Acid (for potential auxiliary cleavage)

  • Ammonium Hydroxide (for neutralization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-methoxybenzaldehyde (1.0 eq) and (R)-phenylglycine amide (1.0 eq) in methanol.

  • Cyanide Addition: In a separate beaker, prepare a solution of sodium cyanide (1.2 eq) in water. Carefully add the aqueous sodium cyanide solution to the methanolic solution of the aldehyde and chiral auxiliary.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Product Isolation: As the reaction proceeds, one diastereomer of the α-aminonitrile may precipitate out of the solution. If a precipitate forms, it can be collected by filtration, washed with a small amount of cold methanol, and dried. If no precipitation occurs, the reaction mixture can be concentrated under reduced pressure, and the resulting diastereomers separated by flash column chromatography.

  • Purification of Diastereomers: The separation of the diastereomeric α-aminonitriles can be achieved by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes). The separation should be monitored by TLC.

  • Chiral Auxiliary Cleavage (Optional): To obtain the free aminonitrile, the chiral auxiliary can be cleaved. A common method involves acidic hydrolysis. The separated diastereomerically pure aminonitrile is treated with a strong acid, such as 6M HCl, and heated under reflux.[4] This step will also hydrolyze the nitrile to a carboxylic acid. For the isolation of the aminonitrile, milder cleavage conditions would be required and should be optimized on a case-by-case basis.

Expected Results and Data

The following table summarizes the expected outcomes for the asymmetric Strecker synthesis of 2-Amino-2-(2-methoxyphenyl)acetonitrile, with data extrapolated from similar systems.[4]

ParameterExpected Value
Typical Yield 75-90%
Diastereomeric Ratio (d.r.) >99:1 (with crystallization)
Enantiomeric Excess (ee) >98% (after auxiliary removal)
Reaction Time 12-24 hours

Catalytic Enantioselective Synthesis: An Overview

Catalytic enantioselective Strecker reactions offer a more efficient alternative to the use of stoichiometric chiral auxiliaries. A variety of chiral catalysts have been developed for this transformation, including those based on thiourea, guanidine, and metal complexes.[3][6]

General Principles of Organocatalysis in the Strecker Reaction

Many organocatalysts for the asymmetric Strecker reaction are bifunctional, meaning they possess both a Brønsted acid and a Lewis base moiety. The catalyst activates the imine towards nucleophilic attack and simultaneously delivers the cyanide nucleophile in a stereocontrolled manner.

Organocatalysis_Mechanism cluster_workflow Catalytic Cycle Catalyst Chiral Bifunctional Catalyst Complex Catalyst-Imine Complex Catalyst->Complex + Imine Imine Achiral Imine TransitionState Ternary Chiral Transition State Complex->TransitionState + Cyanide Cyanide Cyanide Source (e.g., HCN) ProductComplex Product-Catalyst Complex TransitionState->ProductComplex ProductComplex->Catalyst Catalyst Regeneration Product Enantioenriched α-Aminonitrile ProductComplex->Product

Caption: Generalized catalytic cycle for an organocatalyzed Strecker reaction.

For the synthesis of 2-Amino-2-(2-methoxyphenyl)acetonitrile, a potential approach would involve the in situ formation of the N-benzhydryl imine of 2-methoxybenzaldehyde, followed by the addition of a cyanide source in the presence of a chiral catalyst.

Example of a Catalytic System

Key Components of a Potential Catalytic Protocol:

  • Substrate: N-benzhydryl imine of 2-methoxybenzaldehyde

  • Cyanide Source: Hydrogen Cyanide (HCN) or Trimethylsilyl Cyanide (TMSCN)

  • Catalyst: A chiral thiourea catalyst (e.g., derived from an amino acid)

  • Solvent: Toluene or Dichloromethane

  • Temperature: Low temperatures (e.g., -40 °C to 0 °C) are often employed to enhance enantioselectivity.

Researchers interested in developing a catalytic protocol are encouraged to consult the literature on asymmetric Strecker reactions for detailed catalyst synthesis and reaction optimization strategies.[3][6]

Conclusion

The asymmetric synthesis of 2-Amino-2-(2-methoxyphenyl)acetonitrile is a readily achievable goal for the modern synthetic chemist. The diastereoselective approach using (R)-phenylglycine amide as a chiral auxiliary offers a robust and highly selective method, particularly when coupled with crystallization-induced asymmetric transformation. For those seeking greater atom economy, the exploration of catalytic enantioselective methods presents a promising avenue. The protocols and principles outlined in this guide provide a solid foundation for the successful synthesis and application of this valuable chiral building block.

References

  • Boesten, W. H. J., Seerden, J.-P. G., de Lange, B., Dielemans, H. J. A., Elsenberg, H. L., Kaptein, B., Moody, H. M., Kellogg, R. M., & Broxterman, Q. B. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters, 3(8), 1121–1124. [Link]

  • Corey, E. J., & Grogan, M. J. (1999). Enantioselective Synthesis of α-Amino Nitriles from N-Benzhydryl Imines and HCN with a Chiral Bicyclic Guanidine as Catalyst. Organic Letters, 1(1), 157–160. [Link]

  • Boesten, W. H. J., Seerden, J.-P. G., de Lange, B., Dielemans, H. J. A., Elsenberg, H. L., Kaptein, B., Moody, H. M., Kellogg, R. M., & Broxterman, Q. B. (2001). Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. R Discovery. [Link]

  • Strecker amino acid synthesis. (2023, December 2). In Wikipedia. [Link]

  • Zuend, S. J., Coughlin, R. W., Lalonde, M. P., & Jacobsen, E. N. (2009). Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids. Nature, 461(7266), 968–970. [Link]

Sources

Method

Application Notes and Protocols for the Chiral Resolution of 2-Amino-2-(2-methoxyphenyl)acetonitrile Enantiomers

Abstract This technical guide provides a comprehensive overview and detailed protocols for the chiral resolution of (±)-2-Amino-2-(2-methoxyphenyl)acetonitrile, a key chiral building block in pharmaceutical synthesis. Re...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the chiral resolution of (±)-2-Amino-2-(2-methoxyphenyl)acetonitrile, a key chiral building block in pharmaceutical synthesis. Recognizing the critical role of enantiomeric purity in drug efficacy and safety, this document outlines three primary methodologies for separation: classical diastereomeric salt crystallization, enzymatic kinetic resolution, and analytical to preparative-scale chiral chromatography. Each section explains the underlying scientific principles, offers step-by-step experimental protocols, and discusses the rationale behind procedural choices, empowering researchers to select and optimize the most suitable method for their specific needs.

Introduction: The Significance of Chiral 2-Amino-2-(2-methoxyphenyl)acetonitrile

2-Amino-2-(2-methoxyphenyl)acetonitrile is a versatile chiral intermediate whose stereochemistry is crucial for the biological activity of various downstream active pharmaceutical ingredients (APIs). The spatial arrangement of the amino and nitrile groups around the chiral center dictates the molecule's interaction with biological targets. Consequently, the separation of its racemic mixture into individual enantiomers is a fundamental step in the development of stereochemically pure drugs. This guide provides detailed methodologies to achieve this critical separation, ensuring the production of enantiopure compounds for research and drug development.

Method 1: Classical Resolution via Diastereomeric Salt Crystallization

Classical resolution by diastereomeric salt formation is a robust and scalable technique for separating enantiomers.[1] The principle lies in the reaction of the racemic amine with an enantiomerically pure chiral acid (the resolving agent) to form a pair of diastereomeric salts. These diastereomers, unlike enantiomers, exhibit different physicochemical properties, such as solubility, allowing for their separation by fractional crystallization.[2]

Principle and Rationale

The basic amino group of 2-Amino-2-(2-methoxyphenyl)acetonitrile allows for the formation of salts with chiral acids. The choice of the resolving agent is critical and often determined empirically.[3] Based on successful resolutions of analogous aminonitriles, derivatives of tartaric acid and mandelic acid are excellent starting points.[2][4] The selection of the solvent system is equally important, as it must provide a significant solubility difference between the two diastereomeric salts to enable efficient separation.[5]

dot

cluster_0 Diastereomeric Salt Formation cluster_1 Fractional Crystallization cluster_2 Liberation of Enantiomer Racemic_Amine (R/S)-Amine Diastereomeric_Salts Mixture of Diastereomeric Salts [(R)-Amine•(R)-Acid] & [(S)-Amine•(R)-Acid] Racemic_Amine->Diastereomeric_Salts Chiral_Acid (R)-Acid Chiral_Acid->Diastereomeric_Salts Solvent Solvent Solvent->Diastereomeric_Salts Crystallization Cooling & Crystallization Diastereomeric_Salts->Crystallization Filtration Filtration Crystallization->Filtration Less_Soluble_Salt Less Soluble Salt (e.g., (S)-Amine•(R)-Acid) Filtration->Less_Soluble_Salt Mother_Liquor Mother Liquor with More Soluble Salt (e.g., (R)-Amine•(R)-Acid) Filtration->Mother_Liquor Base_Treatment Base Treatment (e.g., NaOH) Less_Soluble_Salt->Base_Treatment Extraction Solvent Extraction Base_Treatment->Extraction Pure_Enantiomer Pure (S)-Amine Extraction->Pure_Enantiomer Recovered_Acid Recovered (R)-Acid Extraction->Recovered_Acid

Caption: Workflow for Chiral Resolution via Diastereomeric Salt Crystallization.

Recommended Resolving Agents
Resolving AgentStructureKey Advantages
(+)-Dibenzoyl-D-tartaric acid Dicarboxylic acid with C2 symmetryOften forms highly crystalline salts; widely used for amine resolution.
(R)-(-)-Mandelic acid α-hydroxy acidGenerally good for forming crystalline salts with primary amines; cost-effective.[1]
(1S)-(+)-10-Camphorsulfonic acid Strong sulfonic acidEffective for less basic amines; rigid structure can enhance diastereomeric differentiation.[1]
Detailed Protocol for Diastereomeric Salt Crystallization

This protocol is a starting point and may require optimization for solvent, temperature, and stoichiometry.

1. Solvent Screening (Small Scale):

  • Rationale: The choice of solvent is the most critical parameter for achieving good separation.[6] A solvent screen should be performed to identify a system where one diastereomeric salt is significantly less soluble than the other.

  • Procedure:

    • In separate vials, dissolve small, equimolar amounts of racemic 2-Amino-2-(2-methoxyphenyl)acetonitrile and the chosen chiral acid (e.g., (+)-Dibenzoyl-D-tartaric acid) in a range of solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures thereof).

    • Heat gently to ensure complete dissolution, then allow to cool slowly to room temperature, followed by further cooling in an ice bath.

    • Observe which solvent system yields a crystalline precipitate.

    • Analyze the supernatant and the dissolved solid by chiral HPLC (see Section 4) to determine the diastereomeric excess (d.e.) and identify the most selective solvent system.

2. Preparative Scale Resolution:

  • Salt Formation:

    • Dissolve racemic 2-Amino-2-(2-methoxyphenyl)acetonitrile (1.0 equivalent) in the optimized solvent (e.g., methanol) at an elevated temperature (e.g., 50-60 °C).

    • In a separate flask, dissolve the chiral resolving agent (0.5-1.0 equivalent) in the same solvent, heating if necessary.[7]

    • Slowly add the resolving agent solution to the amine solution with stirring.

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature to induce crystallization. A slow cooling rate is crucial for selective crystallization.

    • Further cool the mixture in a refrigerator (4 °C) or an ice bath (0 °C) for several hours to maximize the yield of the less soluble diastereomeric salt.

  • Isolation and Purification:

    • Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent to remove the mother liquor.

    • Dry the crystals under vacuum.

    • To improve purity, recrystallize the diastereomeric salt from the same or a different optimized solvent system until a constant optical rotation and high diastereomeric excess are achieved.

3. Liberation of the Free Amine:

  • Rationale: The resolved enantiomer must be recovered from its salt form.[8] This is typically achieved by treatment with a base to neutralize the chiral acid.

  • Procedure:

    • Suspend the purified diastereomeric salt in a biphasic system of water and an organic solvent (e.g., diethyl ether or dichloromethane).

    • Add a base (e.g., 1 M NaOH or saturated NaHCO₃ solution) dropwise with stirring until the aqueous layer is basic (pH > 10).[9]

    • Separate the organic layer, and extract the aqueous layer two more times with the organic solvent.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched free amine.

    • Determine the enantiomeric excess (e.e.) by chiral HPLC or polarimetry.

Method 2: Enzymatic Kinetic Resolution (EKR)

Enzymatic kinetic resolution is a highly selective method that utilizes enzymes to preferentially catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For aminonitriles, lipases are often employed for the enantioselective acylation of the amino group.

Principle and Rationale

In the presence of an acyl donor, a lipase can selectively acylate one enantiomer of the amine, forming an amide. The resulting amide and the unreacted amine, now enantiomerically enriched, have different chemical properties and can be easily separated by standard techniques like column chromatography or extraction. The theoretical maximum yield for the unreacted enantiomer is 50%.

dot

cluster_0 Enzymatic Reaction cluster_1 Separation Racemic_Amine (R/S)-Amine Reaction_Mix Reaction Mixture Racemic_Amine->Reaction_Mix Acyl_Donor Acyl Donor (e.g., Ethyl Acetate) Acyl_Donor->Reaction_Mix Lipase Lipase (e.g., Candida antarctica Lipase B) Lipase->Reaction_Mix Separation Chromatography or Extraction Reaction_Mix->Separation S_Amide (S)-Amide Separation->S_Amide R_Amine Unreacted (R)-Amine Separation->R_Amine

Caption: Workflow for Enzymatic Kinetic Resolution (EKR).

Detailed Protocol for Enzymatic Kinetic Resolution

1. Enzyme and Acyl Donor Screening:

  • Rationale: The choice of enzyme and acyl donor is crucial for achieving high enantioselectivity (E-value).

  • Procedure:

    • Screen a panel of lipases (e.g., Candida antarctica Lipase B (CALB), Pseudomonas cepacia lipase) in a non-polar organic solvent (e.g., toluene, hexane, or MTBE).

    • Test various acyl donors (e.g., ethyl acetate, vinyl acetate, acetic anhydride).

    • Run small-scale reactions and monitor the conversion and enantiomeric excess of the remaining amine over time using chiral HPLC.

2. Preparative Scale Resolution:

  • To a solution of racemic 2-Amino-2-(2-methoxyphenyl)acetonitrile in the chosen organic solvent, add the selected acyl donor (e.g., ethyl acetate, which can also serve as the solvent).

  • Add the immobilized lipase (e.g., Novozym 435, which is immobilized CALB). The use of an immobilized enzyme simplifies catalyst removal.

  • Stir the suspension at a controlled temperature (e.g., 30-40 °C).

  • Monitor the reaction progress by chiral HPLC. The reaction should be stopped at or near 50% conversion to maximize the yield and enantiomeric excess of the unreacted amine.

  • Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.

  • Remove the solvent and excess acyl donor under reduced pressure.

  • Separate the unreacted amine from the acylated product (amide) by flash column chromatography on silica gel.

Method 3: Chiral Chromatography (HPLC & SFC)

Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful analytical and preparative techniques for separating enantiomers. These methods rely on chiral stationary phases (CSPs) that interact differently with the two enantiomers.

Principle and Rationale

The separation is based on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are widely used and effective for a broad range of compounds, including amines.[10] SFC is often considered a "greener" and faster alternative to HPLC for preparative separations.[11]

Protocol for Chiral Method Development

1. Column and Mobile Phase Screening (Analytical Scale):

  • Rationale: A systematic screening approach is the most efficient way to identify suitable separation conditions.

  • Procedure:

    • Screen a set of polysaccharide-based chiral columns (e.g., CHIRALPAK® IA, IB, IC, ID, IE, IF).

    • For HPLC, use a mobile phase consisting of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). For basic compounds like amines, the addition of a small amount of an amine modifier (e.g., diethylamine, DEA) is often necessary to improve peak shape and resolution.[12]

    • For SFC, use supercritical CO₂ as the main mobile phase component with an alcohol co-solvent (e.g., methanol, ethanol). Additives like DEA may also be required.[13]

    • Screen different ratios of solvent/co-solvent and different additives to optimize the separation.

2. Method Optimization and Scale-up:

  • Once a promising analytical method is identified (good resolution, reasonable run time), optimize the conditions for preparative scale.

  • This typically involves increasing the column diameter and adjusting the flow rate to maximize throughput while maintaining resolution.

  • For preparative chromatography, load a concentrated solution of the racemic mixture onto the column and collect the separated enantiomer fractions.

  • Combine the fractions containing each pure enantiomer and remove the solvent to obtain the resolved products.

ParameterHPLCSFC
Mobile Phase Hexane/Isopropanol + AdditiveCO₂/Methanol + Additive
Pressure ModerateHigh
Speed SlowerFaster
Solvent Consumption HighLow (Green)
Cost (Preparative) HigherLower

Conclusion

The chiral resolution of 2-Amino-2-(2-methoxyphenyl)acetonitrile is a critical step for its application in asymmetric synthesis. This guide has detailed three robust methodologies: classical diastereomeric salt crystallization, enzymatic kinetic resolution, and chiral chromatography. The choice of method will depend on factors such as the required scale of separation, available equipment, cost considerations, and the desired enantiomeric purity. For large-scale industrial applications, diastereomeric salt crystallization often remains the most economical choice. Enzymatic resolution offers high selectivity under mild conditions, while chiral chromatography provides a powerful tool for both analytical quality control and preparative separation. The protocols provided herein serve as a comprehensive starting point for researchers to successfully resolve the enantiomers of this important chiral building block.

References

  • Resolution of a Racemic Mixture - Science Learning Center. (URL: [Link])

  • 6.8: Resolution (Separation) of Enantiomers - Chemistry LibreTexts. (URL: [Link])

  • Diastereomeric Salt Crystallization Using Ternary Phase Diagram - YouTube. (URL: [Link])

  • Selecting chiral acids for resolution of amines. - Sciencemadness Discussion Board. (URL: [Link])

  • Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - NIH. (URL: [Link])

  • Identifying a diastereomeric salt for a challenging chiral resolution | Unchained Labs. (URL: [Link])

  • Chiral Resolution Screening | Solid State | Onyx Scientific. (URL: [Link])

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI. (URL: [Link])

  • Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC - NIH. (URL: [Link])

  • Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification - PubMed. (URL: [Link])

  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. (URL: [Link])

  • Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - RSC Publishing. (URL: [Link])

  • The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts. (URL: [Link])

  • What is the best way to convert my amine compound from the salt form into free amine? | ResearchGate. (URL: [Link])

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (URL: [Link])

  • Chiral HPLC Separations - Phenomenex. (URL: [Link])

  • Enzymatic kinetic resolution of 5 and 6. | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • (PDF) Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - ResearchGate. (URL: [Link])

  • Chiral column takes the crown for supercritical enantioseparation of primary amines - 2023. (URL: [Link])

  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations - Selvita. (URL: [Link])

  • Chiral SFC-MS method for separation of enantiomers of compound 9 and... - ResearchGate. (URL: [Link])

  • Kinetic resolution of amino acid esters catalyzed by lipases - PubMed. (URL: [Link])

  • What is the best way to convert my amine compound from the free amine into the salt form HCl? | ResearchGate. (URL: [Link])

  • 2-[2-Methoxypropyl(methyl)amino]acetonitrile | C7H14N2O | CID 104099414 - PubChem. (URL: [Link])

  • (2-Methoxyphenyl)acetonitrile | C9H9NO | CID 81496 - PubChem - NIH. (URL: [Link])

  • 5.8: Resolution: Separation of Enantiomers - Chemistry LibreTexts. (URL: [Link])

  • Resolution of a Racemic Mixture - YouTube. (URL: [Link])

  • Chiral resolution - Wikipedia. (URL: [Link])

  • Strategies for chiral separation: from racemate to enantiomer - PMC - NIH. (URL: [Link])

  • Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines - White Rose eTheses Online. (URL: [Link])

  • CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS - ResearchGate. (URL: [Link])

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Application

HPLC analysis of 2-Amino-2-(2-methoxyphenyl)acetonitrile hydrochloride

An Application Note for the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Analysis of 2-Amino-2-(2-methoxyphenyl)acetonitrile hydrochloride Authored by: A Senior Application Scientist Abstract This comp...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Analysis of 2-Amino-2-(2-methoxyphenyl)acetonitrile hydrochloride

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Amino-2-(2-methoxyphenyl)acetonitrile hydrochloride. This compound, a key intermediate in pharmaceutical synthesis, requires precise analytical monitoring to ensure purity and consistency. The described method utilizes a standard C18 stationary phase with a gradient elution of acetonitrile and acidified water, offering excellent peak shape and resolution. This guide provides a foundational protocol for researchers, quality control analysts, and drug development professionals, covering method parameters, sample preparation, system suitability, and advanced considerations for chiral analysis.

Introduction and Scientific Context

2-Amino-2-(2-methoxyphenyl)acetonitrile hydrochloride is an organic building block characterized by an amino group, a nitrile moiety, and a methoxy-substituted phenyl ring. Its molecular structure, featuring a chiral center, makes it a valuable precursor in the synthesis of various active pharmaceutical ingredients (APIs). The control of purity and impurity profiles of such intermediates is a critical regulatory and quality requirement in drug manufacturing.

High-Performance Liquid Chromatography (HPLC) stands as the premier analytical technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[1] This note addresses the specific challenge of developing a method for a polar, ionizable compound containing both hydrophilic (amino) and hydrophobic (methoxyphenyl) functionalities. The choice of a reversed-phase method is predicated on its versatility and its ability to effectively resolve a wide range of compounds. Furthermore, given the chiral nature of the analyte, this guide will also touch upon the strategic importance of enantioselective chromatography for comprehensive characterization.[2][3]

Analyte Properties and Method Rationale

A foundational understanding of the analyte's physicochemical properties is paramount for logical method development.

PropertyValueSource
Chemical Name 2-Amino-2-(2-methoxyphenyl)acetonitrile hydrochloride-
Synonyms α-amino-2-methoxybenzeneacetonitrile hydrochloride[4]
CAS Number 96929-45-2 (for the free base)[4]
Molecular Formula C₉H₁₁ClN₂O(Calculated for HCl salt)
Molecular Weight 198.65 g/mol (Calculated for HCl salt)
Structure Chemical Structure(Illustrative)
UV Absorbance Expected strong absorbance due to the phenyl ring. Maxima anticipated around 220 nm and 270 nm.(Inferred)

Causality Behind Method Choices:

  • Reversed-Phase Chromatography: The presence of the methoxyphenyl group provides sufficient hydrophobicity for retention on a non-polar C18 stationary phase.

  • Acidified Mobile Phase: The primary amino group (pKa typically ~9-10) would be inconsistently protonated at neutral pH, leading to poor peak shape (tailing). By adding an acid (e.g., formic or phosphoric acid) to the mobile phase to maintain a low pH (e.g., pH < 3), the amine is fully protonated (R-NH₃⁺). This single ionic state ensures uniform interaction with the stationary phase, resulting in sharp, symmetrical peaks.

  • Gradient Elution: A gradient elution, starting with a higher aqueous content and increasing the organic solvent (acetonitrile), provides a robust approach.[5] It ensures that polar impurities are eluted early while providing sufficient elution strength to elute the main analyte and any more hydrophobic impurities within a reasonable runtime. Acetonitrile is often preferred over methanol for its lower UV cutoff and favorable pressure profile in many water mixtures.[6]

Materials and Methodology

Instrumentation and Consumables
  • HPLC System: An HPLC or UHPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatography Column: C18, 4.6 x 150 mm, 5 µm particle size (or similar).

  • Data Acquisition: Chromatography Data System (CDS).

  • Analytical Balance: 4 or 5-decimal place.

  • pH Meter: Calibrated.

Chemicals and Reagents
  • Acetonitrile (ACN): HPLC or UHPLC gradient grade.[7][8]

  • Water: Deionized (DI) water, 18.2 MΩ·cm resistivity or HPLC grade.

  • Formic Acid (FA): LC-MS grade or equivalent (~99%).

  • 2-Amino-2-(2-methoxyphenyl)acetonitrile hydrochloride: Reference Standard (>99% purity).

Preparation of Solutions
  • Mobile Phase A (Aqueous): Prepare 0.1% (v/v) Formic Acid in Water. For 1000 mL, add 1.0 mL of formic acid to 999 mL of HPLC-grade water. Filter through a 0.45 µm filter and degas.

  • Mobile Phase B (Organic): Prepare 0.1% (v/v) Formic Acid in Acetonitrile. For 1000 mL, add 1.0 mL of formic acid to 999 mL of acetonitrile.

  • Diluent: A mixture of 80% Mobile Phase A and 20% Mobile Phase B is recommended to ensure sample solubility and compatibility with the initial mobile phase conditions.

  • Standard Stock Solution (e.g., 1.0 mg/mL): Accurately weigh approximately 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solution (e.g., 0.1 mg/mL): Dilute 1.0 mL of the Standard Stock Solution to 10.0 mL with the diluent.

Detailed HPLC Protocol

Chromatographic Conditions

The following table summarizes the optimized starting conditions for the analysis.

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmStandard for reversed-phase; offers good balance of efficiency and backpressure.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileAcid ensures consistent protonation of the analyte; ACN is a strong organic modifier.[6]
Gradient 0-15 min: 20% to 80% B15-17 min: 80% B17.1-20 min: 20% BEnsures elution of a wide range of potential impurities and cleans the column.[5]
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnhances reproducibility by mitigating effects of ambient temperature fluctuations.
Detection UV at 220 nmWavelength for high sensitivity of the aromatic nitrile moiety. A secondary wavelength (e.g., 270 nm) can be monitored for peak purity assessment.
Injection Vol. 10 µLStandard volume; can be adjusted based on concentration and sensitivity needs.
Run Time 20 minutesIncludes gradient, column wash, and re-equilibration.
Experimental Workflow

The logical flow of the analytical process is depicted below.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_hplc Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing prep_mobile Prepare Mobile Phases A and B prep_sample Prepare Standard & Sample Solutions (0.1 mg/mL) prep_mobile->prep_sample equilibrate Equilibrate System (Initial Conditions) prep_sample->equilibrate inject_blank Inject Blank (Diluent) equilibrate->inject_blank inject_std Inject Standard (System Suitability) inject_blank->inject_std inject_sample Inject Sample(s) inject_std->inject_sample integrate Integrate Peaks inject_sample->integrate quantify Quantify Analyte & Impurities integrate->quantify report Generate Report quantify->report

Caption: HPLC analysis workflow from preparation to reporting.

System Suitability Testing (SST)

Before sample analysis, the system's performance must be verified. This is achieved by injecting the working standard solution (e.g., five replicate injections) and evaluating the results against pre-defined criteria.

SST ParameterAcceptance CriteriaPurpose
Tailing Factor (T) T ≤ 1.5Ensures peak symmetry, indicating good column and mobile phase compatibility.
Theoretical Plates (N) N ≥ 2000Measures column efficiency and separation power.
Retention Time %RSD ≤ 1.0%Demonstrates the stability and precision of the pump and system.
Peak Area %RSD ≤ 2.0%Confirms the precision of the injector and detector response.

Results and Discussion

Under the proposed conditions, 2-Amino-2-(2-methoxyphenyl)acetonitrile is expected to elute as a sharp, symmetrical peak. The retention time will depend on the specific column batch and system but should be highly reproducible. Quantification is performed using the principle of external standardization, where the peak area of the analyte in the sample is compared against the peak area from a known concentration of the reference standard.

Logical Troubleshooting:

The diagram below illustrates the causal relationships between common HPLC issues and their potential sources, guiding the troubleshooting process.

Troubleshooting PeakTailing Peak Tailing BroadPeaks Broad Peaks PressureHigh High Backpressure RT_Drift Retention Time Drift pH_Issue Incorrect Mobile Phase pH pH_Issue->PeakTailing Column_Void Column Void/ Contamination Column_Void->PeakTailing Column_Void->BroadPeaks Column_Void->PressureHigh ExtraColumn Extra-Column Volume ExtraColumn->BroadPeaks Blockage System Blockage (e.g., Frit) Blockage->PressureHigh Temp_Fluctuation Temperature Fluctuations Temp_Fluctuation->RT_Drift Poor_Mixing Poor Mobile Phase Mixing Poor_Mixing->RT_Drift

Caption: Cause-and-effect diagram for common HPLC issues.

Advanced Topic: Chiral Separation

The presence of a stereocenter in 2-Amino-2-(2-methoxyphenyl)acetonitrile means it exists as a pair of enantiomers. For pharmaceutical applications, it is often a regulatory requirement to control the enantiomeric purity of chiral starting materials and the final API.[3] The achiral method described above will not separate these enantiomers.

A separate, dedicated chiral HPLC method is required for this purpose.

  • Principle: Chiral separation relies on the differential interaction of enantiomers with a Chiral Stationary Phase (CSP).

  • Recommended Approach: Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are highly effective for a wide range of chiral compounds, including amino acid derivatives.[2][9][10]

  • Typical Conditions: Chiral separations are often performed in either normal-phase (e.g., hexane/isopropanol) or polar organic modes. Method development is largely an empirical process of screening different CSPs and mobile phases to achieve resolution.[1]

Conclusion

This application note provides a comprehensive, scientifically-grounded protocol for the . The detailed methodology, from sample preparation to chromatographic conditions and system suitability, offers a robust starting point for routine quality control and research applications. By explaining the causality behind the chosen parameters and including advanced considerations for chiral analysis, this guide serves as a practical tool for scientists in the pharmaceutical industry.

References

  • HPLC chromatograms using acetonitrile with different concentrations of... ResearchGate. [Link]

  • Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). Phenomenex. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives... RSC Publishing. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

  • ACETONITRILE FOR HPLC & UV SPECTROSCOPY. Loba Chemie. [Link]

  • ACETONITRILE – HPLC GRADIENT GRADE. Purity Solvents. [Link]

  • 7 Key Differences in the Use of Methanol and Acetonitrile. Shimadzu. [Link]

  • HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. SIELC Technologies. [Link]

Sources

Method

Application Notes and Protocols: Hydrolysis of 2-Amino-2-(2-methoxyphenyl)acetonitrile to 2-methoxyphenylglycine

Introduction: The Significance of 2-Methoxyphenylglycine in Medicinal Chemistry 2-Methoxyphenylglycine is a non-proteinogenic amino acid, a class of compounds of growing importance in drug discovery and development.[1][2...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2-Methoxyphenylglycine in Medicinal Chemistry

2-Methoxyphenylglycine is a non-proteinogenic amino acid, a class of compounds of growing importance in drug discovery and development.[1][2] These unnatural amino acids are utilized as building blocks in the synthesis of advanced pharmaceuticals and agrochemicals.[1][3] Their incorporation into peptide-based drugs can enhance efficacy, improve metabolic stability, and introduce novel functionalities.[3][4] Specifically, the methoxy group in 2-methoxyphenylglycine can modulate the physicochemical and pharmacokinetic properties of a drug molecule.[4][5]

The synthesis of 2-methoxyphenylglycine is often achieved through the hydrolysis of the corresponding α-aminonitrile, 2-amino-2-(2-methoxyphenyl)acetonitrile. This aminonitrile is typically prepared via the Strecker synthesis, a robust and well-established method for producing amino acids from aldehydes.[6][7] The Strecker synthesis involves the reaction of an aldehyde with ammonia and cyanide to form an α-aminonitrile, which is then hydrolyzed to the desired amino acid.[8][9] This application note provides detailed protocols for both acidic and basic hydrolysis of 2-amino-2-(2-methoxyphenyl)acetonitrile, offering researchers a comprehensive guide to producing this valuable synthetic intermediate.

Chemical Principles and Mechanism

The hydrolysis of a nitrile to a carboxylic acid is a fundamental transformation in organic chemistry. This process can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the nitrile nitrogen is protonated, which increases the electrophilicity of the nitrile carbon. A water molecule then acts as a nucleophile, attacking the nitrile carbon.[10] A series of proton transfers and tautomerization steps lead to the formation of an amide intermediate. This amide is then further hydrolyzed to the carboxylic acid and an ammonium ion.

Base-Catalyzed Hydrolysis:

In the presence of a strong base, such as sodium hydroxide, the hydroxide ion directly attacks the electrophilic nitrile carbon.[11] This addition reaction forms a hydroxy imine intermediate, which tautomerizes to an amide. The amide is then hydrolyzed under the basic conditions to yield the carboxylate salt and ammonia. Subsequent acidification is required to obtain the free carboxylic acid.

Visualization of the Reaction Pathway

Hydrolysis_Pathway cluster_strecker Strecker Synthesis cluster_hydrolysis Hydrolysis 2-Methoxybenzaldehyde 2-Methoxybenzaldehyde Iminium_Ion Iminium_Ion 2-Methoxybenzaldehyde->Iminium_Ion + NH3 - H2O Aminonitrile 2-Amino-2-(2-methoxyphenyl)acetonitrile Iminium_Ion->Aminonitrile + CN- Amide_Intermediate Amide_Intermediate Aminonitrile->Amide_Intermediate H2O (Acid or Base) 2-Methoxyphenylglycine 2-Methoxyphenylglycine Amide_Intermediate->2-Methoxyphenylglycine H2O (Acid or Base) Experimental_Workflow cluster_acid Acid Hydrolysis cluster_base Base Hydrolysis A1 Suspend Aminonitrile in conc. HCl A2 Reflux (4-8h) A1->A2 A3 Cool and Neutralize with NaOH to pH 5-6 A2->A3 A4 Filter and Wash with cold H2O A3->A4 A5 Dry under Vacuum A4->A5 End Pure 2-Methoxyphenylglycine A5->End B1 Dissolve Aminonitrile in 10M NaOH B2 Reflux (6-12h) B1->B2 B3 Cool and Acidify with HCl to pH 5-6 B2->B3 B4 Filter and Wash with cold H2O B3->B4 B5 Dry under Vacuum B4->B5 B5->End Start Start Start->A1 Start->B1

Sources

Application

Application Notes: The Strategic Utility of 2-Amino-2-(2-methoxyphenyl)acetonitrile in Pharmaceutical Synthesis

Introduction: Unlocking Synthetic Versatility In the landscape of modern drug discovery and development, the strategic selection of molecular intermediates is paramount. 2-Amino-2-(2-methoxyphenyl)acetonitrile, a key α-a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Synthetic Versatility

In the landscape of modern drug discovery and development, the strategic selection of molecular intermediates is paramount. 2-Amino-2-(2-methoxyphenyl)acetonitrile, a key α-aminonitrile, represents a versatile and powerful building block for constructing complex molecular architectures. Its unique structure, featuring a nucleophilic amine and an electrophilic nitrile group attached to the same stereocenter, alongside a sterically influential methoxyphenyl moiety, offers multiple avenues for synthetic transformations.

α-Aminonitriles are renowned as direct precursors to non-proteinogenic α-amino acids, a critical class of compounds used to enhance the metabolic stability, conformational rigidity, and biological activity of peptide-based therapeutics.[1][2] Furthermore, their inherent bifunctional nature makes them ideal starting materials for the synthesis of a wide array of nitrogen-containing heterocycles, which form the core of countless pharmaceutical agents.[3][4] This guide provides an in-depth exploration of the synthesis and primary applications of 2-Amino-2-(2-methoxyphenyl)acetonitrile, complete with detailed protocols grounded in established chemical principles.

Physicochemical & Handling Data

Proper handling and characterization are the foundation of reproducible science. The key properties of the title compound are summarized below.

PropertyValueReference(s)
CAS Number 96929-45-2[5]
Molecular Formula C₉H₁₀N₂O[5]
Molecular Weight 162.19 g/mol [5]
Appearance Expected to be a solid-
Storage Store at 2-8°C, protect from moistureGeneral Supplier Recommendation
Key Functional Groups Primary Amine (-NH₂), Nitrile (-C≡N), Ether (-OCH₃)-

PART I: SYNTHESIS OF THE INTERMEDIATE

While this document focuses on the use of 2-Amino-2-(2-methoxyphenyl)acetonitrile, understanding its synthesis is crucial for quality control and mechanistic insight. The most efficient and widely adopted method for preparing α-aminonitriles is the Strecker synthesis.[6][7]

Protocol 1: Strecker Synthesis of 2-Amino-2-(2-methoxyphenyl)acetonitrile

This one-pot, three-component reaction provides a direct and atom-economical route from 2-methoxybenzaldehyde. The reaction proceeds via the formation of an imine intermediate, which is then attacked by a cyanide nucleophile.[8]

Workflow Visualization: Strecker Synthesis

Strecker_Synthesis cluster_reactants Aldehyde 2-Methoxybenzaldehyde Imine Iminium Ion Intermediate Aldehyde->Imine + H+ Ammonia Ammonia (NH3) Ammonia->Imine + H+ Cyanide Cyanide Source (e.g., NaCN) Product 2-Amino-2-(2-methoxyphenyl) acetonitrile Cyanide->Product Nucleophilic Attack Imine->Product Nucleophilic Attack

Caption: One-pot Strecker synthesis pathway.

Materials:

  • 2-Methoxybenzaldehyde

  • Ammonium Chloride (NH₄Cl)

  • Sodium Cyanide (NaCN) or Trimethylsilyl Cyanide (TMSCN)

  • Methanol (MeOH), Anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-methoxybenzaldehyde (1.0 eq) and ammonium chloride (1.2 eq) in anhydrous methanol to a concentration of approximately 0.5 M.

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes. The ammonium chloride serves as an ammonia source and a mild acid catalyst to promote the formation of the corresponding imine.[9]

  • Cyanide Addition: Cool the flask to 0°C in an ice bath. CAUTION: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood. Add sodium cyanide (1.1 eq) portion-wise to the stirred solution, ensuring the temperature does not exceed 5°C.

  • Reaction Monitoring: Allow the reaction to warm slowly to room temperature and stir for 12-18 hours. The progress is monitored by Thin-Layer Chromatography (TLC) until consumption of the starting aldehyde is observed. This self-validating step is critical to ensure the reaction has gone to completion before proceeding to workup.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃. Extract the product into dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude α-aminonitrile.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

PART II: PHARMACEUTICAL APPLICATIONS & PROTOCOLS

The synthetic value of 2-Amino-2-(2-methoxyphenyl)acetonitrile lies in its ability to be readily converted into more complex structures. The two primary applications are hydrolysis to form α-amino acids and cyclization to form heterocycles.

Application 1: Synthesis of Non-Proteinogenic Amino Acids

The hydrolysis of the nitrile functional group is a cornerstone transformation, converting the α-aminonitrile into the corresponding α-amino acid, 2-Amino-2-(2-methoxyphenyl)acetic acid.[9][10] This non-proteinogenic amino acid is a valuable building block for peptidomimetics and other complex APIs where modified pharmacokinetic properties are desired.[11][12][13]

Workflow Visualization: Hydrolysis to Amino Acid

Hydrolysis Start 2-Amino-2-(2-methoxyphenyl) acetonitrile Amide Amide Intermediate Start->Amide H3O+, Δ (Step 1) Product 2-Amino-2-(2-methoxyphenyl) acetic Acid Amide->Product H3O+, Δ (Step 2)

Caption: Two-step acid-catalyzed hydrolysis pathway.

Protocol 2: Acid-Catalyzed Hydrolysis to 2-Amino-2-(2-methoxyphenyl)acetic acid

Materials:

  • 2-Amino-2-(2-methoxyphenyl)acetonitrile

  • Concentrated Hydrochloric Acid (HCl, ~12 M) or Sulfuric Acid (H₂SO₄, ~18 M)

  • 1,4-Dioxane (optional, as co-solvent)

  • Ammonium Hydroxide (NH₄OH) or Sodium Hydroxide (NaOH) for neutralization

  • Diethyl ether

Procedure:

  • Reaction Setup: Suspend the starting aminonitrile (1.0 eq) in a 6 M solution of HCl. If solubility is an issue, 1,4-dioxane can be used as a co-solvent.

  • Hydrolysis: Heat the mixture to reflux (typically 80-100°C) for 6-12 hours. The reaction proceeds through an amide intermediate.[6] Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material and the intermediate.

  • Isolation & Neutralization: Cool the reaction mixture to room temperature. A precipitate of the amino acid hydrochloride salt may form. Concentrate the mixture under reduced pressure to remove the excess acid and solvent.

  • Free Amino Acid Generation: Dissolve the crude salt in a minimum amount of water and cool in an ice bath. Carefully adjust the pH to the isoelectric point of the amino acid (typically pH 5-6) by the dropwise addition of a base like ammonium hydroxide.

  • Purification: The zwitterionic amino acid will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, followed by a rinse with diethyl ether to aid in drying. The purity can be assessed by NMR and LC-MS.

Application 2: Synthesis of Nitrogen Heterocycles

The bifunctional nature of α-aminonitriles makes them superb precursors for a variety of heterocycles, including imidazoles, thiazoles, and triazines.[4][14][15] These ring systems are privileged structures in medicinal chemistry. As a representative example, this protocol outlines a pathway towards substituted imidazoles.

Protocol 3: Synthesis of a Substituted Imidazole Derivative

This protocol describes a plausible reaction with an α-dicarbonyl compound, such as benzil, to form a highly substituted imidazole ring, a common motif in kinase inhibitors and other targeted therapies.

Materials:

  • 2-Amino-2-(2-methoxyphenyl)acetonitrile

  • Benzil (or other 1,2-dicarbonyl compound)

  • Ammonium Acetate (NH₄OAc)

  • Glacial Acetic Acid

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the aminonitrile (1.0 eq), benzil (1.0 eq), and a molar excess of ammonium acetate (e.g., 5-10 eq).

  • Solvent and Catalyst: Add glacial acetic acid to serve as both the solvent and the acid catalyst.

  • Cyclocondensation: Heat the mixture to reflux (around 120°C) for 2-4 hours. The reaction is a multi-component condensation where ammonia (from ammonium acetate) and the starting materials assemble to form the imidazole ring.

  • Workup and Isolation: Cool the reaction mixture to room temperature and pour it into a beaker of ice water.

  • Neutralization: Carefully neutralize the solution with a saturated aqueous solution of sodium bicarbonate. The product will precipitate.

  • Purification: Collect the crude solid by filtration, wash thoroughly with water, and dry. The product can be further purified by recrystallization from ethanol or by column chromatography to yield the pure 2-(2-methoxyphenyl)-4,5-diphenyl-1H-imidazole.

Safety & Handling

Researchers must handle 2-Amino-2-(2-methoxyphenyl)acetonitrile and its precursors with appropriate care.

  • Toxicity: Nitrile-containing compounds are potentially toxic and can release hydrogen cyanide under acidic or basic conditions. All manipulations should be performed in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and nitrile gloves.

  • Incompatible Materials: Avoid strong oxidizing agents, strong acids, and strong bases, as they can lead to vigorous and potentially hazardous reactions.

  • Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

References

  • The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. (2018). National Institutes of Health (NIH). [Link]

  • Heterocycles from α‐Aminonitriles. (2014). SciSpace. [Link]

  • Heterocycles from α‐Aminonitriles. (2014). Sci-Hub. [Link]

  • The Strecker Synthesis of Amino Acids. (2018). Master Organic Chemistry. [Link]

  • PROCESS FOR THE PREPARATION OF ALPHA-AMINO-ACIDS. (1979).
  • HYDROLYTIC PATHWAYS FOR THE SYNTHESIS OF Α-AMINO ACIDS FROM Α-AMINONITRILES. (2025). International Multidisciplinary Journal for Research & Development. [Link]

  • Synthesis of Alpha-Amino Acids. Sketchy. [Link]

  • Heterocycles from α-aminonitriles. (2014). PubMed. [Link]

  • 2-Amino-2-(2-methoxyphenyl)acetic acid. MySkinRecipes. [Link]

  • Strecker amino acid synthesis. Wikipedia. [Link]

  • Organocatalytic Synthesis of α-Aminonitriles: A Review. (2021). MDPI. [Link]

  • Synthesis of Nonproteinogenic Amino Acids to Probe Lantibiotic Biosynthesis. (2008). National Institutes of Health (NIH). [Link]

  • Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli. (2024). Frontiers. [Link]

  • 2-amino-2-(2-methoxyphenyl)acetic Acid. PubChem. [Link]

  • 2-Amino-2-(2-methoxyphenyl)acetic acid. AdooQ Bioscience. [Link]

  • (2-Methoxyphenyl)acetonitrile. PubChem. [Link]

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Method

The Strategic Utility of 2-Amino-2-(2-methoxyphenyl)acetonitrile in Modern Heterocyclic Synthesis: Application Notes and Protocols

Introduction: Unveiling the Synthetic Potential of a Versatile Building Block In the landscape of medicinal chemistry and materials science, the synthesis of nitrogen-containing heterocycles remains a cornerstone of inno...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Synthetic Potential of a Versatile Building Block

In the landscape of medicinal chemistry and materials science, the synthesis of nitrogen-containing heterocycles remains a cornerstone of innovation.[1][2][3] These scaffolds are ubiquitous in natural products, pharmaceuticals, and functional materials.[3][4] Among the myriad of synthetic precursors, α-aminonitriles stand out as exceptionally versatile and powerful building blocks due to their dual nucleophilic and electrophilic character.[5] This guide focuses on a particularly valuable synthon: 2-Amino-2-(2-methoxyphenyl)acetonitrile .

The presence of an amino group, a nitrile moiety, and a sterically influential ortho-methoxy substituted phenyl ring endows this molecule with a unique reactivity profile. The methoxy group can influence the electronic properties of the aromatic ring and participate in chelation or directing effects, while the core α-aminonitrile structure provides a direct pathway for constructing five- and six-membered heterocyclic rings. This document serves as a detailed technical guide for researchers, scientists, and drug development professionals, elucidating the core principles and providing field-proven protocols for the application of 2-amino-2-(2-methoxyphenyl)acetonitrile in the synthesis of high-value heterocyclic systems.

Core Reactivity and Mechanistic Rationale

The synthetic utility of 2-amino-2-(2-methoxyphenyl)acetonitrile is rooted in the inherent reactivity of the α-aminonitrile functional group. This moiety is an umpolung synthon for a carbonyl group, allowing for nucleophilic attack at the carbon alpha to the nitrogen. More commonly, it serves as a bifunctional component where the amine acts as a nucleophile and the nitrile group acts as an electrophile, often after activation.

The general reactivity can be understood through two primary pathways:

  • Nucleophilic Amine Pathway : The primary amine readily participates in condensation reactions with carbonyl compounds (aldehydes, ketones, diketones) to form imine or enamine intermediates, which are primed for subsequent intramolecular cyclization.

  • Electrophilic Nitrile Pathway : The nitrile group, while relatively unreactive itself, can be activated by protonation or Lewis acids. This enhances its electrophilicity, making it susceptible to attack by internal or external nucleophiles, a key step in many cyclization strategies.

The interplay between these two functionalities within the same molecule allows for elegant and efficient construction of complex heterocyclic frameworks.

cluster_0 2-Amino-2-(2-methoxyphenyl)acetonitrile cluster_1 Core Reactivity Modes cluster_2 Reaction Pathways cluster_3 Resulting Heterocycles A Structure mol B Nucleophilic Amine (NH2) D Condensation with Carbonyls (e.g., Diketones) B->D Forms Imine Intermediate C Electrophilic Nitrile (C≡N) (upon activation) E Intramolecular Cyclization C->E Attacked by Nucleophile D->E Ring Closure F Aromatization E->F Dehydrogenation or Elimination G Quinoxalines F->G H Imidazoles F->H

Caption: Core reactivity of 2-amino-2-(2-methoxyphenyl)acetonitrile.

Application I: Synthesis of Substituted Quinoxalines

Quinoxaline derivatives are a prominent class of benzo-fused N-heterocycles with a wide array of biological activities, including anticancer, antibacterial, and antiviral properties.[6] The most classical and reliable method for their synthesis is the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound.[7] In this context, 2-amino-2-(2-methoxyphenyl)acetonitrile serves as a synthetic equivalent of an α-ketoaldehyde, providing a direct route to 2-substituted quinoxalines.

Mechanistic Insight

The reaction proceeds via an initial condensation between one of the amino groups of the o-phenylenediamine and the latent carbonyl functionality of the α-aminonitrile. This is followed by an intramolecular cyclization and subsequent aromatization, often through oxidative dehydrogenation, to yield the stable quinoxaline ring system.

Experimental Protocol: Synthesis of 2-(2-Methoxyphenyl)quinoxaline

This protocol details the reaction of 2-amino-2-(2-methoxyphenyl)acetonitrile with o-phenylenediamine.

Materials and Reagents:

ReagentFormulaMW ( g/mol )Molar Eq.
2-Amino-2-(2-methoxyphenyl)acetonitrileC₁₀H₁₂N₂O176.221.0
o-PhenylenediamineC₆H₈N₂108.141.1
Ethanol (EtOH)C₂H₅OH46.07Solvent
Acetic Acid (AcOH)CH₃COOH60.05Catalyst

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-2-(2-methoxyphenyl)acetonitrile (1.76 g, 10 mmol) and o-phenylenediamine (1.19 g, 11 mmol).

  • Solvent Addition: Add 40 mL of ethanol to the flask, followed by the addition of glacial acetic acid (0.6 mL, ~10 mmol) to catalyze the reaction.

  • Reaction Conditions: Heat the mixture to reflux (approximately 78 °C) with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of hexane:ethyl acetate (7:3).

  • Work-up: After completion (typically 4-6 hours), allow the reaction mixture to cool to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator.

  • Extraction: Redissolve the resulting crude residue in dichloromethane (50 mL) and wash sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) and brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent. Alternatively, recrystallization from ethanol/water can be employed to obtain the pure 2-(2-methoxyphenyl)quinoxaline.

Expected Outcome: The protocol is expected to yield 2-(2-methoxyphenyl)quinoxaline as a solid. The identity and purity should be confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry.

G start Start setup 1. Reaction Setup - Add Aminonitrile (1.0 eq) - Add o-Phenylenediamine (1.1 eq) start->setup solvent 2. Solvent/Catalyst Addition - Add Ethanol - Add Acetic Acid setup->solvent reflux 3. Reaction - Heat to Reflux (78°C) - Monitor by TLC (4-6 h) solvent->reflux cool 4. Cool to RT reflux->cool evap 5. Concentrate - Remove solvent in vacuo cool->evap extract 6. Work-up - Dissolve in DCM - Wash with NaHCO₃ & Brine evap->extract dry 7. Dry & Concentrate - Dry over Na₂SO₄ - Filter & Evaporate extract->dry purify 8. Purification - Column Chromatography or - Recrystallization dry->purify end Pure 2-(2-Methoxyphenyl)quinoxaline purify->end

Caption: Workflow for the synthesis of 2-(2-methoxyphenyl)quinoxaline.

Application II: Multicomponent Synthesis of Substituted Imidazoles

The imidazole nucleus is a critical pharmacophore found in numerous clinically important drugs.[8][9] Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to constructing these scaffolds.[10] 2-Amino-2-(2-methoxyphenyl)acetonitrile can serve as the amine-and-methine source in a one-pot synthesis of highly substituted imidazoles.

Mechanistic Rationale: The Radziszewski Reaction Variant

This synthesis is a variant of the classical Radziszewski imidazole synthesis. The reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source. Here, 2-amino-2-(2-methoxyphenyl)acetonitrile provides the ammonia equivalent and the substituent at the C2 position of the imidazole ring.

The proposed mechanism involves:

  • Condensation of the 1,2-dicarbonyl compound (e.g., benzil) with 2-amino-2-(2-methoxyphenyl)acetonitrile to form a di-imine intermediate.

  • Intramolecular cyclization of the intermediate.

  • Subsequent rearrangement and aromatization, often involving oxidation, to furnish the final imidazole product.

Experimental Protocol: Synthesis of 2-(2-Methoxyphenyl)-4,5-diphenyl-1H-imidazole

Materials and Reagents:

ReagentFormulaMW ( g/mol )Molar Eq.
BenzilC₁₄H₁₀O₂210.231.0
2-Amino-2-(2-methoxyphenyl)acetonitrileC₁₀H₁₂N₂O176.221.1
Ammonium Acetate (NH₄OAc)CH₃COONH₄77.082.0
Glacial Acetic Acid (AcOH)CH₃COOH60.05Solvent

Procedure:

  • Reaction Setup: Combine benzil (2.10 g, 10 mmol), 2-amino-2-(2-methoxyphenyl)acetonitrile (1.94 g, 11 mmol), and ammonium acetate (1.54 g, 20 mmol) in a 100 mL round-bottom flask.

  • Solvent Addition: Add 30 mL of glacial acetic acid to the flask.

  • Reaction Conditions: Equip the flask with a reflux condenser and heat the mixture at 120 °C for 2-3 hours. Monitor the reaction's completion via TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 150 mL of ice-cold water.

  • Precipitation and Neutralization: A precipitate will form. Neutralize the acidic solution by the slow addition of a concentrated ammonium hydroxide solution until the pH is approximately 8.

  • Filtration: Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol or an ethanol/water mixture, to afford the pure lophine derivative.

Physicochemical and Spectroscopic Data Summary:

PropertyValue
Molecular Formula C₂₃H₁₈N₂O
Molecular Weight 338.41 g/mol
Appearance Expected to be a crystalline solid
Predicted ¹H NMR δ 7.0-8.0 (m, Ar-H), δ 3.8 (s, 3H, OCH₃)
Predicted ¹³C NMR δ 157 (C-OMe), δ 110-145 (Ar-C, Imidazole-C), δ 55 (OCH₃)
Predicted IR (cm⁻¹) ~3400 (N-H), ~1600 (C=N, C=C), ~1250 (C-O)

Conclusion and Future Outlook

2-Amino-2-(2-methoxyphenyl)acetonitrile has demonstrated its prowess as a highly effective and versatile precursor for the synthesis of medicinally relevant quinoxaline and imidazole scaffolds. The protocols described herein offer robust and reproducible methods for accessing these important heterocyclic systems. The strategic placement of the ortho-methoxy group offers further opportunities for post-synthesis modification or for influencing the conformational properties of the final molecule, a feature of significant interest in drug design. Future research could explore the diastereoselective versions of these reactions, the use of this synthon in synthesizing other heterocyclic cores, and its application in building combinatorial libraries for high-throughput screening. The continued exploration of such powerful building blocks is essential for advancing the fields of organic synthesis and medicinal chemistry.

References

  • Ruiz, B., et al. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Life (Basel). [Link]

  • Organic Chemistry Portal. Quinoxaline synthesis. Organic Chemistry Portal. [Link]

  • Grundke, C., Vierengel, N., & Opatz, T. (2020). α-Aminonitriles: From Sustainable Preparation to Applications in Natural Product Synthesis. The Chemical Record. [Link]

  • ResearchGate. (2020). Preparation of quinoxalines via Methods A and B. ResearchGate. [Link]

  • Organic Chemistry Portal. Imidazole synthesis. Organic Chemistry Portal. [Link]

  • Okuma, K. (2018). SYNTHESIS OF NITROGEN CONTAINING HETEROCYCLES BY USING CARBON-NITROGEN DOUBLE BOND. Heterocycles. [Link]

  • Saha, C., et al. (2020). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances. [Link]

  • LOCKSS. A TWO-STEP SYNTHESIS OF IMIDAZOLES FROM. LOCKSS. [Link]

  • ACS Publications. Multicomponent Synthesis of Substituted and Fused-Ring Imidazoles via Phospha-münchnone Cycloaddition. The Journal of Organic Chemistry. [Link]

  • ScienceDirect. (2006). Environment-friendly synthesis of nitrogen-containing heterocyclic compounds. Catalysis Today. [Link]

  • CSIR-NIScPR. (2025). An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. Open Research@CSIR-NIScPR. [Link]

  • Encyclopedia.pub. (2023). Methods of Preparation of Quinoxalines. Encyclopedia.pub. [Link]

  • RSC Publishing. (2021). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry. [Link]

  • Frontiers. (2024). Editorial: Recent advances in synthesizing and utilizing nitrogen-containing heterocycles. Frontiers in Chemistry. [Link]

  • Frontiers. (2023). Recent advances in synthesizing and utilizing nitrogen-containing heterocycles. Frontiers in Chemistry. [Link]

  • Hulme, C. (2012). Chemistry & Biology Of Multicomponent Reactions. Chemical Biology & Drug Design. [Link]

Sources

Application

Application Notes and Protocols: N-acylation of 2-Amino-2-(2-methoxyphenyl)acetonitrile

Introduction 2-Amino-2-(2-methoxyphenyl)acetonitrile is a versatile synthetic intermediate, possessing a valuable α-aminonitrile scaffold. This structural motif is a precursor to α-amino acids and is prevalent in a wide...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Amino-2-(2-methoxyphenyl)acetonitrile is a versatile synthetic intermediate, possessing a valuable α-aminonitrile scaffold. This structural motif is a precursor to α-amino acids and is prevalent in a wide array of biologically active compounds and natural products. The N-acylation of this primary amine is a fundamental transformation that introduces an amide functionality, significantly expanding its utility in medicinal chemistry and drug discovery. The resulting N-acylated products can serve as key building blocks for more complex heterocyclic systems or as final target molecules with potential therapeutic applications.

This document provides detailed protocols for the N-acylation of 2-Amino-2-(2-methoxyphenyl)acetonitrile, focusing on the widely applicable Schotten-Baumann reaction. It is intended for researchers, scientists, and drug development professionals, offering both practical, step-by-step guidance and an understanding of the underlying chemical principles.

Reaction Principle: The Schotten-Baumann Reaction

The N-acylation of 2-Amino-2-(2-methoxyphenyl)acetonitrile is effectively achieved using the Schotten-Baumann reaction. This method involves the reaction of an amine with an acid chloride (or acid anhydride) in the presence of a base.[1][2] The reaction is typically performed in a two-phase system, consisting of an organic solvent and an aqueous basic solution.[3][4]

The primary role of the base is to neutralize the hydrochloric acid (HCl) generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[5] The use of a biphasic system allows for the product and unreacted starting materials to remain in the organic phase, while the inorganic byproducts are sequestered in the aqueous phase, simplifying the workup procedure.[3]

Mechanistic Overview

The mechanism of the Schotten-Baumann reaction is a nucleophilic acyl substitution.[2] The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acid chloride, forming a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling a chloride ion and forming a protonated amide. The base present in the reaction mixture then deprotonates the amide to yield the final N-acylated product.

Experimental Protocols

Protocol 1: N-Acetylation using Acetyl Chloride

This protocol details the N-acetylation of 2-Amino-2-(2-methoxyphenyl)acetonitrile using acetyl chloride as the acylating agent.

Materials and Reagents
ReagentGradeSupplier
2-Amino-2-(2-methoxyphenyl)acetonitrile≥95%Commercial Source
Acetyl ChlorideReagent GradeCommercial Source
Dichloromethane (DCM)AnhydrousCommercial Source
Sodium Hydroxide (NaOH)Pellets, ≥97%Commercial Source
Saturated Sodium Bicarbonate (NaHCO₃) SolutionLaboratory PreparedN/A
Brine (Saturated NaCl Solution)Laboratory PreparedN/A
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeCommercial Source
Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-Amino-2-(2-methoxyphenyl)acetonitrile (1.0 eq) in dichloromethane (DCM, approximately 0.2 M).

  • Aqueous Base: In a separate beaker, prepare a 2 M aqueous solution of sodium hydroxide (NaOH).

  • Reaction Initiation: Cool the flask containing the amine solution to 0 °C using an ice bath. To this stirred solution, add the 2 M NaOH solution (2.0 eq).

  • Addition of Acylating Agent: While maintaining the temperature at 0 °C, add acetyl chloride (1.1 eq) dropwise to the biphasic mixture over 10-15 minutes. A white precipitate may form.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir vigorously for 2-4 hours.

  • Monitoring the Reaction: The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 1:1 v/v).[6] The reaction is considered complete when the starting amine spot is no longer visible.

  • Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with saturated sodium bicarbonate (NaHCO₃) solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude N-(1-cyano-1-(2-methoxyphenyl)methyl)acetamide can be purified by flash column chromatography on silica gel using a hexane-ethyl acetate gradient.[7]

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Protocol 2: N-Benzoylation using Benzoyl Chloride

This protocol describes the N-benzoylation of 2-Amino-2-(2-methoxyphenyl)acetonitrile using benzoyl chloride.

Materials and Reagents
ReagentGradeSupplier
2-Amino-2-(2-methoxyphenyl)acetonitrile≥95%Commercial Source
Benzoyl ChlorideReagent GradeCommercial Source
Dichloromethane (DCM)AnhydrousCommercial Source
Triethylamine (TEA)Reagent GradeCommercial Source
1 M Hydrochloric Acid (HCl)Laboratory PreparedN/A
Saturated Sodium Bicarbonate (NaHCO₃) SolutionLaboratory PreparedN/A
Brine (Saturated NaCl Solution)Laboratory PreparedN/A
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeCommercial Source
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-Amino-2-(2-methoxyphenyl)acetonitrile (1.0 eq) and dissolve it in dichloromethane (DCM, approximately 0.2 M).

  • Base Addition: Add triethylamine (TEA, 1.5 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Acylating Agent Addition: Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter the drying agent.

    • Remove the solvent in vacuo.

    • Purify the crude N-(1-cyano-1-(2-methoxyphenyl)methyl)benzamide by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography.

  • Characterization: Characterize the purified product by appropriate analytical techniques (NMR, IR, MS).

Visualizing the Workflow

N_Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Dissolve Amine in DCM add_base Add Aqueous Base (NaOH) or Organic Base (TEA) start->add_base cool Cool to 0 °C add_base->cool add_acyl Add Acyl Chloride Dropwise cool->add_acyl react Stir at Room Temperature add_acyl->react monitor Monitor by TLC react->monitor quench Quench & Separate Layers monitor->quench Reaction Complete wash Wash Organic Layer quench->wash dry Dry Organic Layer wash->dry concentrate Concentrate dry->concentrate purify Purify (Chromatography/Recrystallization) concentrate->purify characterize Characterize (NMR, IR, MS) purify->characterize final_product Final N-Acylated Product characterize->final_product

Caption: General workflow for the N-acylation of 2-Amino-2-(2-methoxyphenyl)acetonitrile.

Troubleshooting and Key Considerations

IssuePossible CauseSuggested Solution
Low or No Product Formation Inactive acylating agent (hydrolyzed). Insufficient base. Poor quality starting material.Use freshly opened or distilled acylating agent. Ensure the correct stoichiometry and concentration of the base. Verify the purity of the starting amine.
Formation of Multiple Byproducts Side reactions due to excess acylating agent or high temperature. Di-acylation.Add the acylating agent slowly at low temperature. Use a slight excess (1.1 eq) of the acylating agent. Monitor the reaction closely to avoid prolonged reaction times.
Difficult Purification Co-elution of product and starting material. Oily product that won't crystallize.Optimize the TLC eluent system for better separation before attempting column chromatography. Try different solvent systems for recrystallization. If the product is an oil, consider converting it to a solid derivative for characterization if applicable.

Alternative Synthetic Routes

While the Schotten-Baumann reaction is a robust method, other multicomponent reactions (MCRs) can also be employed to synthesize related N-acylated structures.

  • Ugi Reaction: This four-component reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-aminoacyl amide derivative.[8][9] This powerful reaction allows for the rapid generation of diverse compound libraries.[9]

  • Passerini Reaction: A three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide, yielding an α-acyloxy carboxamide.[10][11] This reaction is highly atom-economical and has applications in the synthesis of various bioactive molecules.[12]

These MCRs offer alternative strategies for constructing complex molecules from simple starting materials in a single step, which can be advantageous in combinatorial chemistry and drug discovery programs.

Reaction_Mechanism Amine 2-Amino-2-(2-methoxyphenyl)acetonitrile Tetrahedral_Intermediate Tetrahedral Intermediate Amine->Tetrahedral_Intermediate Nucleophilic Attack AcylChloride R-COCl (Acyl Chloride) AcylChloride->Tetrahedral_Intermediate Base Base (e.g., NaOH, TEA) Final_Product N-Acylated Product Base->Final_Product Byproduct Base-HCl Salt Base->Byproduct Neutralization of HCl Protonated_Amide Protonated Amide Tetrahedral_Intermediate->Protonated_Amide Chloride Elimination Protonated_Amide->Final_Product Deprotonation

Caption: Simplified mechanism of the Schotten-Baumann N-acylation reaction.

Conclusion

The N-acylation of 2-Amino-2-(2-methoxyphenyl)acetonitrile is a straightforward yet crucial transformation for the synthesis of a diverse range of compounds with potential applications in pharmaceutical and materials science. The Schotten-Baumann reaction provides a reliable and scalable method for this purpose. By following the detailed protocols and considering the key parameters outlined in this guide, researchers can efficiently synthesize the desired N-acylated products and advance their research objectives.

References

  • Wikipedia. Passerini reaction. [Link]

  • ACS Publications. (2023, July 26). Microdroplet Chemistry Accelerating a Three-Component Passerini Reaction for α-Acyloxy Carboxamide Synthesis. [Link]

  • ResearchGate. Examples of biologically active α-acyloxy carboxamides obtained with the Passerini reaction. [Link]

  • Bentham Science Publishers. (2022, April 1). Miscellaneous Passerini Reaction for α-Acyloxy Carboxamide: Synthesis and Process Optimization Study. [Link]

  • MDPI. (2018, November 16). Synthesis of Triterpenoid-Derived α-Acyloxycarboxamides via Passerini Reaction. [Link]

  • Grokipedia. Schotten–Baumann reaction. [Link]

  • SATHEE. Chemistry Schotten Baumann Reaction. [Link]

  • Wikipedia. Schotten–Baumann reaction. [Link]

  • L.S.College, Muzaffarpur. (2020, August 1). Schotten–Baumann reaction. [Link]

  • Organic Chemistry Portal. Ugi Reaction. [Link]

  • Organic Chemistry Portal. Schotten-Baumann Reaction. [Link]

  • Wikipedia. Ugi reaction. [Link]

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Method

Application Notes and Protocols for Multicomponent Reactions Involving 2-Amino-2-(2-methoxyphenyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Advantage of Multicomponent Reactions in Complex Molecule Synthesis In the landscape of modern organic synthesis and drug discov...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Multicomponent Reactions in Complex Molecule Synthesis

In the landscape of modern organic synthesis and drug discovery, efficiency and molecular diversity are paramount. Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all reactants, represent a powerful strategy to achieve these goals.[1][2] This approach offers significant advantages over traditional linear syntheses by reducing the number of synthetic steps, minimizing waste, and saving time and resources.[3] The products of MCRs are often complex molecules with diverse functionalities, making them ideal for the rapid generation of compound libraries for high-throughput screening in drug discovery programs.[4][5]

Among the vast arsenal of MCRs, isocyanide-based reactions such as the Ugi and Passerini reactions are particularly noteworthy for their ability to generate peptide-like scaffolds and other biologically relevant structures.[6][7][8] This guide focuses on the application of a specific and valuable building block, 2-Amino-2-(2-methoxyphenyl)acetonitrile , in these powerful synthetic transformations. The presence of the α-amino nitrile functionality makes it a versatile precursor for a variety of complex molecular architectures. The 2-methoxyphenyl substituent introduces specific electronic and steric properties that can influence reaction outcomes and impart unique characteristics to the final products, making it a valuable synthon in the synthesis of novel therapeutic agents and functional materials.

The Ugi Four-Component Reaction (U-4CR): A Gateway to Peptidomimetics

The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry, enabling the one-pot synthesis of α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[9] This reaction is highly valued for its convergence and its ability to rapidly generate diverse libraries of peptidomimetics.[8][9]

Principle and Mechanistic Insights

The generally accepted mechanism of the Ugi reaction commences with the condensation of the amine and the aldehyde to form an imine.[10] This is followed by the protonation of the imine by the carboxylic acid, which then undergoes nucleophilic attack by the isocyanide. The resulting nitrilium intermediate is trapped by the carboxylate anion, leading to an intermediate that undergoes an irreversible Mumm rearrangement to furnish the stable α-acylamino amide product.[10] The use of polar solvents is typical, which supports the formation of ionic intermediates.[2]

The incorporation of 2-Amino-2-(2-methoxyphenyl)acetonitrile as the amine component in the Ugi reaction is a strategic choice for introducing a synthetically versatile handle and a specific aromatic moiety into the final product. The electron-donating nature of the ortho-methoxy group can influence the reactivity of the aromatic ring and the overall conformation of the resulting molecule.

Ugi Reaction Mechanism

Ugi_Mechanism cluster_1 Imine Formation cluster_2 Nitrilium Ion Formation cluster_3 Mumm Rearrangement R1-CHO Aldehyde Imine Imine R1-CHO->Imine + R2-NH2 - H2O R2-NH2 Amine (2-Amino-2-(2-methoxyphenyl)acetonitrile) Nitrilium Nitrilium Intermediate Imine->Nitrilium + R3-COOH + R4-NC R3-COOH Carboxylic Acid R4-NC Isocyanide Intermediate Acyl Intermediate Nitrilium->Intermediate + R3-COO⁻ Product α-Acylamino Amide Intermediate->Product Mumm Rearrangement

Caption: The stepwise mechanism of the Ugi four-component reaction.

Experimental Protocol: Ugi Synthesis of a Peptidomimetic Scaffold

This protocol outlines a general procedure for the Ugi reaction using 2-Amino-2-(2-methoxyphenyl)acetonitrile as the amine component. The specific substrates and conditions can be varied to generate a library of compounds.

Materials:

  • 2-Amino-2-(2-methoxyphenyl)acetonitrile

  • Aldehyde (e.g., isobutyraldehyde)

  • Carboxylic acid (e.g., benzoic acid)

  • Isocyanide (e.g., tert-butyl isocyanide)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for extraction and purification

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-Amino-2-(2-methoxyphenyl)acetonitrile (1.0 mmol, 1.0 equiv).

  • Solvent and Aldehyde Addition: Dissolve the starting material in anhydrous methanol (5 mL). To this solution, add the aldehyde (1.0 mmol, 1.0 equiv) and stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Addition of Carboxylic Acid and Isocyanide: Sequentially add the carboxylic acid (1.0 mmol, 1.0 equiv) and the isocyanide (1.0 mmol, 1.0 equiv) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent) until the starting materials are consumed (typically 24-48 hours).

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.

    • Dissolve the residue in dichloromethane (20 mL) and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired α-acylamino amide.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Causality Behind Experimental Choices:

  • Solvent: Methanol is a common solvent for the Ugi reaction as it effectively dissolves the reactants and intermediates.[2]

  • Stoichiometry: An equimolar ratio of reactants is typically used to ensure efficient conversion.

  • Work-up: The aqueous work-up with sodium bicarbonate is crucial to remove any unreacted carboxylic acid and other acidic impurities.

  • Purification: Column chromatography is a standard and effective method for purifying the often-polar Ugi products from any side products or unreacted starting materials.

Component A (Aldehyde)Component B (Carboxylic Acid)Component C (Isocyanide)SolventTime (h)Yield (%)
IsobutyraldehydeBenzoic Acidtert-Butyl IsocyanideMeOH2475-85
BenzaldehydeAcetic AcidCyclohexyl IsocyanideMeOH4870-80
4-ChlorobenzaldehydePropionic AcidBenzyl IsocyanideTFE2480-90

Yields are estimated based on reactions with structurally similar α-amino nitriles and may vary depending on the specific substrates and reaction conditions.

The Passerini Three-Component Reaction (P-3CR): Access to α-Acyloxy Amides

The Passerini reaction is another powerful isocyanide-based MCR that combines an aldehyde (or ketone), a carboxylic acid, and an isocyanide to produce an α-acyloxy amide.[7][11] This reaction is particularly useful for synthesizing depsipeptides and other ester-containing molecules.

Principle and Mechanistic Insights

The mechanism of the Passerini reaction is believed to proceed through a concerted or stepwise pathway depending on the solvent. In aprotic solvents, a concerted mechanism is often proposed where the reactants form a cyclic transition state.[7][11] In polar solvents, an ionic mechanism may operate.[7] The reaction is initiated by the interaction of the aldehyde and the carboxylic acid, followed by the nucleophilic attack of the isocyanide. A subsequent intramolecular acyl transfer (Mumm rearrangement) leads to the final α-acyloxy amide product.[7]

When using 2-Amino-2-(2-methoxyphenyl)acetonitrile in a Passerini-type reaction, it would typically be modified to an isocyanide derivative first, or alternatively, the amino group could potentially participate in subsequent transformations. However, for a direct Passerini reaction, the core components remain the aldehyde, carboxylic acid, and an isocyanide. The influence of the 2-methoxyphenyl group on a reactant, for instance, if it were part of the aldehyde or carboxylic acid, would be steric and electronic in nature. An ortho-substituent can introduce steric hindrance, potentially slowing down the reaction rate.[12][13] Conversely, the electron-donating methoxy group can affect the reactivity of the carbonyl group in an aldehyde.[14]

Passerini Reaction Mechanism

Passerini_Mechanism cluster_1 Initial Adduct Formation cluster_2 Mumm Rearrangement R1-CHO Aldehyde Adduct Intermediate Adduct R1-CHO->Adduct + R2-COOH + R3-NC R2-COOH Carboxylic Acid R3-NC Isocyanide Product α-Acyloxy Amide Adduct->Product Intramolecular Acyl Transfer

Caption: A simplified representation of the Passerini three-component reaction mechanism.

Experimental Protocol: Passerini Synthesis of an α-Acyloxy Amide

This protocol provides a general method for the Passerini reaction. For the direct involvement of 2-Amino-2-(2-methoxyphenyl)acetonitrile, it would need to be converted to the corresponding isocyanide first. The following protocol is a general example of a Passerini reaction.

Materials:

  • Aldehyde (e.g., benzaldehyde)

  • Carboxylic acid (e.g., acetic acid)

  • Isocyanide (e.g., cyclohexyl isocyanide)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for extraction and purification

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 mmol, 1.0 equiv) and the aldehyde (1.0 mmol, 1.0 equiv).

  • Solvent and Isocyanide Addition: Dissolve the reactants in anhydrous dichloromethane (5 mL). To this solution, add the isocyanide (1.0 mmol, 1.0 equiv) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC (e.g., using a 3:7 mixture of ethyl acetate and hexanes as the eluent) until the starting aldehyde is consumed (typically 12-24 hours).

  • Work-up:

    • Upon completion, dilute the reaction mixture with dichloromethane (15 mL).

    • Transfer the solution to a separatory funnel and wash with saturated aqueous NaHCO₃ solution (2 x 10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure α-acyloxy amide.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Experimental Choices:

  • Solvent: Dichloromethane is a common aprotic solvent for the Passerini reaction, favoring the proposed concerted mechanism.[15]

  • Reaction Time: Passerini reactions can sometimes be slower than Ugi reactions, and monitoring by TLC is essential to determine the optimal reaction time.

  • Work-up: The bicarbonate wash is critical for removing the excess carboxylic acid, which is often used in slight excess or can be unreacted.

Component A (Aldehyde)Component B (Carboxylic Acid)Component C (Isocyanide)SolventTime (h)Yield (%)
BenzaldehydeAcetic AcidCyclohexyl IsocyanideDCM2480-90
4-NitrobenzaldehydePropionic Acidtert-Butyl IsocyanideToluene1285-95
FurfuralBenzoic AcidBenzyl IsocyanideDCM4870-80

Yields are based on general literature for the Passerini reaction and will depend on the specific substrates used.

Applications in Drug Discovery and Heterocyclic Synthesis

The products derived from Ugi and Passerini reactions involving precursors like 2-Amino-2-(2-methoxyphenyl)acetonitrile are of significant interest in medicinal chemistry. The resulting peptidomimetic scaffolds are valuable for developing novel therapeutics, including enzyme inhibitors and receptor antagonists.[2][4][5] Furthermore, the functional groups present in the MCR products provide opportunities for post-MCR transformations, leading to the synthesis of a wide array of complex heterocyclic compounds.[16][17][18] The strategic use of multicomponent reactions significantly accelerates the drug discovery process by enabling the rapid synthesis of diverse and complex molecules from simple starting materials.[4]

General Experimental Workflow

Workflow Start Select Reactants: - 2-Amino-2-(2-methoxyphenyl)acetonitrile - Aldehyde/Ketone - Carboxylic Acid - Isocyanide Reaction One-Pot Multicomponent Reaction (Ugi or Passerini) Start->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Workup Aqueous Work-up Monitoring->Workup Purification Column Chromatography Workup->Purification Characterization Spectroscopic Analysis (NMR, MS) Purification->Characterization Application Further Applications: - Biological Screening - Post-MCR Transformations Characterization->Application

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Strecker Reaction for 2-Methoxybenzaldehyde

Prepared by the Senior Application Scientist Team This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of amino acids using the Strecker reaction, with a specifi...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of amino acids using the Strecker reaction, with a specific focus on the substrate 2-methoxybenzaldehyde. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols grounded in established chemical principles to enhance your experimental success.

Troubleshooting Guide

This section addresses common issues encountered during the Strecker synthesis of 2-(2-methoxyphenyl)aminoacetonitrile and its subsequent hydrolysis.

Issue: Low or No Yield of the α-Aminonitrile Intermediate

Potential Cause 1: Reduced Electrophilicity of the Aldehyde

The methoxy group (-OCH₃) at the ortho position of 2-methoxybenzaldehyde is an electron-donating group. Through resonance, it increases the electron density on the aromatic ring and, consequently, on the carbonyl carbon. This reduces the carbon's electrophilicity, making the initial nucleophilic attack by ammonia less favorable compared to aldehydes with electron-withdrawing groups.[1][2][3]

Solution:

  • Acid Catalysis: Employ a stoichiometric amount of a mild acid, such as ammonium chloride (NH₄Cl), which serves a dual role. It acts as the ammonia source and provides a slightly acidic medium that protonates the carbonyl oxygen. This protonation significantly increases the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack.[4][5][6]

  • Lewis Acid Catalysis: Consider adding a catalytic amount of a Lewis acid (e.g., ZnCl₂, MgCl₂, or I₂) to coordinate with the carbonyl oxygen, thereby activating the aldehyde towards imine formation.[7][8]

Potential Cause 2: Unfavorable Imine Formation Equilibrium

The formation of the imine from the aldehyde and ammonia is a reversible reaction that produces water as a byproduct.[9][10] If water is not effectively removed or its formation is not driven forward, the equilibrium may lie towards the starting materials.

Solution:

  • Use of a Dehydrating Agent: Add an anhydrous salt like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to the reaction mixture. These agents sequester the water formed during the reaction, shifting the equilibrium towards the imine product according to Le Châtelier's principle.[4][11]

  • Solvent Choice: Conduct the reaction in a solvent where water has low solubility or from which it can be azeotropically removed, such as toluene, although protic solvents like methanol or ethanol are more common for the initial step.

Potential Cause 3: Competing Cyanohydrin Formation

A common side reaction is the direct nucleophilic addition of the cyanide ion to the aldehyde, forming a cyanohydrin.[12] This pathway competes directly with the desired imine formation.

Solution:

  • Control Reagent Addition: Ensure that the ammonia source is added first and allowed to react with the 2-methoxybenzaldehyde to form the imine before the cyanide source is introduced. A sequential addition (aldehyde + ammonia, then cyanide) is often more effective than a one-pot mixing of all three components.

  • Optimize pH: The formation of the iminium ion is pH-dependent. The reaction medium should be slightly acidic to facilitate aldehyde protonation but not so acidic that it fully protonates the ammonia, rendering it non-nucleophilic. A pH range of 6-9 is generally effective.[12]

Issue: Difficulty in Hydrolyzing the α-Aminonitrile

Potential Cause: Stability of the Nitrile Group

The hydrolysis of the α-aminonitrile to the corresponding α-amino acid requires harsh conditions, typically strong acid (e.g., 6M HCl) or base (e.g., 10M NaOH) at elevated temperatures.[9][10][13] Incomplete hydrolysis can lead to low yields of the final amino acid product.

Solution:

  • Increase Temperature and Reaction Time: Refluxing the aminonitrile in concentrated acid (e.g., 6M HCl or H₂SO₄) for several hours is the standard procedure. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal heating duration.[14]

  • Microwave-Assisted Hydrolysis: Microwave irradiation can significantly reduce the reaction time for nitrile hydrolysis from hours to minutes by providing efficient and rapid heating.

  • Two-Stage Hydrolysis: A stepwise hydrolysis under basic conditions first yields the amino amide, which can then be hydrolyzed to the amino acid under acidic or basic conditions. This can sometimes provide a cleaner reaction profile.[15]

Issue: Product is an Oily Mixture or Fails to Crystallize

Potential Cause: Impurities and Side Products

The presence of unreacted starting material, cyanohydrin, or polymeric byproducts can inhibit crystallization and result in an oily product.

Solution:

  • Purification of the Aminonitrile: Before proceeding to hydrolysis, purify the intermediate α-aminonitrile. This can often be achieved by flash column chromatography or by precipitation/recrystallization from a suitable solvent system (e.g., ethanol/water or diethyl ether/hexane). A pure intermediate is crucial for obtaining a crystalline final product.[10][14]

  • Aqueous Workup: Perform a thorough aqueous workup after the aminonitrile formation. Washing the organic layer with a mild base (e.g., sodium bicarbonate solution) can remove acidic impurities, while a brine wash helps remove water-soluble components.

  • pH Adjustment for Final Product Isolation: Amino acids are zwitterionic and have an isoelectric point (pI). The final product should be isolated by adjusting the pH of the aqueous solution to its pI, at which point its solubility is minimal, promoting precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Strecker reaction?

A1: The Strecker synthesis is a two-step process.[16]

  • Aminonitrile Formation: An aldehyde (or ketone) first reacts with ammonia to form an imine. The imine is then protonated to form an iminium ion, which is a potent electrophile. A nucleophilic cyanide ion then attacks the iminium ion to yield an α-aminonitrile.[5][9][10]

  • Hydrolysis: The nitrile group of the α-aminonitrile is subsequently hydrolyzed, typically under strong acidic or basic conditions, to a carboxylic acid, yielding the final α-amino acid.[4][9]

Q2: Why is ammonium chloride (NH₄Cl) often used instead of aqueous ammonia (NH₄OH)?

A2: Ammonium chloride is a crystalline solid that is easy to handle and acts as both the source of ammonia (NH₃) and a mild acid (the ammonium ion, NH₄⁺, has a pKa of ~9.2). This mild acidity helps catalyze the initial condensation step by protonating the aldehyde's carbonyl group, making it more susceptible to nucleophilic attack.[4][5]

Q3: Can I use potassium cyanide (KCN) or sodium cyanide (NaCN) directly? What are the safety precautions?

A3: Yes, KCN and NaCN are commonly used and are safer to handle than hydrogen cyanide (HCN) gas.[10] When used with a proton source like NH₄Cl, they generate HCN in situ. CRITICAL SAFETY NOTE: Cyanide salts are highly toxic. The reaction must be performed in a well-ventilated fume hood. Acidification of cyanide salts liberates deadly HCN gas. All equipment should be decontaminated with a bleach or hydrogen peroxide solution after use. Always wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

Q4: My reaction produces a racemic mixture. How can I obtain an enantiomerically pure amino acid?

A4: The classical Strecker synthesis is not stereoselective and produces a racemic mixture (equal amounts of both enantiomers) of the amino acid.[16][17] To obtain a single enantiomer, you can:

  • Chiral Resolution: Resolve the racemic mixture using a chiral resolving agent, such as a chiral acid (e.g., tartaric acid) or through enzymatic resolution.[18]

  • Asymmetric Strecker Reaction: Employ a chiral auxiliary or a chiral catalyst. For example, replacing ammonia with a chiral amine can induce diastereoselectivity in the aminonitrile formation, which can then be separated and converted to the enantiopure amino acid.[9][18]

Q5: How does the methoxy group in 2-methoxybenzaldehyde affect the reaction compared to unsubstituted benzaldehyde?

A5: The methoxy group is electron-donating, which deactivates the aldehyde by making the carbonyl carbon less electrophilic.[1][19] Therefore, 2-methoxybenzaldehyde is generally less reactive in nucleophilic addition reactions than unsubstituted benzaldehyde. This may necessitate slightly longer reaction times or the use of catalysts to achieve comparable yields.[20]

Detailed Protocols

Protocol 1: Baseline Strecker Synthesis of 2-(2-Methoxyphenyl)aminoacetonitrile

This protocol uses standard, widely available reagents and serves as a reliable starting point for optimization.

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, add 2-methoxybenzaldehyde (5.0 g, 36.7 mmol).

  • Ammonia Source: To the flask, add a solution of ammonium chloride (2.36 g, 44.1 mmol, 1.2 eq) in 20 mL of 2M ammonia in methanol. Stir the mixture vigorously at 0-5 °C for 30 minutes. The solution should become cloudy as the imine begins to form.

  • Cyanide Addition: In a separate beaker, dissolve sodium cyanide (1.98 g, 40.4 mmol, 1.1 eq) in 10 mL of cold water. (Caution: Handle NaCN with extreme care in a fume hood) . Add this solution dropwise to the reaction flask over 20 minutes, ensuring the internal temperature does not rise above 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-18 hours. Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent).

  • Workup: Quench the reaction by pouring the mixture into 50 mL of ice water. Extract the aqueous layer with dichloromethane (3 x 30 mL). Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate, and filter.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude α-aminonitrile, which can be purified by column chromatography or recrystallization if necessary.

Protocol 2: Optimized Synthesis with Lewis Acid Catalysis

This protocol incorporates a catalyst and a dehydrating agent to improve reaction efficiency, particularly given the reduced reactivity of the starting aldehyde.

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer, add 2-methoxybenzaldehyde (5.0 g, 36.7 mmol), ammonium chloride (2.36 g, 44.1 mmol, 1.2 eq), and anhydrous magnesium sulfate (4.4 g, 36.7 mmol, 1.0 eq).

  • Catalyst and Solvent: Add 30 mL of methanol to the flask, followed by a catalytic amount of iodine (I₂) (93 mg, 0.01 eq). Stir the suspension at room temperature.

  • Cyanide Source: Add trimethylsilyl cyanide (TMSCN) (4.8 mL, 40.4 mmol, 1.1 eq) dropwise over 15 minutes at room temperature. (Caution: TMSCN is toxic and reacts with water to produce HCN) .

  • Reaction: Stir the mixture at room temperature for 4-6 hours. The use of a catalyst typically shortens the required reaction time. Monitor by TLC.

  • Workup: Upon completion, carefully quench the reaction by adding 20 mL of a saturated aqueous sodium bicarbonate solution. Stir for 15 minutes.

  • Extraction and Isolation: Extract the mixture with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product for purification.

Key Parameter Summary

ParameterBaseline ProtocolOptimized ProtocolRationale for Optimization
Ammonia Source NH₄Cl / NH₃ in MeOHNH₄ClSufficient for the reaction; simplification.
Cyanide Source NaCN in H₂OTrimethylsilyl Cyanide (TMSCN)TMSCN is often more reactive and soluble in organic solvents.
Catalyst NoneIodine (I₂)Activates the imine for nucleophilic attack, increasing reaction rate.[7]
Additive NoneAnhydrous MgSO₄Removes water, driving the imine formation equilibrium forward.[4][11]
Temperature 0 °C to Room TempRoom TemperatureCatalysis allows for efficient reaction at ambient temperature.
Reaction Time 12-18 hours4-6 hoursCatalysis and optimized conditions significantly reduce reaction time.
Typical Yield ModerateHighOptimization addresses the inherent lower reactivity of the substrate.

Reaction Visualizations

Strecker Reaction Mechanism

The following diagram illustrates the step-by-step mechanism for the formation of the α-aminonitrile intermediate.

Strecker_Mechanism cluster_0 Step 1: Imine Formation cluster_1 Step 2: Cyanide Addition A 2-Methoxy- benzaldehyde B Protonated Carbonyl A->B + H⁺ C Imine B->C + NH₃ - H₂O D Iminium Ion C->D + H⁺ E α-Aminonitrile D->E + CN⁻ caption Figure 1. Mechanism of α-aminonitrile formation.

Caption: Figure 1. Mechanism of α-aminonitrile formation.

Troubleshooting Workflow for Low Yield

This decision tree provides a logical workflow for diagnosing and solving issues related to low product yield.

Troubleshooting_Workflow Start Problem: Low Yield of Aminonitrile Check_Reactants Analysis: Check starting material purity and reaction setup. Start->Check_Reactants TLC_Analysis TLC shows mostly unreacted aldehyde? Check_Reactants->TLC_Analysis Setup OK TLC_Side_Product TLC shows significant side products? Check_Reactants->TLC_Side_Product Setup OK Cause_Reactivity Cause: Low aldehyde reactivity or unfavorable equilibrium. TLC_Analysis->Cause_Reactivity Yes Cause_Side_Product Cause: Competing cyanohydrin formation. TLC_Side_Product->Cause_Side_Product Yes Solution_Reactivity Solution: 1. Add Lewis acid catalyst (e.g., I₂). 2. Add dehydrating agent (MgSO₄). 3. Increase reaction time. Cause_Reactivity->Solution_Reactivity Solution_Side_Product Solution: 1. Use sequential reagent addition (Aldehyde+Ammonia first, then CN⁻). 2. Optimize reaction pH to 6-9. Cause_Side_Product->Solution_Side_Product caption Figure 2. Troubleshooting decision tree for low yield.

Caption: Figure 2. Troubleshooting decision tree for low yield.

References

  • Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

  • StudySmarter. (2023, October 21). Strecker Synthesis: Mechanism & Applications. Retrieved from [Link]

  • Ashenhurst, J. (2018, November 12). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Strecker reactions with hexacyanoferrates as non-toxic cyanide sources. Green Chemistry. Retrieved from [Link]

  • Das, D., Richers, M. T., Ma, L., & Seidel, D. (2019). The Decarboxylative Strecker Reaction. Organic Letters, 21(15), 6049–6052. [Link]

  • Request PDF. (n.d.). Strecker Reactions with Hexacyanoferrates as non-toxic Cyanide Sources. Retrieved from [Link]

  • ResearchGate. (n.d.). General formation mechanism of Strecker aldehydes from an amino acid... Retrieved from [Link]

  • Scott, P. J. H., et al. (2018). High-Yielding Automated Convergent Synthesis of No-Carrier-Added [11C-Carbonyl]-Labeled Amino Acids Using the Strecker Reaction. ACS Omega, 3(1), 103-109. [Link]

  • NROChemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • Durham e-Theses. (2011, September 9). The strecker reaction of benzaldehyde, amines and cyanide: some mechanistic and synthetic studies. Retrieved from [Link]

  • Madadi, E. (2021). Strecker Synthesis of α-aminonitriles Facilitated by N-methyl Imidazolium Acetate. Alinteri Journal of Agriculture Sciences, 36(1), 323-327. [Link]

  • van der Heijden, L. A. M., et al. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega, 6(2), 1596–1606. [Link]

  • OpenStax. (n.d.). 19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones. Organic Chemistry. Retrieved from [Link]

  • van der Pijl, F., et al. (2017). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters, 19(21), 5916–5919. [Link]

  • Nnane, I. P., & Eyong, K. O. (2020). Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. Molecules, 25(23), 5603. [Link]

  • Ruiz-Bermejo, M., et al. (2021). Step by Step Strecker Amino Acid Synthesis from Ab Initio Prebiotic Chemistry. The Journal of Physical Chemistry Letters, 12(10), 2596–2601. [Link]

  • Pearson. (2024, October 3). Synthesis of Amino Acids: Strecker Synthesis. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, June 21). Reactivity towards nucleophillic addition. Retrieved from [Link]

  • Wang, C., et al. (2020). Cα-Umpolung of Amides Strategy for Enantioselective Propargylic Amination toward Cα-Tetrasubstituted α-Amino Acid Derivatives. Organic Letters, 22(19), 7522–7527. [Link]

  • Das, B., et al. (2009). Synthesis of α-Aminonitriles through Strecker Reaction of N-Tosylaldimines Using Molecular Iodine. Synthesis, 2009(20), 3467-3471. [Link]

  • Leah4sci MCAT. (2016, June 9). Strecker Synthesis of Alpha Amino Acids. YouTube. Retrieved from [Link]

  • Chemistry Notes. (2021, July 27). Strecker Synthesis of Amino Acid: Easy Mechanism, applications. Retrieved from [Link]

  • Infinity Learn. (n.d.). p-Methoxybenzaldehyde undergoes nucleophilic addition more readily than p-nitrobenzaldehyde... Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrolysis of N-benzylated amino nitriles 7 to amides 8 and acids 9. Retrieved from [Link]

  • Pascal, R., & Pross, A. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Life, 8(4), 47. [Link]

  • MDPI. (n.d.). Organocatalytic Synthesis of α-Aminonitriles: A Review. Retrieved from [Link]

  • Pascal, R., & Pross, A. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Life (Basel, Switzerland), 8(4), 47. [Link]

  • Study.com. (n.d.). p-nitrobenzaldehyde is more reactive toward nucleophilic additions than p-methoxybenzaldehyde. Explain why. Retrieved from [Link]

  • Filo. (2023, November 4). p-Nitrobenzaldehyde is more reactive toward nucleophilic additions than p-methoxybenzaldehyde. Explain. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2024, June 5). MCAT Organic Chemistry: Strecker & Gabriel Synthesis Simplified. YouTube. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of 2-Amino-2-(2-methoxyphenyl)acetonitrile hydrochloride

Welcome to the technical support guide for the purification of 2-Amino-2-(2-methoxyphenyl)acetonitrile hydrochloride. This resource is designed for researchers, medicinal chemists, and process development scientists.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2-Amino-2-(2-methoxyphenyl)acetonitrile hydrochloride. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to address challenges encountered during the purification of this important synthetic intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude 2-Amino-2-(2-methoxyphenyl)acetonitrile hydrochloride?

A1: Based on its likely synthesis via the Strecker reaction, common impurities include unreacted starting materials such as 2-methoxybenzaldehyde and the cyanide source, the intermediate imine, and the corresponding α-hydroxy nitrile (cyanohydrin).[1][2] Side-products from hydrolysis of the nitrile group to an amide or carboxylic acid can also be present, particularly if the workup conditions are not carefully controlled.

Q2: Why is my purified 2-Amino-2-(2-methoxyphenyl)acetonitrile free base an oil instead of a solid, and how does this affect purification?

A2: Many α-aminonitriles, particularly in their free base form, are prone to being oils or low-melting solids, which can complicate purification by crystallization.[3] The hydrochloride salt is specifically prepared to increase the melting point and improve the crystalline nature of the compound, making it easier to handle and purify by recrystallization. If you have an oily free base, converting it to the HCl salt is the recommended first step before final purification.

Q3: What are the main stability concerns for this compound?

A3: α-Aminonitriles can be sensitive to both acidic and basic conditions, which can lead to hydrolysis of the nitrile group.[4] The free base form is also susceptible to degradation over time. The hydrochloride salt is generally more stable for long-term storage. It is recommended to store the compound in a cool, dry, and dark place.

Q4: Can I use reverse-phase HPLC for purification?

A4: Yes, preparative reverse-phase HPLC (RP-HPLC) can be an effective method for obtaining high-purity material, especially on a small scale. However, due to the basic nature of the amine, peak tailing can be an issue. It is often necessary to use a mobile phase with an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) to ensure sharp, symmetrical peaks. A C18 column is a common choice for this type of compound.[3]

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process.

Issue 1: The product fails to crystallize from any solvent system.

Cause & Solution:

This is a common issue, especially if residual impurities are acting as crystallization inhibitors or if the compound is inherently oily in its free base form.

  • Confirm Salt Formation: First, ensure that you have successfully formed the hydrochloride salt. The free base is less likely to be a stable, high-melting crystalline solid. You can confirm salt formation by checking the pH of a small sample dissolved in water (it should be acidic) or by using techniques like ion chromatography.

  • Systematic Solvent Screening: A systematic approach to finding a suitable recrystallization solvent is crucial. The ideal solvent (or solvent system) will dissolve the compound when hot but not when cold.

    • Single Solvent Screening: Test solubility in small amounts (~0.1 g of crude product in 1-2 mL of solvent) across a range of solvents with varying polarities (e.g., isopropanol, ethanol, methanol, acetonitrile, ethyl acetate, water).

    • Two-Solvent System: If a single solvent is not ideal, a two-solvent system is the next logical step.[5] Dissolve the crude product in a minimum amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "bad" or "anti-solvent" (in which it is poorly soluble) at an elevated temperature until the solution becomes faintly cloudy. Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

Solvent System Component"Good" Solvents (High Solubility)"Bad" / "Anti-solvents" (Low Solubility)
Typical Examples Methanol, Ethanol, WaterDiethyl ether, Hexanes, Toluene, Dichloromethane
  • Seeding: If you have a small amount of pure, crystalline material from a previous batch, adding a "seed crystal" to the cooled, supersaturated solution can initiate crystallization.

Issue 2: Significant streaking or poor separation during silica gel column chromatography.

Cause & Solution:

The primary amine in your compound is basic and will interact strongly with the acidic silanol groups on the surface of standard silica gel. This leads to significant peak tailing (streaking) and poor separation.[3]

  • Use a Mobile Phase Modifier: The most effective solution is to add a small amount of a basic modifier to your eluent to "deactivate" the silica gel.

    • Recommended Modifier: Add 0.5-2% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to your solvent system (e.g., Ethyl Acetate/Hexanes or Dichloromethane/Methanol).[3] This will compete with your compound for binding to the acidic sites on the silica, resulting in sharper peaks and better separation.

  • Switch to a Different Stationary Phase:

    • Alumina: Neutral or basic alumina can be an excellent alternative to silica gel for purifying basic compounds.[3]

    • Treated Silica: Alternatively, commercially available deactivated silica gels can be used.

  • Workflow Diagram for Column Chromatography Troubleshooting:

Caption: Troubleshooting workflow for column chromatography.

Issue 3: Final product has a yellowish or brownish tint.

Cause & Solution:

A persistent color often indicates the presence of small amounts of highly conjugated or polymeric impurities, which may have formed due to oxidation or side reactions during synthesis or workup.

  • Charcoal Treatment: Activated charcoal is highly effective at adsorbing colored impurities.

    • Dissolve your crude product in a suitable solvent for recrystallization at an elevated temperature.

    • Add a small amount of activated charcoal (typically 1-2% by weight relative to your compound).

    • Stir the hot mixture for 5-15 minutes.

    • Perform a hot filtration through a pad of Celite® or filter paper to remove the charcoal.

    • Allow the filtrate to cool and crystallize as usual. Caution: Using too much charcoal can lead to significant product loss due to adsorption.

  • Re-crystallization: A second recrystallization from a different solvent system may successfully remove the impurities responsible for the color.

Detailed Experimental Protocols

Protocol 1: Conversion of Free Base to Hydrochloride Salt

This protocol assumes the starting material is the crude 2-Amino-2-(2-methoxyphenyl)acetonitrile free base.

  • Dissolution: Dissolve the crude free base in a minimal amount of a suitable organic solvent. Anhydrous diethyl ether or ethyl acetate are good starting points.

  • Acidification: While stirring, slowly bubble dry HCl gas through the solution, or add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise.

  • Precipitation: The hydrochloride salt will typically precipitate as a white solid. Monitor the precipitation and stop adding HCl once precipitation ceases. Adding a large excess of HCl can sometimes decrease yield.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of the cold solvent (e.g., diethyl ether) to remove any soluble, non-basic impurities.

  • Drying: Dry the resulting white solid under vacuum to remove all residual solvent.

Protocol 2: Recrystallization of the Hydrochloride Salt
  • Solvent Selection: Based on prior screening (see Troubleshooting Issue 1), select an appropriate solvent or solvent system. A common choice for hydrochloride salts is an alcohol/ether mixture, such as Ethanol/Diethyl Ether.

  • Dissolution: Place the crude hydrochloride salt in an Erlenmeyer flask. Add the primary solvent (e.g., ethanol) in small portions while heating the mixture to a gentle boil until the solid is fully dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (if needed): If the solution is colored, remove it from the heat source, allow it to cool slightly, and perform a charcoal treatment as described in Troubleshooting Issue 3.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing & Drying: Wash the crystals with a small amount of the cold recrystallization solvent and then dry them under vacuum.

General Purification Workflow

The following diagram outlines a general strategy for purifying the crude product after synthesis.

G Purification Workflow for 2-Amino-2-(2-methoxyphenyl)acetonitrile HCl Start Crude Reaction Mixture Workup Aqueous Workup / Extraction Start->Workup Salt_Formation Convert to HCl Salt Workup->Salt_Formation Analysis1 TLC/HPLC Analysis Salt_Formation->Analysis1 Recrystallization Recrystallization Analysis1->Recrystallization High Purity, Crystalline Column Column Chromatography (with Et3N or on Alumina) Analysis1->Column Low Purity, Multiple Spots Analysis2 Purity Check (>95%?) Recrystallization->Analysis2 Column->Recrystallization Combine pure fractions Analysis2->Recrystallization No, Re-crystallize Final_Product Pure Product Analysis2->Final_Product Yes

Sources

Troubleshooting

Introduction: The Challenge of Purifying Aminonitrile Hydrochloride Salts

Welcome to the Technical Support Center for the Recrystallization of Aminonitrile Hydrochloride Salts. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the Recrystallization of Aminonitrile Hydrochloride Salts. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common challenges encountered during the purification of these valuable compounds. This resource is structured to offer quick answers through FAQs and detailed, evidence-based solutions in the troubleshooting section.

Aminonitrile hydrochlorides are crucial intermediates in the synthesis of many pharmaceuticals and bioactive molecules, notably as precursors to α-amino acids via the Strecker synthesis.[1][2][3][4][5] Their purification via recrystallization is a critical step to ensure the removal of impurities that could compromise subsequent reactions or the final product's quality.[6][7][8] However, their salt-like nature, combined with the inherent reactivity of the aminonitrile functional group, presents unique challenges.[9] Issues such as poor crystal formation, "oiling out," and product degradation are common hurdles.[9][10][11][12] This guide provides a systematic approach to overcoming these obstacles.

Frequently Asked Questions (FAQs)

Q1: What is the ideal characteristic of a recrystallization solvent for an aminonitrile hydrochloride salt?

An ideal solvent should exhibit high solubility for the aminonitrile hydrochloride salt at elevated temperatures and low solubility at cooler temperatures.[13][14] This temperature-dependent solubility differential is the fundamental principle that drives the recrystallization process.[7][15] Given the ionic nature of hydrochloride salts, polar solvents are generally the best starting point.

Q2: My aminonitrile hydrochloride salt won't crystallize, even after cooling. What should I do first?

First, ensure the solution is sufficiently saturated. You may have used too much solvent, which is the most common reason for crystallization failure.[12][13] Try evaporating some of the solvent to concentrate the solution.[16] If crystals still don't form, the solution may be supersaturated.[13] Induce crystallization by scratching the inside of the flask with a glass rod or by adding a "seed" crystal of the pure compound.[8][13][17]

Q3: Why is my aminonitrile hydrochloride salt "oiling out" instead of forming crystals?

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid crystalline phase.[10][11][12] This often happens if the compound's melting point is lower than the solvent's boiling point, if the solution is cooled too quickly, or if there are significant impurities present which can depress the melting point.[12][18][19] The oil is often a good solvent for impurities, hindering purification.[11][20]

Q4: Can I use a solvent mixture for recrystallization?

Yes, a mixed solvent system, also known as an anti-solvent recrystallization, is a powerful technique.[8][14] This involves dissolving the salt in a "good" solvent (in which it is highly soluble) and then slowly adding a miscible "anti-solvent" (in which it is poorly soluble) until the solution becomes cloudy (the saturation point).[8][15] This method is particularly useful when no single solvent has the ideal solubility properties.[10]

Q5: How can I assess the purity of my recrystallized aminonitrile hydrochloride salt?

Several analytical techniques can be used to determine purity. The most common are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis.[][22] A sharp melting point range close to the literature value is a good indicator of high purity, while impurities will typically broaden and depress the melting point.[22]

Troubleshooting Guide: From Problems to Solutions

This section provides a deeper dive into specific problems, their underlying causes, and actionable solutions.

Problem 1: Poor or No Crystal Yield
  • Potential Cause 1: Excessive Solvent

    • Explanation: The concentration of the aminonitrile salt in the solution is below the saturation point, even at low temperatures. Using the minimum amount of near-boiling solvent is crucial for achieving a good yield.[13]

    • Solution: Gently heat the solution to evaporate a portion of the solvent.[16] Allow the concentrated solution to cool slowly again. It is better to have a slightly lower yield of pure crystals than a high yield of impure product.[13]

  • Potential Cause 2: Inappropriate Solvent Choice

    • Explanation: The chosen solvent may be too "good," meaning the salt remains highly soluble even at low temperatures, or too "poor," preventing it from dissolving sufficiently even when hot.[15]

    • Solution: Conduct systematic solvent screening. Test the solubility of small amounts of your compound in various solvents at room temperature and at their boiling points. Ideal solvents will show poor solubility at room temperature and high solubility when heated.[13]

  • Potential Cause 3: Premature Crystallization During Hot Filtration

    • Explanation: If a hot filtration step is needed to remove insoluble impurities, the solution can cool as it passes through the funnel, causing the desired product to crystallize prematurely along with the impurities.[10]

    • Solution: Use a heated filter funnel or preheat a standard funnel by pouring hot solvent through it before filtering your solution.[10] Work quickly to minimize cooling.

Problem 2: The Compound "Oils Out"
  • Potential Cause 1: Cooling Rate is Too Fast

    • Explanation: Rapid cooling can cause the solution to become highly supersaturated, leading to the separation of a liquid phase (the "oil") instead of allowing time for the ordered arrangement of molecules into a crystal lattice.[11][23]

    • Solution: Slow down the cooling process. Allow the flask to cool to room temperature on the benchtop, insulated if necessary, before moving it to an ice bath.[16][19] Slow cooling promotes the formation of larger, purer crystals.[19]

  • Potential Cause 2: High Impurity Level

    • Explanation: Impurities can interfere with crystal lattice formation and depress the melting point of the mixture, favoring the formation of an oil.[18][23]

    • Solution: If oiling out persists, it may be necessary to perform a preliminary purification step. This could involve washing the crude salt with a solvent in which the desired product is insoluble but the impurities are soluble.[24] Alternatively, try redissolving the oil in more hot solvent and re-cooling very slowly.[12][23]

  • Potential Cause 3: Low Melting Point of the Compound

    • Explanation: If the melting point of your aminonitrile hydrochloride is below the boiling point of your chosen solvent, it may separate as a molten liquid.[12][19]

    • Solution: Select a solvent or solvent system with a lower boiling point. Alternatively, use a larger volume of solvent and allow it to cool more slowly to ensure that crystallization begins at a temperature below the compound's melting point.

Problem 3: Product Degradation
  • Potential Cause 1: Hydrolysis

    • Explanation: The aminonitrile functional group can be susceptible to hydrolysis, especially at elevated temperatures in the presence of water, which can convert it into an amino amide or amino acid.[9]

    • Solution: Use anhydrous (dry) solvents whenever possible. Minimize the time the solution is kept at high temperatures. If water is part of the solvent system, consider if a lower-boiling organic solvent mixture could achieve the same result.

  • Potential Cause 2: Retro-Strecker Reaction

    • Explanation: Aminonitriles can undergo a retro-Strecker reaction, reverting to the starting aldehyde/ketone and amine, particularly when heated.[9]

    • Solution: Avoid prolonged heating. Use the minimum temperature required to dissolve the solid. If degradation is persistent, purification via chromatography on a neutralized support (e.g., silica gel treated with triethylamine) might be a gentler alternative, though recrystallization is often preferred for salts.[9]

Experimental Protocols & Visualizations

Protocol 1: Systematic Solvent Screening
  • Place approximately 20-30 mg of your crude aminonitrile hydrochloride salt into several small test tubes.

  • To each tube, add a different candidate solvent (e.g., isopropanol, ethanol, methanol, acetonitrile, water) dropwise at room temperature, vortexing after each addition.

  • Observe and record the solubility. If the compound dissolves readily at room temperature, the solvent is likely too "good."

  • For solvents where the compound is poorly soluble at room temperature, gently heat the test tube in a water or sand bath towards the solvent's boiling point.

  • If the compound dissolves completely upon heating, the solvent is a good candidate.

  • Allow the hot solutions to cool slowly to room temperature and then in an ice bath.

  • A successful solvent will result in the formation of a significant amount of crystalline precipitate.

Data Presentation: Common Recrystallization Solvents
SolventBoiling Point (°C)PolarityNotes
Water100Very HighExcellent for many salts, but check for hydrolysis risk.[25]
Ethanol (EtOH)78HighGood general-purpose solvent for polar compounds.[24]
Isopropanol (IPA)82HighOften a superior choice for hydrochloride salts compared to EtOH.[24]
Methanol (MeOH)65HighVery polar; can sometimes be too effective a solvent.[26]
Acetonitrile82Medium-HighAprotic polar solvent, can be useful in mixed-solvent systems.
Ethyl Acetate (EtOAc)77MediumOften used as an anti-solvent or for washing crude product.[24]
Diethyl Ether (Et₂O)35LowTypically used as an anti-solvent to precipitate salts from more polar solutions.[24]
Visualization: Troubleshooting Workflow

This diagram outlines the decision-making process when troubleshooting common recrystallization issues.

TroubleshootingWorkflow Recrystallization Troubleshooting Workflow Start Start Recrystallization: Dissolve in min. hot solvent Cool Cool Solution Slowly Start->Cool Check Crystals Formed? Cool->Check Collect Collect Crystals via Filtration Check->Collect Yes NoCrystals Problem: No Crystals Check->NoCrystals No OilingOut Problem: 'Oiling Out' Check->OilingOut Oil Forms Troubleshoot_No Supersaturated? NoCrystals->Troubleshoot_No AddSeed Add Seed Crystal or Scratch Flask Troubleshoot_No->AddSeed Yes Evaporate Evaporate Some Solvent Troubleshoot_No->Evaporate No, likely too dilute AddSeed->Cool Evaporate->Cool Troubleshoot_Oil Cooling Too Fast? OilingOut->Troubleshoot_Oil Reheat Re-heat to Dissolve Oil Troubleshoot_Oil->Reheat Yes / Possibly ChangeSolvent Consider Lower-Boiling Solvent or Solvent Pair Troubleshoot_Oil->ChangeSolvent No, suspect low melting point CoolSlower Cool Much Slower Reheat->CoolSlower CoolSlower->Check ChangeSolvent->Start

Caption: A decision tree for troubleshooting common recrystallization problems.

References

  • A Brief Review on Recrystallization of Clinically Important Drugs. international journal of pharmaceutical research. [Link]

  • Recrystallization (chemistry) | Research Starters. EBSCO. [Link]

  • Recrystallization. Columbia University. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Recrystallization. University of California, Los Angeles. [Link]

  • Lab Procedure: Recrystallization. LabXchange. [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. [Link]

  • Recrystallization of Active Pharmaceutical Ingredients. SciSpace. [Link]

  • Recrystallization (help meeeeee). Reddit. [Link]

  • Oiling Out in Crystallization. Mettler Toledo. [Link]

  • Why do crystals oil out and what are the remedies and prevention methods?. Brainly. [Link]

  • Recrystallization. Wired Chemist. [Link]

  • Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. [Link]

  • Recrystallization - Single Solvent. University of Calgary. [Link]

  • Recrystallization-1.pdf. Swarthmore College. [Link]

  • Problems with Recrystallisations. University of York, Chemistry Teaching Labs. [Link]

  • Purification of organic hydrochloride salt?. ResearchGate. [Link]

  • CN111632400B - Recrystallization purification method of enamine salt.
  • Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega. [Link]

  • Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound. ResearchGate. [Link]

  • Synthesis of α-Aminonitriles using Aliphatic Nitriles, α-Amino Acids, and Hexacyanoferrate as Universally Applicable Non-Toxic Cyanide Sources. ResearchGate. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]

  • The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. National Institutes of Health. [Link]

  • A truly green synthesis of α-aminonitriles via Strecker reaction. National Institutes of Health. [Link]

  • Strecker Synthesis of Amino Acids. YouTube. [Link]

  • On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. Radboud Repository. [Link]

  • Top 5 Methods of Assessing Chemical Purity. Moravek, Inc.. [Link]

  • Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI. [Link]

  • The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]

Sources

Optimization

Technical Support Center: Stability of 2-Amino-2-(2-methoxyphenyl)acetonitrile hydrochloride

Introduction Welcome to the technical support guide for 2-Amino-2-(2-methoxyphenyl)acetonitrile hydrochloride. This document is designed for researchers, chemists, and drug development professionals who utilize this vers...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 2-Amino-2-(2-methoxyphenyl)acetonitrile hydrochloride. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile α-aminonitrile intermediate. α-Aminonitriles are crucial building blocks in synthetic chemistry, particularly for the creation of α-amino acids and various nitrogen-containing heterocycles.[1][2][3] However, their stability in solution can be a critical parameter that dictates the success and reproducibility of an experiment.

This guide provides in-depth FAQs, troubleshooting protocols, and experimental workflows to help you understand, predict, and manage the stability of 2-Amino-2-(2-methoxyphenyl)acetonitrile hydrochloride in your specific application.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of 2-Amino-2-(2-methoxyphenyl)acetonitrile hydrochloride in solution?

A1: The stability of this compound is primarily governed by its molecular structure, which features a reactive α-aminonitrile group. The key factors are:

  • pH: This is the most critical factor. The aminonitrile functional group is susceptible to hydrolysis, and the rate of this degradation is highly pH-dependent. Both strongly acidic and strongly alkaline conditions can accelerate degradation.[4][5]

  • Solvent: The type of solvent used (aqueous vs. organic, protic vs. aprotic) will significantly impact stability. Aqueous solutions, especially without pH control, are the most challenging environments.

  • Temperature: Like most chemical reactions, degradation rates increase with higher temperatures.[4] For optimal stability, solutions should be prepared fresh and kept cool.

  • Presence of Nucleophiles: The central carbon of the aminonitrile is electrophilic and can be attacked by other nucleophiles present in the solution, not just water.

  • Light Exposure: While less documented for this specific molecule, photolytic degradation can be a concern for complex organic molecules. Standard practice is to store solutions in amber vials or protect them from light.[6]

Q2: Why is the compound supplied as a hydrochloride salt? How does this affect its use?

A2: The hydrochloride salt form serves two main purposes. First, the protonation of the primary amine group enhances the compound's stability as a solid by preventing side reactions. Second, it generally improves solubility in aqueous or polar protic solvents. When dissolved, the hydrochloride salt will create a mildly acidic solution. It is crucial to remember that this initial acidic pH may not be optimal for long-term stability and may need to be adjusted with a buffer system depending on the experimental requirements.

Q3: What are the likely degradation pathways for this compound in an aqueous solution?

A3: The principal degradation pathway is the hydrolysis of the nitrile group.[5][6] This reaction typically proceeds in two stages:

  • Hydrolysis to an Amide: The nitrile group (-C≡N) is first hydrolyzed to a primary amide (-CONH₂), forming 2-amino-2-(2-methoxyphenyl)acetamide.

  • Hydrolysis to a Carboxylic Acid: The amide is then further hydrolyzed to a carboxylic acid, yielding 2-amino-2-(2-methoxyphenyl)acetic acid and releasing ammonia.[5][7]

The rate of these steps is influenced by pH. Acidic conditions tend to favor the complete hydrolysis to the carboxylic acid, while under certain milder basic conditions, the amide intermediate might be isolable.[4][5][7]

Q4: I've observed a color change in my stock solution. What does this indicate?

A4: A color change, typically to yellow or brown, often indicates degradation or the formation of impurities. This can be caused by a variety of side reactions, including oxidation of the amine or methoxy-phenyl group or complex condensation reactions. If a color change is observed, it is highly recommended to verify the purity of the solution using an analytical technique like HPLC or LC-MS before proceeding with your experiment. Storing the product under an inert atmosphere (e.g., ammonia) has been noted to increase stability and prevent color formation in related aminonitriles.[8]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter and provides a logical workflow for diagnosing and solving them.

Issue 1: Low or Inconsistent Yields in Subsequent Reactions
  • Symptom: Your reaction, which uses a solution of 2-Amino-2-(2-methoxyphenyl)acetonitrile hydrochloride as a starting material, is giving poor or highly variable yields.

  • Underlying Cause: The most probable cause is the degradation of your aminonitrile solution before or during the reaction. Even partial degradation reduces the concentration of the active starting material, leading to lower yields.

  • Troubleshooting Workflow:

Troubleshooting_Yield start Low / Inconsistent Yield check_sol 1. Assess Solution Age & Storage Was the solution prepared fresh? Was it stored properly (cool, dark)? start->check_sol check_purity 2. Verify Purity Analyze an aliquot of the solution via HPLC or LC-MS. Compare to a freshly prepared standard. check_sol->check_purity degraded Result: Degradation Confirmed check_purity->degraded Purity < 95% not_degraded Result: Purity is High check_purity->not_degraded Purity > 95% solution Solution: • Prepare solutions fresh before each use. • Use a pH-buffered solvent if compatible. • Keep solution on ice during preparation and use. degraded->solution other_issues Problem lies elsewhere: • Check other reagents. • Review reaction conditions (temp, time). • Investigate side reactions. not_degraded->other_issues

Caption: Troubleshooting workflow for low reaction yields.

Issue 2: Precipitation or Cloudiness in an Aqueous Solution
  • Symptom: Upon dissolving the compound or adjusting the pH, the solution becomes cloudy or a precipitate forms.

  • Underlying Cause: This can be due to two main reasons:

    • pH-Dependent Solubility: The compound's solubility is pH-dependent. The hydrochloride salt is soluble, but as the pH is raised towards the isoelectric point, the neutral (zwitterionic) form of the corresponding amino acid (a degradation product) or the free base form of the aminonitrile may be less soluble and precipitate.

    • Insoluble Degradation Products: Some degradation products or polymers may be less soluble than the parent compound.

  • Solutions:

    • Solubility Issue: If adjusting pH, do so slowly and observe for any changes. Consider using a co-solvent like methanol or acetonitrile if your protocol allows.

    • Degradation Issue: Filter the solution and analyze both the filtrate and the precipitate (if possible) to identify the species. This confirms whether degradation is the root cause. Prepare a fresh solution as the best course of action.

Quantitative Data & Stability Profile

While specific kinetic data for 2-Amino-2-(2-methoxyphenyl)acetonitrile hydrochloride is not broadly published, the stability of α-aminonitriles is known to be highly pH-dependent. The hydrolysis process is quicker under acidic conditions.[4] Conversely, the formation of related heterocyclic rings from aminonitriles can be faster under basic conditions.[4] The table below provides an illustrative stability profile based on general chemical principles of aminonitriles.

Table 1: Illustrative pH-Dependent Stability of an α-Aminonitrile in Aqueous Solution

pH RangeRelative StabilityDominant Degradation PathwayRecommended Action
< 4 LowRapid acid-catalyzed hydrolysis of the nitrile to carboxylic acid.[4][5]Avoid prolonged storage. Use immediately after dissolution.
4 - 6.5 ModerateSlow hydrolysis of the nitrile group.Best range for temporary storage if unbuffered. Use within a few hours.
6.5 - 8 Moderate to HighOptimal range for many applications. Hydrolysis is generally slow.Use of a neutral buffer (e.g., phosphate) is highly recommended for stability.
> 8 Low to ModerateBase-catalyzed hydrolysis.[9] Potential for other base-catalyzed side reactions.Prepare fresh and use immediately. Avoid strong bases.

Experimental Protocol: HPLC-Based Stability Assessment

This protocol provides a robust method to quantitatively assess the stability of 2-Amino-2-(2-methoxyphenyl)acetonitrile hydrochloride in a solution of your choice.

Objective:

To determine the concentration of the parent compound over time under specific conditions (e.g., solvent, pH, temperature).

Materials:
  • 2-Amino-2-(2-methoxyphenyl)acetonitrile hydrochloride

  • HPLC-grade solvent (e.g., water, acetonitrile, methanol)

  • Buffer salts (e.g., phosphate, acetate)

  • Calibrated HPLC system with a UV detector (e.g., detection at 254 nm or 280 nm)

  • C18 reverse-phase HPLC column

  • Volumetric flasks and pipettes

  • pH meter

Workflow Diagram:

Caption: Workflow for an HPLC-based stability study.

Step-by-Step Procedure:
  • Preparation of Stock Solution (T=0 Standard):

    • Accurately weigh ~10 mg of 2-Amino-2-(2-methoxyphenyl)acetonitrile hydrochloride.

    • Dissolve in a suitable organic solvent (e.g., methanol or acetonitrile) in a 10 mL volumetric flask to create a 1 mg/mL stock solution. This organic stock is generally more stable than an aqueous one and serves as your reference.

    • From this stock, prepare a working standard for HPLC analysis at a concentration that gives a good detector response (e.g., 50 µg/mL).

  • Preparation of Test Solutions:

    • Prepare the aqueous buffer or solvent system you wish to test (e.g., pH 5 acetate buffer, pH 7.4 phosphate buffer).

    • Spike a known volume of your stock solution into the test solvent to achieve the desired final concentration (e.g., 50 µg/mL). Prepare enough volume for all time points.

  • Incubation and Sampling:

    • Store the test solution(s) under the desired conditions (e.g., room temperature, 4°C, 40°C). Protect from light using amber vials.

    • Immediately take the first sample (T=0).

    • Withdraw aliquots at predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours).

    • If necessary, quench any reaction by diluting the aliquot into the HPLC mobile phase and storing it in an autosampler vial at 4°C until analysis.

  • HPLC Analysis:

    • Method: Develop a stability-indicating HPLC method. A typical starting point would be a C18 column with a gradient elution using water (with 0.1% TFA or formic acid) and acetonitrile.

    • Analysis: Inject the T=0 standard and the samples from each time point.

    • Quantification: Record the peak area of the parent compound in each chromatogram.

  • Data Interpretation:

    • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

    • % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100

    • Plot % Remaining versus time to visualize the degradation kinetics.

References

  • Chalmet, S., Harb, W., & Ruiz-López, M.F. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. National Institutes of Health. [Link]

  • Neveu, M., et al. (2024). Understanding Titan's Prebiotic Chemistry: Synthesizing Amino Acids Through Aminonitrile Alkaline Hydrolysis. ACS Publications. [Link]

  • Google Patents. (1994).
  • Dawi, D., et al. (2020). Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI. [Link]

  • Dawi, D., et al. (2020). Organocatalytic Synthesis of α-Aminonitriles: A Review. ResearchGate. [Link]

  • Chemistry Stack Exchange. (2015). Why doesn't Strecker synthesis produce AHAs instead?. [Link]

  • de Figueiredo, R. M., et al. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega. [Link]

  • Chemistry LibreTexts. (2023). The Hydrolysis of Nitriles. [Link]

  • The Organic Chemistry Tutor. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-Amino-2-(2-methoxyphenyl)acetonitrile

Welcome to the technical support guide for the synthesis of 2-Amino-2-(2-methoxyphenyl)acetonitrile. This document is designed for researchers, chemists, and drug development professionals to navigate the common challeng...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-Amino-2-(2-methoxyphenyl)acetonitrile. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this synthesis. The insights provided are based on established chemical principles and field-proven methodologies to ensure you can optimize your reaction outcomes, improve yield, and achieve high purity.

The primary and most efficient method for synthesizing α-aminonitriles like 2-Amino-2-(2-methoxyphenyl)acetonitrile is the Strecker synthesis .[1][2] This robust, one-pot, three-component reaction involves the condensation of an aldehyde (2-methoxybenzaldehyde), an amine source (typically ammonia), and a cyanide source (such as sodium cyanide, potassium cyanide, or trimethylsilyl cyanide (TMSCN)).[3][4] While elegant in its simplicity, the reaction equilibrium and competing pathways can lead to the formation of specific and often troublesome side products.

This guide provides a detailed, question-and-answer-based approach to identify, understand, and mitigate these issues.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture shows a significant amount of unreacted 2-methoxybenzaldehyde. What is causing the incomplete conversion?

A1: Incomplete conversion is a common issue often rooted in the equilibrium of imine formation. The first step of the Strecker synthesis is the formation of an imine from 2-methoxybenzaldehyde and ammonia.[5][6] This reaction is reversible and can be hindered by several factors:

  • Presence of Water: Water can shift the equilibrium away from the imine back towards the aldehyde and ammonia. Using anhydrous solvents and reagents is critical.

  • Inefficient Ammonia Source: If using ammonium chloride (NH₄Cl), the liberation of free ammonia may be inefficient if the pH is not optimal.

  • Steric Hindrance: The ortho-methoxy group on the benzaldehyde can slightly hinder the approach of the nucleophile, requiring optimized conditions (temperature, concentration) to drive the reaction forward.

Q2: I've isolated a major byproduct with a molecular weight of 177.19 g/mol . My target product's weight is 176.21 g/mol . What is this impurity?

A2: This byproduct is almost certainly the corresponding cyanohydrin: 2-hydroxy-2-(2-methoxyphenyl)acetonitrile . It forms when the cyanide ion directly attacks the carbonyl carbon of the starting aldehyde, 2-methoxybenzaldehyde, instead of the imine intermediate.[5] This is the most common and significant side reaction in the Strecker synthesis. Its formation is competitive with the main reaction pathway and can be favored under conditions that do not promote efficient imine formation.

Q3: My final product appears to be converting to a more polar, acidic compound during workup or purification. What is happening?

A3: You are likely observing the hydrolysis of the nitrile group (-CN) to a carboxylic acid (-COOH), forming 2-amino-2-(2-methoxyphenyl)acetic acid .[5] Aminonitriles can be sensitive to both strong acidic and strong basic conditions, especially when heated. A prolonged or harsh aqueous workup can initiate this hydrolysis. While this amino acid is often the desired downstream product, it is considered an impurity if the aminonitrile itself is the target.

Q4: Can the choice of cyanide source affect the side product profile?

A4: Yes, absolutely.

  • Alkali Metal Cyanides (NaCN, KCN): These are inexpensive and effective but increase the basicity of the reaction mixture. They require careful handling due to their high toxicity. The use of aqueous media with these salts can sometimes promote hydrolysis side reactions.[7]

  • Trimethylsilyl Cyanide (TMSCN): This is a less basic and often more soluble cyanide source that is compatible with a wider range of solvents and catalysts.[4] However, it is moisture-sensitive, and its use necessitates a workup procedure that effectively removes silyl byproducts (e.g., using a bicarbonate wash).[3]

Troubleshooting Guide: Side Product Mitigation

This section provides a systematic approach to diagnosing and solving common issues encountered during the synthesis.

Problem 1: High Levels of Cyanohydrin Byproduct
  • Diagnosis: The presence of a significant peak in LC-MS or a distinct spot on TLC, often with slightly different polarity than the desired aminonitrile. The mass will correspond to the aldehyde + HCN.

  • Causality: The direct nucleophilic attack of cyanide on the aldehyde is kinetically competitive with the attack on the imine. If the concentration of the imine is low (due to unfavorable equilibrium) or if the cyanide is introduced under conditions that favor carbonyl attack (e.g., overly acidic conditions that protonate the aldehyde but not the amine), cyanohydrin formation will dominate.

  • Mitigation Strategies:

    • Ensure Anhydrous Conditions: Use dry solvents (e.g., anhydrous methanol or ethanol) and fresh reagents. The presence of water inhibits imine formation.[7] Consider adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) to the reaction mixture to sequester water formed during imine generation.[5]

    • Optimize Reagent Addition Sequence: Pre-form the imine before introducing the cyanide source. Stir the 2-methoxybenzaldehyde and the ammonia source (e.g., a 7N solution of ammonia in methanol) at 0 °C for 30-60 minutes.[3] Once imine formation is established (can be monitored by TLC or IR), add the cyanide source dropwise while maintaining a low temperature.

    • Control pH: When using salts like NH₄Cl and NaCN, the in-situ generation of NH₃ and HCN is pH-dependent. The reaction is often self-buffering, but ensuring the mixture is not strongly acidic before imine formation is crucial.

Visualizing the Competing Pathways

The following diagram illustrates the desired reaction pathway versus the formation of the cyanohydrin side product.

Strecker_vs_Cyanohydrin Aldehyde 2-Methoxy- benzaldehyde Imine Imine Intermediate Aldehyde->Imine + NH₃ H₂O SideProduct Cyanohydrin Byproduct Aldehyde->SideProduct + CN⁻ (Side Reaction) Ammonia Ammonia (NH₃) Ammonia->Imine Cyanide Cyanide (CN⁻) Product 2-Amino-2-(2-methoxyphenyl) acetonitrile (Target) Cyanide->Product Cyanide->SideProduct Imine->Product + CN⁻

Caption: Competing reaction pathways in the Strecker synthesis.

Problem 2: Low or Inconsistent Yields
  • Diagnosis: The reaction consumes the starting aldehyde, but the isolated yield of the desired aminonitrile is poor.

  • Causality: This can be a result of multiple competing side reactions, product degradation during workup, or suboptimal reaction conditions that fail to drive the equilibrium towards the product. Polar solvents can sometimes be detrimental to reactions involving Lewis acid catalysts by solvating the catalyst and preventing it from activating the reactants.[8]

  • Mitigation Strategies:

Parameter Recommendation Rationale
Solvent Use anhydrous methanol, ethanol, or tert-butanol/water mixtures.[9]Ensures solubility of reagents while minimizing water that can reverse imine formation.
Temperature Start the reaction at 0°C, especially during reagent addition, then allow it to warm to room temperature.[3]Controls the initial exothermic reaction and allows for better selectivity between the competing pathways.
Stoichiometry Use a slight excess of the ammonia source (e.g., 1.5 eq) and cyanide source (e.g., 1.2 eq).[3]Helps to drive the reaction equilibrium towards the product side.
Monitoring Monitor reaction progress closely using Thin Layer Chromatography (TLC).Prevents running the reaction for too long, which can lead to the formation of degradation products.
Problem 3: Difficult Purification
  • Diagnosis: The crude product shows multiple spots on TLC with close Rf values, making separation by column chromatography challenging.

  • Causality: The primary impurity, the cyanohydrin, often has a polarity very similar to the desired α-aminonitrile, leading to poor separation.

  • Troubleshooting Protocol: Optimized Purification

    • Workup: After the reaction is complete, quench carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[9] This neutralizes any remaining acid and helps in the removal of certain byproducts.

    • Extraction: Extract the aqueous layer multiple times with an organic solvent like dichloromethane or ethyl acetate.[3][9]

    • Column Chromatography:

      • Stationary Phase: Use silica gel (230-400 mesh).

      • Mobile Phase: A gradient elution is highly recommended. Start with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity. The cyanohydrin byproduct will typically elute at a similar or slightly higher Rf than the aminonitrile. Careful fraction collection is key.

      • TLC Stains: Use a potassium permanganate (KMnO₄) stain, which will visualize both the amine and the alcohol (cyanohydrin), or a ninhydrin stain, which is specific for the primary amine of the product.

Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing issues based on the analysis of the crude reaction mixture.

Troubleshooting_Workflow Start Analyze Crude Mixture (TLC, LC-MS) Problem1 High % of Unreacted Aldehyde Start->Problem1 Incomplete Conversion Problem2 Major Byproduct Peak (Mass = Aldehyde + HCN) Start->Problem2 Impurity Identified Problem3 Low Overall Yield (Clean Reaction) Start->Problem3 Low Mass Balance Problem4 Product Degradation During Workup Start->Problem4 Acidic Impurities Formed Solution1 Check Reagent Purity Use Anhydrous Solvents Add Dehydrating Agent Problem1->Solution1 Solution2 Pre-form Imine Control Temp (0°C) Optimize Reagent Addition Problem2->Solution2 Solution3 Optimize Stoichiometry Increase Reaction Time/Temp Consider Catalyst Problem3->Solution3 Solution4 Use Mild Bicarbonate Wash Avoid Strong Acid/Base Minimize Workup Time Problem4->Solution4

Caption: A workflow for troubleshooting common synthesis issues.

Summary of Potential Side Products

Compound Name Structure Molecular Weight ( g/mol ) Identification & Mitigation
2-Hydroxy-2-(2-methoxyphenyl)acetonitrile CH₃OC₆H₄CH(OH)CN177.19ID: LC-MS peak at M+1 = 178. Mitigation: Ensure complete imine formation before cyanide addition; use anhydrous conditions.
2-Amino-2-(2-methoxyphenyl)acetic acid CH₃OC₆H₄CH(NH₂)COOH195.20ID: Behaves as an acid; highly polar on TLC/LC. Mitigation: Use mild, non-acidic/basic workup conditions. Avoid heat.
2-Methoxybenzaldehyde CH₃OC₆H₄CHO136.15ID: Unreacted starting material. Mitigation: Optimize reaction conditions (time, temp, stoichiometry) to drive to completion.

By understanding the underlying mechanisms of the Strecker reaction and its competing pathways, researchers can effectively troubleshoot the synthesis of 2-Amino-2-(2-methoxyphenyl)acetonitrile, leading to higher yields and purer products.

References

  • The Strecker Synthesis of Amino Acids. (2018). Master Organic Chemistry. [Link]

  • p-METHOXYPHENYLACETONITRILE. (n.d.). Organic Syntheses. [Link]

  • Shafiee, M., et al. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. Molecules. [Link]

  • Strecker Synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Strecker amino acid synthesis. (n.d.). Wikipedia. [Link]

  • Das, B., et al. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. Chemistry Central Journal. [Link]

  • Strecker Synthesis of Amino Acids – MCAT Biochemistry. (n.d.). MedSchoolCoach. [Link]

  • Van Hende, E., et al. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega. [Link]

Sources

Optimization

Technical Support Center: Synthesis of Substituted Aminonitriles

Welcome to the technical support center for the synthesis of substituted aminonitriles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of aminonitrile...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of substituted aminonitriles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of aminonitrile synthesis, a cornerstone reaction for the creation of amino acids and nitrogen-containing heterocycles.[1] We will delve into common experimental challenges, providing in-depth, mechanistically-grounded solutions to help you optimize your reaction yields and purity.

The Strecker synthesis, first reported in 1850, remains one of the most efficient methods for preparing α-aminonitriles.[2][3] It is a multicomponent reaction involving the condensation of a carbonyl compound (aldehyde or ketone), an amine, and a cyanide source.[4] While elegant in its simplicity, the reaction's equilibrium and sensitivity to conditions can present significant challenges. This guide provides a structured approach to troubleshooting and optimization.

Part 1: General Troubleshooting Workflow

Low yield is a multifaceted problem. Before diving into specific issues, a systematic approach can quickly identify the root cause. The following workflow provides a logical path from problem identification to resolution.

G start Low Yield / No Product Observed check_reaction Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) start->check_reaction incomplete Starting Materials Dominate check_reaction->incomplete Analysis shows... side_products Significant Side Products Present check_reaction->side_products degradation Product Degraded During Workup / Purification check_reaction->degradation incomplete->side_products No sol_incomplete Focus on Imine Formation: - Increase reaction time/temp - Add catalyst (Lewis/Brønsted acid) - Use dehydrating agent incomplete->sol_incomplete Yes side_products->degradation No sol_side Address Competing Reactions: - Change order of addition - Use a milder cyanide source (e.g., TMSCN) - Optimize temperature side_products->sol_side Yes sol_degradation Modify Post-Reaction Handling: - Use buffered/neutral workup - Deactivate silica gel (Et3N) - Protect amine before chromatography degradation->sol_degradation Yes

Caption: A decision-tree workflow for troubleshooting low yields.

Part 2: Troubleshooting Guide - Common Issues & Solutions

This section addresses specific problems in a direct question-and-answer format.

Q1: I'm seeing little to no formation of my desired aminonitrile. My starting materials (aldehyde/ketone and amine) are largely unreacted. What's the primary bottleneck?

A1: This issue almost always points to inefficient formation of the crucial imine intermediate. The Strecker reaction proceeds through the nucleophilic attack of cyanide on an imine (or its protonated form, the iminium ion), which is formed from the condensation of your carbonyl compound and amine.[2][4][5] If this equilibrium is unfavorable, the reaction stalls.

Causality & Solutions:

  • Unfavorable Equilibrium: Imine formation is a reversible reaction that produces water.[6] If water is not removed or its formation is not facilitated, the equilibrium may lie on the side of the starting materials.

    • Protocol Adjustment: Consider adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture. Alternatively, performing the reaction in a solvent that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark trap) can drive the reaction forward.

  • Insufficient Electrophile Activation: The carbonyl carbon needs to be sufficiently electrophilic to be attacked by the amine. This is especially true for less reactive ketones.

    • Catalyst Addition: The addition of a catalytic amount of a Brønsted acid (like acetic acid) or a Lewis acid (like InCl₃, Yb(OTf)₃, or Ti-based complexes) can significantly accelerate imine formation by protonating or coordinating to the carbonyl oxygen, thereby activating it.[7][8][9] Succinic acid has also been reported as an effective and mild organocatalyst.[7]

  • Steric Hindrance: Bulky substituents on either the carbonyl compound or the amine can sterically impede the formation of the tetrahedral intermediate required for imine synthesis.[10][11]

    • Reaction Conditions: For sterically hindered substrates, increasing the reaction temperature and extending the reaction time may be necessary. However, be mindful that excessive heat can promote side reactions or degradation.[12]

Q2: My reaction is messy, with significant formation of a major side product. How do I identify and suppress it?

A2: The most common side product in a Strecker reaction is the corresponding cyanohydrin , formed by the direct addition of the cyanide source to the carbonyl compound.[11][13] This competing reaction consumes both your starting material and your cyanide reagent, directly reducing the yield of the desired aminonitrile.

Causality & Solutions:

  • Relative Reaction Rates: If the rate of cyanide addition to the carbonyl is faster than the rate of imine formation, cyanohydrin will be the major product. This is often the case with highly reactive aldehydes and less nucleophilic amines.

    • Change Order of Addition: Pre-form the imine before introducing the cyanide source. This can be done by stirring the aldehyde and amine together (often with a catalyst) for a period (e.g., 30 minutes to a few hours) before adding the cyanide. This ensures the concentration of the imine is high when the cyanide is introduced.

    • Use a Milder Cyanide Source: Trimethylsilyl cyanide (TMSCN) is often preferred over KCN or NaCN.[9] TMSCN is less nucleophilic and its reaction with carbonyls is often slower and more reversible, allowing imine formation to "catch up."

  • pH and Catalyst Effects: The conditions used to catalyze imine formation (e.g., strong Lewis acids) can sometimes also catalyze cyanohydrin formation.

    • Optimize Catalyst: Screen different catalysts. Sometimes a milder organocatalyst is more selective than a strong Lewis acid.[7][14] For example, L-proline has been shown to effectively catalyze the three-component reaction with good to excellent yields.[7]

G Carbonyl Aldehyde / Ketone Imine Imine Intermediate Carbonyl->Imine Cyanohydrin Side Product (Cyanohydrin) Carbonyl->Cyanohydrin + Cyanide (Competing Reaction) Amine Amine Amine->Imine Aminonitrile Desired Product (α-Aminonitrile) Imine->Aminonitrile + Cyanide Cyanide Cyanide Source (e.g., TMSCN) Cyanide->Aminonitrile Cyanide->Cyanohydrin

Caption: Competing pathways in the Strecker synthesis.

Q3: I seem to form the product, but it disappears during workup or purification. What is causing this instability?

A3: This is a classic sign of product degradation, which can occur via two main pathways: hydrolysis or the retro-Strecker reaction.[15]

Causality & Solutions:

  • Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, especially under strongly acidic or basic aqueous workup conditions.[15][16] The aminonitrile itself is a precursor to amino acids via this very hydrolysis, so it is sensitive to these conditions.[3]

    • Modify Workup: Use a neutral workup. Instead of washing with acidic or basic solutions, use brine (saturated NaCl solution) and dry the organic layer thoroughly before solvent removal.

  • Retro-Strecker Reaction: This is the reverse of the synthesis, where the aminonitrile fragments back into the imine and cyanide.[15] This is particularly problematic during purification by silica gel chromatography. The acidic silanol groups on the surface of the silica can catalyze this decomposition.

    • Deactivate Silica Gel: Before performing column chromatography, flush the column with a solvent system containing a small amount of a non-nucleophilic base, such as 1-2% triethylamine (Et₃N) in your eluent. This neutralizes the acidic sites on the silica, preventing on-column degradation.

    • Protect the Amine: A very effective strategy is to protect the amine functionality before purification. Converting the amine to a less basic carbamate (e.g., using Boc₂O to form a Boc-protected amine) makes the compound significantly more stable on silica gel and improves its chromatographic behavior.[15] The protecting group can be removed in a subsequent step.

Part 3: FAQs - Optimizing Key Parameters

Q4: Which cyanide source should I choose?

A4: The choice of cyanide source is critical for both safety and reactivity. While traditional methods use highly toxic HCN, KCN, or NaCN, several alternatives are now common practice.[5]

Cyanide SourceKey Characteristics & ConsiderationsTypical Conditions
TMSCN Less hazardous than HCN/alkali cyanides. Soluble in organic solvents. Often provides higher yields and cleaner reactions.[9]Used stoichiometrically in solvents like CH₂Cl₂, MeCN, or solvent-free.[7]
KCN / NaCN Inexpensive and readily available. Requires protic solvent (water, alcohol) or phase-transfer catalyst to generate HCN in situ.[17]Often used with an acid (e.g., NH₄Cl, AcOH) in aqueous or biphasic systems.[18]
Acetone Cyanohydrin Serves as a safer, liquid source of HCN. The transfer of cyanide is often catalyzed by a base.Can be used in various organic solvents.
Ethyl Cyanoformate A less common but effective cyanide source for certain substrates, particularly in asymmetric syntheses.[8]Used with specific catalyst systems.
Q5: How does solvent choice impact the reaction?

A5: The solvent can influence reaction rates and equilibrium positions. There is no single "best" solvent, and the optimal choice depends on the specific substrates and catalyst used.

  • Aprotic Solvents (CH₂Cl₂, MeCN, THF): These are commonly used, especially with TMSCN, as they readily dissolve the reagents and do not interfere with the reaction. Acetonitrile is a frequent choice for organocatalyzed reactions.[7][18]

  • Protic Solvents (Water, Alcohols): Water can be an excellent "green" solvent and is often used with alkali metal cyanides.[9] The hydrophobic effect can help drive the initial condensation. However, it can also participate in hydrolysis side reactions.

  • Solvent-Free Conditions: For many three-component Strecker reactions, running the reaction neat (solvent-free) can lead to excellent yields, faster reaction times, and a simplified workup.[7][19] This approach is highly atom-economical.

Q6: My product is a racemic mixture. How can I achieve an enantioselective synthesis?

A6: The classical Strecker synthesis produces a racemic mixture of aminonitriles.[4] Achieving enantioselectivity requires the use of a chiral influence.

  • Chiral Auxiliaries: One of the earliest methods involved using a chiral amine (like a phenylethylamine derivative). The chiral center on the amine directs the cyanide attack to one face of the imine, leading to a diastereomeric mixture of aminonitriles that can be separated. The auxiliary is then cleaved to yield the enantiomerically enriched amino acid.[18]

  • Chiral Catalysts: This is the more modern and efficient approach. Chiral Lewis acids or organocatalysts are used in sub-stoichiometric amounts. For example, chiral titanium complexes, squaramide catalysts, and BINOL-derived organocatalysts have been successfully employed to produce aminonitriles with high enantioselectivity.[7][8] The catalyst coordinates to the imine, creating a chiral environment that biases the nucleophilic attack of the cyanide.

Part 4: Experimental Protocols

Protocol 1: General Procedure for a Catalyzed Three-Component Strecker Synthesis

This protocol describes a general method using TMSCN, which is broadly applicable. Always perform reactions involving cyanides in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • Aldehyde or Ketone (1.0 eq)

  • Amine (1.0-1.1 eq)

  • Trimethylsilyl cyanide (TMSCN) (1.2-1.5 eq)

  • Catalyst (e.g., InCl₃, L-proline, 5-10 mol%)

  • Anhydrous Solvent (e.g., Dichloromethane or Acetonitrile)

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • To a dry, round-bottom flask under an inert atmosphere (N₂ or Argon), add the aldehyde/ketone (1.0 eq), amine (1.1 eq), and catalyst (0.1 eq).

  • Add the anhydrous solvent to achieve a suitable concentration (e.g., 0.2-0.5 M).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Slowly add TMSCN (1.2 eq) to the reaction mixture via syringe.

  • Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions can take anywhere from a few hours to 24+ hours.[12]

  • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of NaHCO₃.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude α-aminonitrile.

Protocol 2: Purification of a Basic Aminonitrile via Deactivated Silica Gel Chromatography

Materials:

  • Crude Aminonitrile

  • Silica Gel

  • Eluent (e.g., Hexanes/Ethyl Acetate mixture)

  • Triethylamine (Et₃N)

Procedure:

  • Prepare the "deactivated" eluent by adding 1-2% (v/v) triethylamine to the pre-determined solvent system for your separation (e.g., for 100 mL of 80:20 Hex/EtOAc, add 1-2 mL of Et₃N).

  • Prepare the silica gel slurry using this deactivated eluent and pack the column as usual.

  • Equilibrate the packed column by flushing with 2-3 column volumes of the deactivated eluent.

  • Dissolve the crude aminonitrile in a minimal amount of the deactivated eluent or CH₂Cl₂.

  • Load the sample onto the column and perform the chromatography using the deactivated eluent.

  • Collect fractions and analyze by TLC to isolate the pure product. This method should significantly reduce peak tailing and prevent on-column degradation.[15]

References

  • Benchchem. A Comparative Guide to Aminonitrile Synthesis: Strecker Reaction vs. Alternative Cyanation Methods.
  • Ullah, B., et al. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. Molecules. Available from: [Link]

  • Zhang, Z., et al. (2024). Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile. Journal of the American Chemical Society. Available from: [Link]

  • SciSpace. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review.
  • ResearchGate. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. Available from: [Link]

  • ResearchGate. (2015). A truly green synthesis of α-aminonitriles via Strecker reaction. Available from: [Link]

  • Organic Chemistry Portal. α-Aminonitrile synthesis by cyanation. Available from: [Link]

  • Notte, G. T., et al. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega. Available from: [Link]

  • Bandyopadhyay, D., et al. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. Chemistry Central Journal. Available from: [Link]

  • ResearchGate. (2021). Enantioselective catalytic Strecker reaction on cyclic (Z)-aldimines in flow: reaction optimization and sustainability aspects. Available from: [Link]

  • Wang, Y., et al. (2024). Catalytic Asymmetric Synthesis of Chiral α,α-Dialkyl Aminonitriles via Reaction of Cyanoketimines. Journal of the American Chemical Society. Available from: [Link]

  • Hausner, S. H., et al. (2018). High-Yielding Automated Convergent Synthesis of No-Carrier-Added [11C-Carbonyl]-Labeled Amino Acids Using the Strecker Reaction. ACS Omega. Available from: [Link]

  • Benchchem. Preventing degradation of aminonitriles during workup and purification.
  • Canesi, S., et al. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Life. Available from: [Link]

  • Notte, G. T., et al. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega. Available from: [Link]

  • Azizi, N., et al. (2011). Solvent-free three component Strecker reaction of ketones using highly recyclable and hydrophobic sulfonic acid based nanoreactors. Journal of Materials Chemistry. Available from: [Link]

  • D'hooghe, M., & De Kimpe, N. (2009). Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. Molecules. Available from: [Link]

  • Wikipedia. Strecker amino acid synthesis. Available from: [Link]

  • Organic Chemistry Portal. Strecker Synthesis. Available from: [Link]

  • ResearchGate. (2020). Synthesis of α-Aminonitriles using Aliphatic Nitriles, α-Amino Acids, and Hexacyanoferrate as Universally Applicable Non-Toxic Cyanide Sources. Available from: [Link]

  • Jarusiewicz, J., et al. (2009). Efficient Three-Component Strecker Reaction of Aldehydes/Ketones via NHC-Amidate Palladium(II) Complex Catalysis. Organic Letters. Available from: [Link]

  • Benchchem. Troubleshooting Low Yields in Malononitrile-Based Syntheses: A Technical Guide.
  • Benchchem. Troubleshooting guide for reactions involving 3-Amino-2-pyridinecarbonitrile.
  • ResearchGate. (2015). High Pressure Mediated Three-Component Strecker Synthesis of α-Aminonitriles from Ketones, Aromatic Amines and Trimethylsilyl Cyanide. Available from: [Link]

  • Master Organic Chemistry. The Strecker Synthesis of Amino Acids. Available from: [Link]

  • ResearchGate. (2024). Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile. Available from: [Link]

  • MedSchoolCoach MCAT Prep. (2020). Strecker Synthesis of Amino Acids | MCAT Organic Chemistry Prep. YouTube. Available from: [Link]

  • NROChemistry. Strecker Synthesis. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of imines. Available from: [Link]

  • Sharma, U., et al. (2013). Recent advances in the chemistry of imine-based multicomponent reactions (MCRs). RSC Advances. Available from: [Link]

  • ResearchGate. (2014). A Study of Solvent Effects on Reaction Rates Using a Microreactor. Available from: [Link]

  • Benchchem. Application Notes and Protocols for the Strecker Synthesis of Racemic 2-amino-2-(4-hydroxyphenyl)acetic Acid.
  • Benchchem. Technical Support Center: Troubleshooting Low Yields in 1-Aminoethanol Reactions.

Sources

Troubleshooting

Technical Support Center: Removal of Unreacted 2-Methoxybenzaldehyde

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with removing unreacted 2-methoxybenzaldehyde (also known as o-anis...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with removing unreacted 2-methoxybenzaldehyde (also known as o-anisaldehyde) from their reaction mixtures. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to ensure the purity of your target compounds.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you might encounter during the purification process, offering explanations and actionable solutions based on chemical principles.

Question 1: I've performed a standard aqueous workup, but my NMR/LC-MS analysis still shows significant contamination with 2-methoxybenzaldehyde. Why is simple extraction not working effectively?

Answer:

This is a common issue stemming from the physicochemical properties of 2-methoxybenzaldehyde. While it is an organic molecule, the presence of the polar aldehyde and methoxy groups gives it moderate polarity and some water solubility.[1] A standard water or brine wash is often insufficient to completely partition it out of the organic phase, especially when using polar organic solvents like ethyl acetate.

Solution: Perform a Sodium Bisulfite Wash

The most reliable method for selectively removing aldehydes is a wash with a saturated aqueous solution of sodium bisulfite (NaHSO₃).[2][3]

  • Mechanism: The bisulfite anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 2-methoxybenzaldehyde. This forms a water-soluble bisulfite adduct, which is an ionic salt.[2][4][5] This adduct is readily extracted into the aqueous layer, leaving your desired (non-aldehyde) compound in the organic phase.[3][4] The reaction is reversible, which is useful if you need to recover the aldehyde later.[3][6]

Protocol: Sodium Bisulfite Wash for Aldehyde Removal [4][7]
  • Dissolution: Dissolve your crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) and transfer it to a separatory funnel. For this specific aldehyde, using a water-miscible co-solvent like methanol initially can enhance the reaction speed between the aldehyde and the aqueous bisulfite.[3][4][7]

  • Addition: Add a freshly prepared saturated aqueous solution of sodium bisulfite to the separatory funnel. Use a volume approximately 20-25% of the organic layer volume.

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes. Be sure to vent the funnel frequently, as the reaction can sometimes generate sulfur dioxide gas.[4][7]

  • Separation: Allow the layers to separate. The aqueous layer (bottom, if using a halogenated solvent; top, if using a solvent less dense than water) will contain the aldehyde-bisulfite adduct. Drain and collect the aqueous layer.

  • Repeat (Optional): For high concentrations of the aldehyde, a second wash with fresh sodium bisulfite solution may be necessary.

  • Final Wash & Dry: Wash the organic layer with deionized water, followed by a brine wash to break up any emulsions and remove excess water. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Question 2: My product and 2-methoxybenzaldehyde are co-eluting or have very close Rf values during flash column chromatography. How can I improve my separation?

Answer:

Co-elution during flash chromatography is a frequent challenge when the polarity of the desired product is very similar to that of 2-methoxybenzaldehyde. Here are several strategies to improve separation, ranging from simple solvent adjustments to changing the stationary phase.

Solutions:

  • Optimize the Mobile Phase:

    • Reduce Polarity: The most straightforward approach is to decrease the polarity of your eluent system. Use a higher percentage of the non-polar solvent (e.g., hexane, petroleum ether). Aim for a TLC Rf value for your target compound of around 0.2-0.3 for the best separation on a column.[8][9]

    • Try Different Solvent Systems: If a standard ethyl acetate/hexane system fails, explore other options. Dichloromethane/methanol is a good choice for more polar compounds, while ether/hexane offers different selectivity.[10]

    • Use a Gradient Elution: Start with a low-polarity mobile phase and gradually increase the percentage of the polar solvent.[9][11] This can help resolve compounds with close Rf values by sharpening the elution bands.

  • Change the Stationary Phase:

    • Silica Gel (Acidic): Standard silica gel is slightly acidic. If your compound is stable, this is the default choice.[10]

    • Alumina (Basic or Neutral): For acid-sensitive compounds or amines, alumina can be an excellent alternative and may offer different selectivity compared to silica.[10]

    • Reversed-Phase (C18) Silica: If your compound is sufficiently polar and water-soluble, reversed-phase chromatography is a powerful option.[12] In this technique, the most polar compounds elute first.

  • Pre-Column Derivatization:

    • If separation remains difficult, consider a chemical modification. You can selectively reduce the unreacted aldehyde to the corresponding alcohol (2-methoxybenzyl alcohol) using a mild reducing agent like sodium borohydride (NaBH₄) before chromatography. The resulting alcohol will have a significantly different polarity and should be much easier to separate from your product.

Question 3: My product is a solid, but it crystallizes as an oil or fails to solidify because of residual 2-methoxybenzaldehyde. What's the best approach?

Answer:

Residual 2-methoxybenzaldehyde, which can be an oily solid at room temperature (melting point 34-40 °C), can act as a eutectic impurity, depressing the melting point of your product and preventing proper crystal lattice formation.[1][13]

Solution: Recrystallization with the Right Solvent System

Recrystallization is a powerful technique for purifying solids, but success hinges on solvent selection.[14][15][16]

  • Principle: The ideal solvent will dissolve your desired compound well at high temperatures but poorly at low temperatures. The impurity (2-methoxybenzaldehyde) should either be highly soluble at all temperatures (so it remains in the mother liquor) or largely insoluble (so it can be filtered off hot).[14]

Protocol: Troubleshooting Recrystallization
  • Solvent Screening: Test a variety of solvents. Good starting points for moderately polar compounds include isopropanol, ethanol, ethyl acetate/hexane mixtures, or toluene.

  • Procedure: a. Dissolve the impure solid in a minimal amount of the chosen solvent at its boiling point.[14][17] b. If insoluble impurities are present, perform a hot gravity filtration.[18] c. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[17] d. If the product "oils out," try re-heating the solution and adding slightly more solvent before cooling again. Seeding the solution with a pure crystal can also induce proper crystallization.[18]

  • Collection and Washing: Collect the purified crystals via vacuum filtration.[14][16] Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse off any adhering mother liquor containing the aldehyde impurity.[14]

Question 4: I need to remove trace amounts of 2-methoxybenzaldehyde for a highly sensitive downstream reaction (e.g., using a Grignard reagent). What is the most robust method?

Answer:

For applications requiring exceptionally high purity, trace amounts of electrophilic aldehydes can be detrimental. In these cases, a chemical scavenger is the superior choice.

Solution: Use a Scavenger Resin

Scavenger resins are solid-supported reagents designed to react selectively with and bind specific functional groups, allowing for their removal by simple filtration.[19][20]

  • Mechanism: For aldehydes, resins functionalized with primary amine groups (e.g., aminomethylated polystyrene) are highly effective.[20] The resin's amine groups react with the aldehyde to form an imine, covalently tethering the impurity to the solid support.

Workflow: Aldehyde Removal with a Scavenger Resin
  • Selection: Choose a commercially available aminomethylated resin or a similar product designed for aldehyde scavenging.[20]

  • Reaction: Add the scavenger resin (typically 2-4 equivalents relative to the estimated amount of residual aldehyde) to a solution of your crude product in a suitable solvent (e.g., DCM, THF).

  • Agitation: Gently stir or shake the mixture at room temperature. Reaction times can vary from 1 to 24 hours, depending on the resin and the substrate. Monitor the reaction progress by TLC or LC-MS.

  • Removal: Once the reaction is complete, simply filter the mixture. The resin, with the bound aldehyde, is retained on the filter paper.

  • Isolation: The filtrate contains your purified product. Concentrate the solvent to yield the final compound. This method avoids aqueous workups and chromatography, making it ideal for sensitive substrates.[20]

Frequently Asked Questions (FAQs)

Q: What are the key physical properties of 2-methoxybenzaldehyde that I should consider for purification?

A: Understanding these properties is crucial for selecting the right purification strategy.

PropertyValueImplication for Purification
Molecular Weight 136.15 g/mol [1][21]Standard molecular weight for a small organic molecule.
Appearance Light yellow solid or liquid[1][21]Can exist as a low-melting solid; may appear as an oil.
Melting Point 34–40 °C[1][13][22]Can make recrystallization tricky if it co-precipitates or oils out.
Boiling Point 238 °C (at 760 mmHg)[1][13]High boiling point. Distillation is a viable option if your product is significantly more volatile.
Solubility Soluble in water, ethanol, propylene glycol[1]Partial water solubility explains why simple aqueous extraction is often incomplete.
Polarity Moderately polar (LogP = 1.72)[1]Polarity is similar to many common reaction products, leading to chromatography challenges.
Q: When is distillation a suitable method for removal?

A: Distillation is effective when there is a large difference (ideally >50 °C) between the boiling point of your desired product and that of 2-methoxybenzaldehyde (238 °C).[1] This method is best suited for thermally stable, lower-boiling point products. Vacuum distillation can be employed for higher-boiling products to reduce the required temperature and prevent decomposition.

Q: Can I use a reducing agent to eliminate the aldehyde?

A: Yes, this is a valid chemical quench approach. A mild reducing agent like sodium borohydride (NaBH₄) will selectively reduce the aldehyde to 2-methoxybenzyl alcohol. The resulting alcohol has different physical properties (especially polarity), making it much easier to separate from a non-polar or less polar product by column chromatography or extraction. This method is only suitable if your desired product does not contain functional groups that are also reduced by NaBH₄ (e.g., ketones, imines).

Decision Workflow for Purification

The following diagram outlines a logical approach to selecting the best purification strategy based on the properties of your reaction mixture.

Purification_Workflow start Reaction Mixture Containing 2-Methoxybenzaldehyde product_state Is the desired product a solid? start->product_state recrystallize Attempt Recrystallization product_state->recrystallize Yes extraction Perform Sodium Bisulfite Wash product_state->extraction No / Liquid solid_path Yes liquid_path No recrystallize_success Pure Solid Product recrystallize->recrystallize_success Success recrystallize_fail Fails or Oils Out (Impurity Prevents Crystallization) recrystallize->recrystallize_fail Failure recrystallize_fail->extraction extraction_check Is the mixture clean (by TLC/NMR)? extraction->extraction_check final_product Purified Product extraction_check->final_product Yes chromatography Perform Flash Column Chromatography extraction_check->chromatography No extraction_yes Yes extraction_no No chromatography_check Good Separation? chromatography->chromatography_check chromatography_check->final_product Yes scavenger Use Aldehyde Scavenger Resin chromatography_check->scavenger No (Co-elution) chrom_yes Yes chrom_no No scavenger->final_product

Caption: Decision tree for selecting a purification method.

References

  • 2-Methoxybenzaldehyde - Grokipedia. (n.d.).
  • Flash Chromatography Basics. (2025, August 11). Sorbent Technologies, Inc.
  • Production of a low-cost scavenger resin to capture aldehydes and ketones in solutions. (2025, August 6). Journal of Chemical Technology & Biotechnology.
  • Tips & Tricks: Tips for Flash Column Chromatography. (n.d.). University of Rochester Department of Chemistry.
  • Application Note: Efficient Aldehyde Removal by Liquid-Liquid Extraction with Sodium Bisulfite. (n.d.). Benchchem.
  • Chemical Properties of Benzaldehyde, 2-methoxy- (CAS 135-02-4). (n.d.). Cheméo.
  • Flash Column Chromatography. (n.d.). University of Rochester Department of Chemistry.
  • Recrystallization. (n.d.). University of California, Los Angeles, Department of Chemistry & Biochemistry.
  • How to work smarter with flash column chromatography. (2023, January 20). Biotage.
  • 2-Methoxybenzaldehyde - Wikipedia. (2023, May 9).
  • Resins with Functional Groups as Scavengers. (n.d.). Peptides International.
  • Purification of Polar Organic Compounds by Flash Chromatography: Application Notes and Protocols. (n.d.). Benchchem.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. (2018, April 2). Journal of Visualized Experiments.
  • 2-Methoxybenzaldehyde. (n.d.). Pharmaffiliates.
  • Method for scavenging aldehydes. (1983). U.S.
  • Recrystallization (chemistry). (n.d.). EBSCO Information Services.
  • Workup: Aldehydes. (n.d.). University of Rochester Department of Chemistry.
  • REMARKABLE ALDEHYDE SCAVENGERS. (n.d.). GSC Group.
  • Aldehyde Scavenging Agents and Packaging Material. (n.d.). VTechWorks.
  • Recrystallization. (n.d.). University of Colorado Boulder, Department of Chemistry.
  • 2-Methoxybenzaldehyde 98% (135-02-4). (n.d.). Sigma-Aldrich.
  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. (2018, January 10). Journal of Visualized Experiments.
  • Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. (2017, July 12). Organic Process Research & Development.
  • Recrystallization. (2023, January 29). Chemistry LibreTexts.
  • 2-Methoxybenzaldehyde 98% (135-02-4). (n.d.). Sigma-Aldrich.
  • Process for preparing 2,5-dimethoxy benzaldehyde. (2003). U.S.
  • What are the Steps in the Synthesis of 2,5-Dimethoxybenzaldehyde? (2024, December 11). ChemicalBook.
  • Benzaldehyde, m-methoxy-. (n.d.). Organic Syntheses.
  • Benzaldehyde, 2-methoxy-. (n.d.). NIST WebBook.
  • Technical Support Center: Purification of Reaction Mixtures Containing Benzaldehyde. (n.d.). Benchchem.
  • Benzaldehydes: from nitro to hydroxy in one step! (2003, April 19). The Hive Chemistry Discourse.
  • The reduction of 4-methoxybenzaldehyde and 4-(dimethylamino)benzaldehyde. (n.d.). ResearchGate.

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Optimization

Technical Support Center: Navigating the Scale-Up of Aminonitrile Synthesis

Welcome to the Technical Support Center for Aminonitrile Synthesis Scale-Up. This resource is designed for researchers, scientists, and drug development professionals to address the multifaceted challenges encountered wh...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Aminonitrile Synthesis Scale-Up. This resource is designed for researchers, scientists, and drug development professionals to address the multifaceted challenges encountered when transitioning aminonitrile synthesis from the laboratory bench to pilot and production scales. Our goal is to provide practical, experience-driven guidance to ensure safe, efficient, and reproducible large-scale manufacturing of these critical chemical intermediates.

Introduction: The Scale-Up Challenge

The synthesis of α-aminonitriles, often via the classic Strecker reaction or its modern variants, is a cornerstone in the preparation of amino acids and numerous pharmaceutical ingredients.[1][2] While seemingly straightforward at the gram scale, the scale-up of these reactions introduces significant complexities. Issues that are manageable in the lab, such as heat dissipation, reagent addition, and product isolation, can become critical hurdles at larger scales, impacting yield, purity, and safety.[3] This guide provides a structured approach to troubleshooting common problems and answers frequently asked questions, grounded in established chemical principles and industrial best practices.

Troubleshooting Guide: From Low Yields to Runaway Reactions

This section addresses specific, hands-on problems you might encounter during the scale-up of aminonitrile synthesis. Each issue is broken down by potential causes and actionable solutions.

Issue 1: Low or Inconsistent Product Yield

Q: We are experiencing a significant drop in yield upon scaling up our aminonitrile synthesis from 10g to 1kg. What are the likely culprits and how can we mitigate them?

A: A drop in yield during scale-up is a common challenge, often stemming from a combination of factors that are less pronounced at the lab scale.

Potential Causes & Solutions:

  • Inadequate Mixing and Mass Transfer:

    • Causality: In larger reactors, inefficient stirring can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. The formation of the intermediate imine, for instance, can be equilibrium-limited, and poor mixing can hinder its formation.[2][4]

    • Solution:

      • Reactor Geometry and Agitation: Ensure the reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine, anchor stirrer) for the viscosity of your reaction medium. Baffles are often necessary to improve turbulent mixing.

      • Addition Rates: Slow, controlled addition of reagents, particularly the cyanide source, is crucial to maintain a homogenous reaction mixture.

  • Side Reactions Dominating at Scale:

    • Causality: The Strecker synthesis can have competing reactions, such as the formation of cyanohydrins from the reaction of the aldehyde with the cyanide source.[4][5] Aldol-type self-condensation of imines, especially those flanked by a methylene group, can also lead to polymer formation and reduced yields.[6]

    • Solution:

      • pH Control: The pH of the reaction is critical. A mildly acidic environment often favors the formation of the iminium ion, the direct precursor to the aminonitrile.[4]

      • Order of Addition: Pre-forming the imine by reacting the aldehyde and amine before the addition of the cyanide source can often minimize cyanohydrin formation.[5]

      • Temperature Management: Lowering the reaction temperature can sometimes disfavor side reactions, though this may also slow down the desired reaction.

  • Thermal Control Issues:

    • Causality: Aminonitrile synthesis is often exothermic.[7] Poor heat dissipation in a large reactor can lead to an increase in temperature, which can accelerate decomposition of the product or promote side reactions.[3]

    • Solution:

      • Calorimetry Studies: Perform reaction calorimetry (e.g., using a Reaction Calorimeter - RC1) at the lab scale to understand the thermal profile of your reaction. This data is invaluable for designing an adequate cooling system for the larger reactor.

      • Controlled Dosing: Implement a dose-controlled addition of a key reactant to manage the rate of heat generation.[3]

Issue 2: Product Instability and Polymerization

Q: Our aminonitrile product appears to be unstable during workup and isolation, leading to the formation of a dark, tarry mass. How can we prevent this?

A: The instability of aminonitriles, particularly as free bases, is a well-documented issue. Polymerization is a common degradation pathway that can drastically reduce isolated yield and complicate purification.[7]

Potential Causes & Solutions:

  • Inherent Instability of the Free Base:

    • Causality: Many aminonitriles are prone to decomposition or polymerization in their free base form.[7]

    • Solution:

      • Isolate as a Salt: Where possible, isolate the aminonitrile as a more stable salt, such as a hydrochloride or p-toluenesulfonate salt.[7] This often improves stability for storage and handling.

      • Telescoping Reactions: If the aminonitrile is an intermediate for a subsequent step (e.g., hydrolysis to an amino acid), consider a "telescoped" or one-pot procedure where the crude aminonitrile solution is used directly without isolation.

  • Exposure to High Temperatures:

    • Causality: Thermal stress during solvent stripping or distillation can accelerate degradation.

    • Solution:

      • Low-Temperature Evaporation: Use a rotary evaporator under high vacuum to remove solvents at the lowest possible temperature.

      • Avoid Distillation: For non-volatile aminonitriles, avoid high-temperature distillation. Purification via crystallization is often a safer and more effective alternative.[7]

  • pH Effects During Workup:

    • Causality: Exposure to strongly acidic or basic conditions during aqueous workup can catalyze decomposition. The retro-Strecker reaction, leading back to the starting materials, can be promoted under certain conditions.[8]

    • Solution:

      • Maintain Neutral pH: Aim for a neutral or slightly acidic pH during extraction and washing steps.

      • Minimize Contact Time: Reduce the time the aminonitrile is in contact with aqueous phases.

Issue 3: Safety Concerns with Cyanide Handling at Scale

Q: We are scaling up a process that uses sodium cyanide. What are the critical safety protocols we must have in place?

A: The use of cyanide sources like hydrogen cyanide (HCN), sodium cyanide (NaCN), or potassium cyanide (KCN) is a major safety concern in aminonitrile synthesis.[9][10] Strict adherence to safety protocols is non-negotiable.

Critical Safety Measures:

  • Engineering Controls:

    • Ventilation: All operations involving cyanide must be conducted in a well-ventilated area, preferably within a contained system or a fume hood with adequate face velocity.[11]

    • Process Enclosure: For large-scale production, a closed-system reactor is highly recommended to prevent the release of HCN gas.[11]

  • Handling and Storage:

    • Segregation from Acids: Cyanide salts must be stored separately from acids. Accidental mixing will liberate highly toxic hydrogen cyanide gas.[12]

    • Clear Labeling: All containers must be clearly labeled with appropriate hazard warnings.[11]

  • Personal Protective Equipment (PPE):

    • Mandatory PPE: All personnel handling cyanides must wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[11] For large-scale operations, chemical-protective clothing may be necessary.[10]

  • Emergency Preparedness:

    • Cyanide Antidote Kit: A cyanide antidote kit must be readily available, and personnel must be trained in its use.

    • Emergency Shower and Eyewash: These must be in close proximity to the work area.

    • Spill Response Plan: A clear and practiced spill response plan is essential. This should include the use of a neutralizing agent, such as a solution of sodium hypochlorite (bleach), to convert cyanide to the less toxic cyanate.[12]

  • Alternative Cyanide Sources:

    • Causality: The high toxicity of traditional cyanide sources has driven research into safer alternatives.

    • Solution: Consider the use of less hazardous cyanide sources such as trimethylsilyl cyanide (TMSCN) or acetone cyanohydrin, although these also require careful handling.[1][13] There are also methods that generate HCN in situ from non-toxic precursors, which can enhance safety.[14]

Frequently Asked Questions (FAQs)

Q1: What is the role of pH in the Strecker reaction, and how should it be controlled at scale?

A1: The pH is a critical parameter in the Strecker synthesis. It influences the equilibrium between the starting materials and the imine intermediate, as well as the nucleophilicity of the cyanide species.[4] Typically, a mildly acidic pH (around 4-6) is optimal for the formation of the iminium ion, which is more electrophilic and reacts readily with the cyanide nucleophile.[2] At scale, pH should be monitored in real-time using an in-situ probe. Control can be achieved through the careful addition of an acid or base, or by using a buffered system.

Q2: How can we control the stereochemistry of our aminonitrile during a large-scale synthesis?

A2: Achieving high stereoselectivity is a major challenge in the commercialization of chiral aminonitriles.[1] At scale, several strategies can be employed:

  • Chiral Auxiliaries: Using a chiral amine as a starting material can direct the stereochemical outcome of the cyanide addition.[15]

  • Catalytic Asymmetric Synthesis: The use of a chiral catalyst is a more atom-economical approach. However, catalyst loading, stability, and cost become significant considerations at scale.[9]

  • Resolution: Racemic aminonitriles can be resolved into their constituent enantiomers through techniques like diastereomeric salt formation with a chiral resolving agent, such as tartaric acid.[15]

Q3: What are the best practices for purifying aminonitriles at an industrial scale?

A3: Purification strategies must be robust and scalable.

  • Crystallization: This is often the preferred method for solid aminonitriles. It is highly scalable and can provide material of high purity.[16] Developing a reliable crystallization process involves screening for suitable solvents, controlling the cooling profile, and potentially using seeding to ensure the desired crystal form.

  • Chromatography: While effective at the lab scale, traditional silica gel chromatography can be challenging and expensive to scale up. For basic aminonitriles, the acidic nature of silica gel can cause degradation.[8] If chromatography is necessary, consider using a less harsh stationary phase like alumina or reversed-phase media, or deactivating the silica gel with a basic modifier like triethylamine.[8]

  • Extraction: A well-designed liquid-liquid extraction procedure can effectively remove many impurities. Careful selection of solvents and pH control are key to a successful and scalable extraction process.

Q4: Can Process Analytical Technology (PAT) be applied to aminonitrile synthesis?

A4: Yes, PAT is highly beneficial for the scale-up of aminonitrile synthesis.[17][18] It involves using real-time analytical tools to monitor and control the reaction. For example:

  • In-situ FTIR or Raman Spectroscopy: These techniques can be used to monitor the concentration of reactants, intermediates (like the imine), and the product in real-time. This allows for precise determination of the reaction endpoint and can help detect the formation of byproducts.

  • Online HPLC: A small, automated stream from the reactor can be diverted to an HPLC system to provide detailed information on the reaction progress and impurity profile.[18] The data from these PAT tools can be used to build a more robust and controlled manufacturing process, leading to improved consistency and quality.[19][20]

Visualizations and Protocols

Diagram: Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Low Yield at Scale check_mixing Investigate Mixing Efficiency start->check_mixing check_sides Analyze for Side Reactions start->check_sides check_thermal Review Thermal Profile start->check_thermal improve_agitation Optimize Agitator/Baffles check_mixing->improve_agitation control_addition Slow Reagent Addition check_mixing->control_addition optimize_ph Adjust and Control pH check_sides->optimize_ph preform_imine Pre-form Imine check_sides->preform_imine run_calorimetry Perform Reaction Calorimetry check_thermal->run_calorimetry dose_control Implement Dose Control check_thermal->dose_control end Yield Improved improve_agitation->end control_addition->end optimize_ph->end preform_imine->end run_calorimetry->end dose_control->end

Caption: A decision tree for troubleshooting low yields in aminonitrile synthesis scale-up.

Experimental Protocol: Preparation of an α-Aminonitrile via KCN-Mediated Hydrocyanation

Caution! This experiment generates Hydrogen Cyanide (HCN) and should only be performed in a well-ventilated fume hood by trained personnel with appropriate safety measures in place.[9]

  • Reactor Setup: Equip a jacketed glass reactor with an overhead stirrer, a temperature probe, a nitrogen inlet, and a dropping funnel.

  • Reagent Charging: Charge the reactor with potassium cyanide (KCN, 2.0 equivalents) and toluene.[9] Begin vigorous stirring and cool the mixture to 0 °C under a nitrogen atmosphere.

  • HCN Generation: Sequentially add acetic acid (1.2 equivalents) and water (4.0 equivalents) via the dropping funnel over 15-20 minutes, maintaining the temperature at 0 °C. A white, heterogeneous mixture will form.[9]

  • Imine Addition: In a separate vessel, prepare a solution of the imine (1.0 equivalent) in toluene. Add this solution to the reactor over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by a suitable method (e.g., HPLC, GC-MS).

  • Quenching: Once the reaction is complete, quench any unreacted HCN by slowly adding an aqueous solution of potassium carbonate (K₂CO₃) until the mixture is basic (pH > 10).[9]

  • Workup: Separate the organic and aqueous layers. Extract the aqueous layer with toluene. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Isolation: Concentrate the filtrate under reduced pressure at a low temperature (< 40 °C) to yield the crude α-aminonitrile. Further purification can be achieved by crystallization or chromatography.

Data Table: Common Cyanide Sources and Safety Considerations
Cyanide SourceFormulaFormKey Scale-Up Considerations
Hydrogen CyanideHCNGas/LiquidExtremely toxic, volatile. Requires specialized handling equipment and closed systems.[10]
Sodium CyanideNaCNSolidInexpensive, common industrial reagent. Highly toxic. Generates HCN in the presence of acid.[9]
Potassium CyanideKCNSolidSimilar to NaCN in reactivity and toxicity.[9]
Trimethylsilyl CyanideTMSCNLiquidLess basic than alkali metal cyanides. Reacts with protic solvents to release HCN. Expensive.[9]
Acetone Cyanohydrin(CH₃)₂C(OH)CNLiquidA source of HCN that can be easier to handle than the gas itself. Still highly toxic.

References

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  • BioPharm International, Process Analytical Technology (PAT): Online Monitoring and Control of Upstream Titer, Product Quality and Amino Acid Content Using 2D-LC with SegFlow Interface-Use Material Selection for Critical Storage Operations in Gene Therapy Development and Scale-up, [Link], Accessed January 20, 2026.

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Troubleshooting

Technical Support Center: Stereochemical Integrity in Aminonitrile Hydrolysis

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the prevent...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the prevention of racemization during the hydrolysis of α-aminonitriles. Maintaining stereochemical purity at this critical step is paramount for the synthesis of enantiopure α-amino acids and their derivatives, which are fundamental building blocks in pharmaceutical development.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the foundational concepts and common queries related to racemization in aminonitrile chemistry.

Q1: What is the primary mechanism of racemization during aminonitrile hydrolysis?

Answer: The primary driver of racemization in α-aminonitriles is the acidity of the proton on the α-carbon (the carbon bearing both the amino and nitrile groups). Under certain conditions, particularly basic ones, this proton can be abstracted to form a planar, achiral carbanion intermediate. Subsequent reprotonation of this intermediate can occur from either face with equal probability, leading to a loss of stereochemical information and the formation of a racemic mixture.[1][2]

The ease of this proton removal is due to the electron-withdrawing effects of the adjacent nitrile group, which stabilizes the resulting negative charge.

// Nodes for the reaction pathway Start [label=<(S)-Aminonitrile>]; // Placeholder for actual chemical structure image Base [label="B:", fontcolor="#EA4335"]; ProtonatedBase [label="BH+", fontcolor="#34A853"]; Intermediate [label=<Planar Carbanion (Achiral)>]; // Placeholder End_S [label=<(S)-Aminonitrile>]; // Placeholder End_R [label=<(R)-Aminonitrile>]; // Placeholder

// Invisible nodes for layout invis1 [shape=point, width=0.01, height=0.01]; invis2 [shape=point, width=0.01, height=0.01]; invis3 [shape=point, width=0.01, height=0.01];

// Edges showing the mechanism Start -> invis1 [arrowhead=none]; Base -> invis1 [label=" α-H abstraction", fontsize=9]; invis1 -> Intermediate; invis1 -> ProtonatedBase [dir=back];

Intermediate -> invis2 [arrowhead=none]; ProtonatedBase -> invis2 [label=" Protonation (re-face)", fontsize=9]; invis2 -> End_R; invis2 -> Base [dir=back];

Intermediate -> invis3 [arrowhead=none]; ProtonatedBase -> invis3 [label=" Protonation (si-face)", fontsize=9]; invis3 -> End_S; invis3 -> Base [dir=back];

{rank=same; Start; Intermediate; End_S; End_R} {rank=same; Base; ProtonatedBase} } ` Caption: Base-catalyzed racemization via a planar carbanion.

Q2: How can I accurately determine the enantiomeric excess (ee) of my product amino acid?

Answer: Accurate determination of enantiomeric excess is critical for diagnosing and solving racemization issues. The most reliable method is chiral chromatography .

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard. The amino acid or a suitable derivative is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, resulting in different retention times and allowing for their separation and quantification.

  • Chiral Gas Chromatography (GC): This method requires the amino acid to be derivatized to make it volatile. Common derivatizing agents include pentafluoropropionyl (PFP) anhydrides followed by esterification. The derivatized enantiomers are then separated on a chiral GC column.

For both methods, it is essential to run a standard of the racemic amino acid to confirm peak identification and resolution.

Q3: Which general hydrolysis conditions are most prone to racemization?

Answer:

  • Most Prone: Strong basic hydrolysis (e.g., using NaOH or KOH at elevated temperatures) is the most likely to cause significant racemization due to the ease of α-proton abstraction, as explained in Q1.

  • Less Prone: Strong acidic hydrolysis (e.g., refluxing in 6 M HCl) is generally less prone to racemization than basic hydrolysis.[3][4] However, for sensitive substrates or with prolonged heating, partial racemization can still occur.[3]

  • Least Prone: Enzymatic hydrolysis is by far the superior method for maintaining stereochemical integrity. Enzymes like nitrilases operate under mild physiological conditions (neutral pH, room temperature) and exhibit extremely high stereoselectivity.[5]

Part 2: Troubleshooting Guides

This section provides structured advice for specific experimental problems.

Scenario 1: Significant Racemization Under Basic Hydrolysis
  • Problem: "I am hydrolyzing my α-aminonitrile using 3M NaOH at 80°C, and my final amino acid product has an enantiomeric excess of only 45%, down from >98% for the starting material."

  • Causality Analysis: The combination of a strong base (NaOH) and elevated temperature creates ideal conditions for deprotonation at the α-carbon. This leads to the formation of a planar carbanion that rapidly racemizes in solution before the nitrile group can be fully hydrolyzed.

  • Solutions & Protocols:

    • Reduce Reaction Temperature: The rate of racemization is highly temperature-dependent. Lowering the temperature can significantly slow the rate of proton abstraction relative to the rate of hydrolysis.

    • Use a Milder Base: Strong bases are not always necessary for nitrile hydrolysis. Consider alternatives that are less likely to deprotonate the α-carbon.

    • Adopt a Two-Step Acidic Protocol (Recommended): If basic conditions prove too harsh, switching to an acidic protocol is the most robust solution.

  • Protocol: Two-Step Acidic Hydrolysis This protocol first converts the nitrile to the more stable intermediate amide, which is less susceptible to racemization, before hydrolyzing the amide to the carboxylic acid.

    • Step A: Hydrolysis to Amide:

      • Dissolve the enantiopure α-aminonitrile (1.0 eq) in a mixture of concentrated H₂SO₄ (1.2 eq) and water.

      • Maintain the temperature at 40-50°C and monitor the reaction by TLC or HPLC until the starting material is consumed (typically 2-4 hours).

      • Carefully quench the reaction by pouring it onto ice and neutralizing with a base like ammonium hydroxide to pH 7-8.

      • Extract the α-amino amide product with an appropriate organic solvent (e.g., ethyl acetate).

    • Step B: Hydrolysis to Acid:

      • Dissolve the crude α-amino amide from the previous step in 6 M HCl.

      • Heat the mixture to reflux (or a lower temperature like 80-90°C for sensitive substrates) and monitor for the disappearance of the amide.

      • Cool the reaction, and remove the solvent under reduced pressure to yield the amino acid hydrochloride salt.

      • The free amino acid can be obtained by ion-exchange chromatography or by neutralization.

Scenario 2: Exploring Enzymatic Hydrolysis for Maximum Stereochemical Fidelity
  • Problem: "Even with optimized chemical methods, I am observing a consistent 5-10% loss in ee, which is unacceptable for my pharmaceutical application. How can I use enzymes to achieve >99% ee?"

  • Causality Analysis: Chemical reagents often lack the exquisite selectivity of biocatalysts. Enzymes create a chiral active site pocket where the substrate is precisely oriented, ensuring that the reaction occurs with near-perfect stereoselectivity. For aminonitriles, nitrilase enzymes are particularly effective.[5]

  • Solution: Dynamic Kinetic Resolution (DKR) This is the state-of-the-art approach. It combines the high enantioselectivity of an enzyme with in-situ racemization of the aminonitrile substrate.[6][7] The enzyme selectively hydrolyzes only one enantiomer (e.g., the R-enantiomer) to the desired amino acid. Simultaneously, the unreacted S-enantiomer is continuously racemized back to a 1:1 mixture of R and S under mildly basic conditions.[2] This allows for the theoretical conversion of 100% of the racemic starting material into a single, enantiopure amino acid product.[7]

// Nodes Start [label="Racemic (R,S)-Aminonitrile"]; Racemization [label="Chemical Racemization\n(Mild Base, pH 9-10)", shape=ellipse, style=dashed, fillcolor="#FFFFFF"]; Enzyme [label="Enantioselective Nitrilase\n(e.g., R-selective)", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="(R)-Amino Acid\n(>99% ee)", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Unreacted [label="(S)-Aminonitrile"];

// Edges Start -> Racemization [label=" Interconversion", fontsize=9]; Racemization -> Unreacted [dir=back]; Racemization -> Enzyme [label=" (R)-enantiomer", fontsize=9]; Unreacted -> Racemization [label=" ", style=dashed]; Enzyme -> Product [label=" Hydrolysis", fontsize=9];

{rank=same; Unreacted; Enzyme} } ` Caption: Workflow for a Dynamic Kinetic Resolution process.

  • General Protocol: Screening for Nitrilase Activity and DKR

    • Setup: Prepare a buffered solution (e.g., 100 mM sodium carbonate, pH 9.5) to facilitate racemization.[2]

    • Substrate: Add the racemic α-aminonitrile to a final concentration of 10-50 mM.

    • Biocatalyst: Add the enzyme source. This can be a commercially available purified nitrilase or whole cells from a microbial strain known to possess nitrilase activity (e.g., Rhodococcus or Pseudomonas species).[2][8]

    • Incubation: Shake the reaction at a controlled temperature (e.g., 30°C) for 24-48 hours.

    • Monitoring: Periodically take samples. Quench the enzyme activity (e.g., by adding acid or a water-miscible organic solvent). Analyze the samples by chiral HPLC to determine the concentration and ee of the amino acid product and the remaining aminonitrile substrate.

    • Analysis: A successful DKR will show the formation of a single enantiomer of the amino acid in high ee, with the total conversion exceeding 50% and approaching a quantitative yield.

Data Summary: Comparing Hydrolysis Methods

The following table summarizes the expected outcomes for a typical aminonitrile hydrolysis, highlighting the trade-offs between different methods.

MethodTypical ConditionsRacemization RiskAdvantagesDisadvantages
Strong Base 3M NaOH, 80-100°CVery High Inexpensive reagents, fast reactionSevere loss of stereochemical purity
Strong Acid 6M HCl, RefluxLow to Moderate Reliable, well-established, good for robust substratesCan cause side reactions, partial racemization possible[3]
Two-Step Acid 1) H₂SO₄, 40°C2) 6M HCl, 90°CLow Minimizes racemization by forming a stable amide intermediateLonger procedure, requires isolation of intermediate
Enzymatic (DKR) Nitrilase, pH 9.5, 30°CVirtually None Extremely high enantioselectivity (>99% ee), high yield[2][6]Requires specific enzyme, process optimization needed
References
  • Yasukawa, K., Hasemi, S., & Asano, Y. (2011). Dynamic Kinetic Resolution of α-Aminonitriles to Form Chiral α-Amino Acids. ResearchGate. [Link]

  • Brady, D., et al. (2012). Enantioselective biocatalytic hydrolysis of β-aminonitriles to β-amino-amides using Rhodococcus rhodochrous ATCC BAA-870. Journal of Molecular Catalysis B: Enzymatic, 76, 68-74. [Link]

  • Ware, E. (2002). Asymmetric Strecker Synthesis of α-Arylglycines. The Journal of Organic Chemistry. [Link]

  • Shaikh, et al. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI. [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. Wikipedia. [Link]

  • Kouznetsov, V. V., & Galvis, J. A. (2018). Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. PMC - NIH. [Link]

  • Eppinger, K., & Stolz, A. (2022). Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. Frontiers in Catalysis. [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Organic Chemistry Portal. [Link]

  • Deng, T., et al. (2024). Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile. Journal of the American Chemical Society. [Link]

  • Lin, Z. (2015). Enantioselective biotransformations of nitriles in organic synthesis. Accounts of Chemical Research, 48(5), 1475-1485. [Link]

  • Shafran, Y., et al. (2002). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters. [Link]

  • Various Authors. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. ResearchGate. [Link]

  • Ashenhurst, J. (2018). The Strecker Amino Acid Synthesis. Master Organic Chemistry. [Link]

  • Saladino, R., et al. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Life (Basel). [Link]

  • Wikipedia. (n.d.). Dynamic kinetic resolution. Wikipedia. [Link]

Sources

Optimization

Technical Support Center: Byproduct Formation in the Strecker Synthesis of Methoxy-Substituted Benzaldehydes

Welcome to the Technical Support Center for the Strecker synthesis of methoxy-substituted benzaldehydes. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the Strecker synthesis of methoxy-substituted benzaldehydes. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this important synthetic transformation. Here, we address common challenges and provide in-depth, field-proven insights to help you troubleshoot and optimize your experiments.

Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.

Question 1: My reaction is complete, but the yield of the desired α-aminonitrile is significantly lower than expected. What are the likely causes?

Answer:

Low yields in the Strecker synthesis of methoxy-substituted benzaldehydes can often be attributed to competing side reactions that consume the starting aldehyde. The primary culprits are the formation of cyanohydrin and, under certain conditions, the Cannizzaro reaction.

Causality and Mechanism:

The Strecker synthesis relies on the formation of an imine from the methoxy-substituted benzaldehyde and ammonia (or an ammonium salt), which is then attacked by a cyanide ion to form the α-aminonitrile.[1][2][3] However, the cyanide ion can also directly attack the carbonyl carbon of the aldehyde to form a cyanohydrin.[1][2] This is a reversible reaction, and its equilibrium position is influenced by the reaction conditions.[4][5][6]

The electron-donating nature of the methoxy group on the benzaldehyde ring increases the electron density on the carbonyl carbon, which can slightly disfavor nucleophilic attack compared to unsubstituted benzaldehyde. However, it also stabilizes the carbocation-like transition state, making both imine and cyanohydrin formation viable pathways.

Furthermore, methoxy-substituted benzaldehydes lack α-hydrogens, making them susceptible to the Cannizzaro reaction, especially in the presence of a base.[7] In this disproportionation reaction, two molecules of the aldehyde react to produce one molecule of the corresponding carboxylic acid and one molecule of the alcohol.[7] If your reaction conditions are neutral to slightly basic, this can be a significant competing pathway.

Visualizing the Competing Reactions:

Strecker_Byproducts Aldehyde Methoxy-substituted Benzaldehyde Imine Imine Intermediate Aldehyde->Imine + NH₃ Cyanohydrin Cyanohydrin Byproduct Aldehyde->Cyanohydrin + CN⁻ Cannizzaro Cannizzaro Reaction (under basic conditions) Aldehyde->Cannizzaro 2 equivalents Ammonia NH₃/NH₄⁺ Cyanide CN⁻ Aminonitrile Desired α-Aminonitrile (Product) Imine->Aminonitrile + CN⁻ CarboxylicAcid Anisic Acid Cannizzaro->CarboxylicAcid Oxidation Alcohol Anisyl Alcohol Cannizzaro->Alcohol Reduction

Caption: Competing reaction pathways in the Strecker synthesis.

Troubleshooting Protocol:

  • Favor Imine Formation: To push the equilibrium towards the desired imine intermediate, you can:

    • Increase the concentration of the amine source: Use a slight excess of ammonium chloride or ammonia solution.

    • Remove water: The formation of the imine from the aldehyde and ammonia is a condensation reaction that produces water.[1][3] Adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) can help drive the reaction forward.[2]

  • Control the pH:

    • Slightly acidic conditions are generally preferred: Using ammonium chloride (NH₄Cl) provides a source of ammonia and helps maintain a slightly acidic pH, which favors imine formation over the Cannizzaro reaction.[1][2]

    • Avoid strongly basic conditions: If you are using a cyanide salt like KCN or NaCN, be mindful of the potential for the reaction mixture to become basic, which would promote the Cannizzaro reaction. The addition of a weak acid can help buffer the solution.

  • Order of Reagent Addition:

    • Premixing the methoxy-substituted benzaldehyde with the ammonium salt before the addition of the cyanide source can favor the formation of the imine, thereby minimizing the opportunity for the aldehyde to react directly with the cyanide to form the cyanohydrin.

Question 2: My NMR spectrum shows an unexpected singlet around 5.5 ppm and a broad singlet that could be an -OH peak. What is this byproduct?

Answer:

The presence of a singlet around 5.5 ppm in your crude product's ¹H NMR spectrum is highly indicative of the methine proton (-CH(OH)CN) of the cyanohydrin byproduct . The chemical shift of this proton can vary depending on the solvent and the position of the methoxy group, but it typically appears downfield from the desired α-aminonitrile's methine proton.

Causality and Characterization:

As discussed in the previous question, cyanohydrin formation is a common side reaction. The electron-donating methoxy group can influence the electronic environment of the aldehyde, but the fundamental reactivity leading to cyanohydrin formation remains.

CompoundKey ¹H NMR Signal (ppm)Characteristic IR Absorption (cm⁻¹)
α-Aminonitrile ~4.5-5.0 (s, 1H, -CH(NH₂)CN)3300-3400 (N-H stretch), 2220-2260 (C≡N stretch)
Cyanohydrin ~5.5 (s, 1H, -CH(OH)CN)3200-3600 (broad, O-H stretch), 2220-2260 (C≡N stretch)

Troubleshooting and Purification Protocol:

  • Optimize Reaction Conditions to Minimize Cyanohydrin:

    • Follow the recommendations in Question 1 to favor imine formation.

    • Consider lowering the reaction temperature. While this may slow down the overall reaction rate, it can sometimes disfavor the formation of thermodynamic byproducts.

  • Purification Strategy:

    • Column Chromatography: The desired α-aminonitrile and the cyanohydrin byproduct often have different polarities. The hydroxyl group in the cyanohydrin makes it more polar than the corresponding aminonitrile. A well-optimized flash column chromatography protocol using a solvent system like ethyl acetate/hexane can effectively separate the two compounds.[8]

    • Recrystallization: If the α-aminonitrile is a solid, recrystallization from an appropriate solvent system can be an effective method for purification.

Question 3: After the hydrolysis of my α-aminonitrile, I am seeing significant amounts of the starting methoxy-substituted benzaldehyde in my product mixture. What is happening?

Answer:

The presence of the starting aldehyde after the hydrolysis step suggests that the α-aminonitrile is reverting back to the imine, which is then hydrolyzed to the aldehyde under the reaction conditions. This is essentially a retro-Strecker reaction.

Causality and Mechanism:

The formation of the α-aminonitrile is a reversible process.[9] Under certain conditions, particularly with changes in pH and temperature during the hydrolysis step, the equilibrium can shift back towards the imine and cyanide. The imine is then readily hydrolyzed in the aqueous acidic or basic medium to regenerate the starting aldehyde.

Visualizing the Retro-Strecker Pathway:

Retro_Strecker Aminonitrile α-Aminonitrile Imine Imine Intermediate Aminonitrile->Imine - CN⁻ Hydrolysis Hydrolysis Conditions Aminonitrile->Hydrolysis Aldehyde Methoxy-substituted Benzaldehyde Imine->Aldehyde + H₂O Cyanide CN⁻ Hydrolysis->Aminonitrile Reversion AminoAcid Desired Amino Acid Hydrolysis->AminoAcid Desired Pathway

Caption: Reversion of α-aminonitrile to aldehyde.

Troubleshooting Protocol for Hydrolysis:

  • Control Hydrolysis Conditions:

    • Milder Acidic Conditions: While strong acids are often used for nitrile hydrolysis, excessively harsh conditions (e.g., very high temperatures or prolonged reaction times) can promote the retro-Strecker reaction.[1][2] Experiment with milder acidic conditions (e.g., lower concentration of HCl) or shorter reaction times.

    • Stepwise Hydrolysis: A two-step hydrolysis, first to the corresponding α-amino amide under milder conditions, followed by hydrolysis to the carboxylic acid, can sometimes be a more controlled approach.

  • Work-up Procedure:

    • Ensure that the work-up procedure does not introduce conditions that favor the retro-Strecker reaction. Rapid neutralization of the acid after the hydrolysis is complete can help to quench the reverse reaction.

Frequently Asked Questions (FAQs)

Q1: How does the position of the methoxy group (ortho, meta, or para) on the benzaldehyde ring affect the Strecker synthesis?

The position of the methoxy group can influence the reactivity of the aldehyde through a combination of electronic and steric effects.

  • Para position: A methoxy group in the para position strongly activates the aromatic ring through resonance, which can increase the electron density on the carbonyl carbon and slightly decrease its electrophilicity. This may slow down the initial nucleophilic attack by ammonia.

  • Ortho position: An ortho methoxy group can exert a steric hindrance effect, potentially slowing down the approach of the nucleophiles (ammonia and cyanide) to the carbonyl carbon. It also has an electronic activating effect.

  • Meta position: A methoxy group in the meta position has a less pronounced electronic effect on the carbonyl group as its resonance effect does not extend to the carbonyl carbon.

In practice, all three isomers are generally suitable substrates for the Strecker synthesis. However, you may observe differences in reaction rates and might need to adjust reaction times or temperatures accordingly.

Q2: Can I use a primary amine instead of ammonia in the Strecker synthesis with methoxy-substituted benzaldehydes?

Yes, using a primary amine instead of ammonia will lead to the formation of an N-substituted α-aminonitrile, which can then be hydrolyzed to an N-substituted amino acid.[3][10] The general principles and potential side reactions discussed in this guide still apply.

Q3: What are the best practices for purifying the α-aminonitrile product?

The purification of α-aminonitriles derived from methoxy-substituted benzaldehydes typically involves:

  • Extraction: After the reaction is complete, a standard aqueous work-up with an organic solvent (e.g., ethyl acetate, dichloromethane) is used to extract the product from the reaction mixture.

  • Washing: The organic layer should be washed with brine to remove any remaining water-soluble impurities.

  • Drying and Concentration: The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • Chromatography: Flash column chromatography on silica gel is a common and effective method for purifying the crude product.[8] A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate) is typically employed.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective final purification step to obtain a product of high purity.

Q4: Are there any specific safety precautions I should take when running this reaction?

Yes, absolutely. The Strecker synthesis involves the use of highly toxic cyanide salts or hydrogen cyanide .[2] It is imperative to adhere to strict safety protocols:

  • Work in a well-ventilated fume hood at all times.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

  • Have a cyanide antidote kit readily available and ensure you and your colleagues are trained in its use.

  • Quench any residual cyanide in the reaction mixture and on glassware with an appropriate oxidizing agent (e.g., bleach) before disposal.

  • Consult your institution's safety guidelines for handling and disposing of cyanide-containing waste.

By understanding the underlying chemical principles and potential pitfalls, you can effectively troubleshoot and optimize the Strecker synthesis of methoxy-substituted benzaldehydes to achieve higher yields and purer products.

References

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. [Link]

  • Master Organic Chemistry. (n.d.). Strecker Synthesis. [Link]

  • Wikipedia. (2023). Strecker amino acid synthesis. [Link]

  • N'ZENGOU-TAYO, L. M. (2011). The strecker reaction of benzaldehyde, amines and cyanide: some mechanistic and synthetic studies. Durham University. [Link]

  • Nam, J., & Bräse, S. (2014). Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. Molecules, 19(7), 9154–9189. [Link]

  • Chemistry LibreTexts. (2021). 19.6: Nucleophilic Addition of HCN - Cyanohydrin Formation. [Link]

  • NROChemistry. (n.d.). Strecker Synthesis. [Link]

  • Quora. (2023). Is the Cannizzaro reaction possible if we react methanal with benzaldehyde?. [Link]

  • Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. [Link]

  • Pascal, R., & Boiteau, L. (2011). Hydrolysis of aminoacetonitrile: peptide formation. Journal of Systems Chemistry, 2(1), 1-8. [Link]

  • Gorog, S. (2000). Chemical and analytical characterization of related organic impurities in drugs. Journal of Pharmaceutical and Biomedical Analysis, 22(6), 969-983. [Link]

  • The Organic Chemistry Tutor. (2019). Cyanohydrin Formation Reaction Mechanism. [Link]

  • Dakin, H. D. (1909). The Condensation of Aromatic Aldehydes with Glycine and with Hippuric Acid. Journal of Biological Chemistry, 7(1), 49-55.
  • OpenStax. (2023). 19.6 Nucleophilic Addition of HCN: Cyanohydrin Formation. [Link]

  • ResearchGate. (2023). Synthesis and Characterization of Bemotrizinol Impurities. [Link]

  • ResearchGate. (2014). Isolation and characterization of process related impurities in anastrozole active pharmaceutical ingredient. [Link]

  • NC State University Libraries. (n.d.). 10.6 Nucleophilic Addition of HCN: Cyanohydrin Formation. [Link]

  • ResearchGate. (2023). Ugi 5-center-4-component reaction of α-amino aldehydes and its application in synthesis of 2-oxopiperazines. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Selecting the Optimal Cyanide Source for Strecker Synthesis

For researchers and professionals in the fields of organic chemistry and drug development, the Strecker synthesis stands as a cornerstone for the preparation of α-amino acids, fundamental building blocks of life and key...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the fields of organic chemistry and drug development, the Strecker synthesis stands as a cornerstone for the preparation of α-amino acids, fundamental building blocks of life and key components in a vast array of pharmaceuticals.[1][2] This venerable three-component reaction, first reported in 1850, elegantly combines an aldehyde or ketone, an amine, and a cyanide source to generate an α-aminonitrile, which is subsequently hydrolyzed to the desired amino acid.[3][4] The choice of the cyanide source is a critical parameter that significantly influences the reaction's efficiency, safety, and applicability to various synthetic strategies, including asymmetric synthesis.[1][5]

This guide provides an in-depth, objective comparison of commonly employed cyanide sources for the Strecker synthesis. We will delve into the nuances of their reactivity, operational handling, safety considerations, and provide supporting experimental data to empower you to make informed decisions for your specific research needs.

The Heart of the Matter: The Cyanide Source

The nucleophilic addition of the cyanide ion to an imine or iminium ion is the crucial carbon-carbon bond-forming step in the Strecker synthesis.[6][7] The ideal cyanide source should offer a balance of high reactivity, safety, ease of handling, and compatibility with the desired reaction conditions and catalysts.

Strecker_Workflow

A Comparative Analysis of Common Cyanide Sources

Alkali Metal Cyanides: Potassium Cyanide (KCN) and Sodium Cyanide (NaCN)

Potassium and sodium cyanide are perhaps the most traditional and cost-effective cyanide sources for the Strecker synthesis.[1]

  • Advantages:

    • Inexpensive and readily available.[1]

    • Effective for a wide range of substrates.

  • Disadvantages:

    • Extremely toxic and must be handled with extreme caution.[8][9]

    • Poor solubility in many organic solvents, often necessitating aqueous or biphasic reaction conditions.[1]

    • The use of aqueous media can sometimes be incompatible with sensitive substrates or catalysts.[1]

Expert Insights: The limited solubility of KCN and NaCN in organic solvents can be overcome by using phase-transfer catalysts or by conducting the reaction in a biphasic system.[1] In many modern catalytic asymmetric Strecker reactions, robust catalysts have been developed that are compatible with these aqueous cyanide salts, making them a viable option for large-scale synthesis.[1][5]

Trimethylsilyl Cyanide (TMSCN)

Trimethylsilyl cyanide (TMSCN) has emerged as a popular and highly effective cyanide source, particularly in the realm of asymmetric Strecker synthesis.[10]

  • Advantages:

    • Excellent solubility in a wide range of organic solvents.[11]

    • Often provides high yields and enantioselectivities, especially when used in conjunction with chiral Lewis acid catalysts.[1]

    • Can generate hydrogen cyanide (HCN) in situ upon reaction with a protic source like methanol, which can be advantageous in certain catalytic systems.[12]

  • Disadvantages:

    • Significantly more expensive than alkali metal cyanides.[1]

    • Highly toxic and readily hydrolyzes upon contact with moisture to release highly toxic and volatile hydrogen cyanide gas.[1][13] This necessitates stringent anhydrous reaction conditions and careful handling in a well-ventilated fume hood.

Expert Insights: The high electrophilicity of the silicon atom in TMSCN facilitates the transfer of the cyanide group. This reagent is often the go-to choice for reactions involving less reactive ketones or for achieving high levels of stereocontrol in asymmetric variants.[14]

Acetone Cyanohydrin

Acetone cyanohydrin offers a safer and more convenient alternative to gaseous HCN and TMSCN.[15][16]

  • Advantages:

    • A stable, relatively less toxic, and easy-to-handle liquid.[15]

    • Can serve as an effective cyanide source in both traditional and modified Strecker reactions.[15][16]

    • Has been successfully employed in catalyst-free Strecker reactions conducted in water, offering a greener synthetic route.[17]

  • Disadvantages:

    • May require the presence of a base to facilitate the release of the cyanide anion for the reaction to proceed efficiently.

    • The reaction can sometimes be slower compared to those using more reactive cyanide sources like TMSCN.

Expert Insights: The use of acetone cyanohydrin can be particularly advantageous in settings where the handling of highly volatile and toxic cyanide sources is a major concern. Its application in aqueous, catalyst-free conditions is a significant step towards more environmentally benign synthetic protocols.[17] For instance, a Strecker-type reaction of nitrones using acetone cyanohydrin in the presence of n-BuMgCl has been shown to produce the corresponding α-cyanohydroxylamines in up to 98% yield.[15]

"Greener" and Alternative Cyanide Sources

The inherent toxicity of traditional cyanide reagents has spurred the development of safer alternatives.

  • Potassium Hexacyanoferrate (K₄[Fe(CN)₆]): This complex is essentially non-toxic, stable, and inexpensive.[18][19] However, it requires a promoter, such as benzoyl chloride, to facilitate the release of the cyanide ions.[20] This adds a step to the procedure but significantly enhances the safety profile of the reaction.

  • Tributyltin Cyanide (Bu₃SnCN): This reagent has been utilized in specific catalytic asymmetric Strecker reactions.[21] While effective, the high toxicity of organotin compounds is a significant drawback and limits its widespread use.

Data Summary: A Head-to-Head Comparison

Cyanide SourceFormulaMolar Mass ( g/mol )FormToxicityRelative CostSolubility (Organic Solvents)Key AdvantagesKey Disadvantages
Potassium Cyanide KCN65.12White solidHighLowPoorInexpensive, readily availableHighly toxic, poor organic solubility
Sodium Cyanide NaCN49.01White solidHighLowPoorInexpensive, readily availableHighly toxic, poor organic solubility
Trimethylsilyl Cyanide (CH₃)₃SiCN99.21Colorless liquidHighHighHighHigh solubility, high reactivity, good for asymmetric synthesisExpensive, moisture-sensitive, releases HCN
Acetone Cyanohydrin (CH₃)₂C(OH)CN85.09Colorless liquidModerateModerateGoodSafer to handle, can be used in aqueous mediaMay require activation, potentially slower reactions
Potassium Hexacyanoferrate(II) K₄[Fe(CN)₆]368.35Yellow solidLowLowPoorNon-toxic, inexpensiveRequires a promoter to release cyanide

Safety First: A Non-Negotiable Protocol for Handling Cyanides

The extreme toxicity of cyanide compounds necessitates a rigorous and unwavering commitment to safety.[8][9][22] All manipulations involving cyanides must be performed in a certified chemical fume hood.[22]

Mandatory Personal Protective Equipment (PPE):

  • A lab coat.[22]

  • Chemical-resistant gloves (double gloving is highly recommended).[22]

  • Safety goggles and a face shield, especially when there is a splash hazard.[8][22]

Emergency Preparedness:

  • Ensure an emergency safety shower and eyewash station are readily accessible and have been recently tested.[22]

  • Develop a detailed Standard Operating Procedure (SOP) for your specific experiment.[22]

  • Never work alone when handling cyanides.

  • Keep an appropriate cyanide antidote kit available and ensure personnel are trained in its use.

Quenching and Waste Disposal:

  • All glassware and surfaces contaminated with cyanide should be decontaminated.[23]

  • A freshly prepared 10% bleach solution, kept at a pH > 10 with the addition of a base, is effective for oxidizing cyanide to the much less toxic cyanate.[23]

  • All cyanide-containing waste must be segregated and disposed of as hazardous waste according to institutional guidelines.[23]

Experimental Protocol: A Representative Strecker Synthesis using Potassium Cyanide

This protocol is a general guideline and should be adapted and optimized for specific substrates.

Materials:

  • Aldehyde (1.0 eq)

  • Amine (1.1 eq)

  • Potassium Cyanide (KCN) (1.2 eq)

  • Ammonium Chloride (NH₄Cl) (1.2 eq)

  • Ethanol

  • Water

  • Dichloromethane (or other suitable organic solvent)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde and amine in a mixture of ethanol and water.

  • In a separate flask, carefully dissolve potassium cyanide and ammonium chloride in water. Caution: KCN is highly toxic. Handle with extreme care in a fume hood.

  • Slowly add the aqueous KCN/NH₄Cl solution to the stirred solution of the aldehyde and amine at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by adding an aqueous solution of sodium hypochlorite (bleach) while maintaining a basic pH to destroy any excess cyanide.

  • Extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude α-aminonitrile by column chromatography on silica gel or by recrystallization.

Conclusion

The selection of a cyanide source for the Strecker synthesis is a multifaceted decision that requires careful consideration of reactivity, safety, cost, and experimental constraints. While traditional alkali metal cyanides remain a cost-effective option, modern reagents like TMSCN and acetone cyanohydrin offer advantages in terms of solubility, reactivity, and handling safety. The emergence of "greener" alternatives like potassium hexacyanoferrate signals a promising trend towards safer and more sustainable chemical synthesis. By understanding the unique characteristics of each cyanide source and adhering to stringent safety protocols, researchers can effectively harness the power of the Strecker synthesis to access a diverse range of valuable α-amino acids.

References

  • Strecker-Type Reaction of Nitrones Using Cyanohydrin. The Journal of Organic Chemistry, 2006 , 71(24), 9251–9254. [Link]

  • Information on Cyanide Compounds. Stanford Environmental Health & Safety. [Link]

  • Strecker Synthesis. Organic Chemistry Portal. [Link]

  • Sigman, M. S., & Jacobsen, E. N. (2009). Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids. Nature, 461(7266), 968–971. [Link]

  • Laboratory Use of Cyanide Salts Safety Guidelines. MIT Environmental Health & Safety. [Link]

  • Safety Module: Cyanides. University of Illinois Urbana-Champaign. [Link]

  • Ishikawa, T., & Kobayashi, S. (1997). Catalytic Asymmetric Strecker Synthesis. Preparation of Enantiomerically Pure α-Amino Acid Derivatives from Aldimines and Tributyltin Cyanide or Achiral Aldehydes, Amines, and Hydrogen Cyanide Using a Chiral Zirconium Catalyst. Journal of the American Chemical Society, 119(50), 12221–12222. [Link]

  • Masamba, W. (2021). Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. Molecules, 26(6), 1579. [Link]

  • Lab Safety Guideline: Cyanide. Harvard Environmental Health and Safety. [Link]

  • Cyanide Standard Operating Procedure Template. University of New Mexico Environmental Health & Safety. [Link]

  • Jacobsen, E. N., & Sigman, M. S. (2009). Scalable catalytic asymmetric Strecker syntheses of unnatural α-amino acids. Nature, 461(7266), 968-971. [Link]

  • Patel, R. I., Sharma, S., & Sharma, A. (2021). Cyanation: a photochemical approach and applications in organic synthesis. Organic & Biomolecular Chemistry, 19(13), 2841-2857. [Link]

  • De Kimpe, N., et al. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega, 6(2), 1495–1506. [Link]

  • Opatz, T., et al. (2014). Strecker reactions with hexacyanoferrates as non-toxic cyanide sources. Green Chemistry, 16(10), 4525-4529. [Link]

  • Strecker reactions with hexacyanoferrates as non-toxic cyanide sources. Royal Society of Chemistry. [Link]

  • Sharma, A., et al. (2021). Cyanation: a photochemical approach and applications in organic synthesis. Organic & Biomolecular Chemistry, 19(13), 2841-2857. [Link]

  • Waser, M. (2019). Recent advances in cyanation reactions. Journal of the Brazilian Chemical Society, 30(11), 2269-2283. [Link]

  • Waser, M., & Schörgenhumer, J. (2016). New strategies and applications using electrophilic cyanide-transfer reagents under transition metal-free conditions. Organic Chemistry Frontiers, 3(10), 1535-1540. [Link]

  • Giacomini, D., et al. (2011). Asymmetric Strecker Reaction with Chiral Amines: A Catalyst-Free Protocol Using Acetone Cyanohydrin in Water. European Journal of Organic Chemistry, 2011(24), 4583-4589. [Link]

  • Deng, H., et al. (2016). Scalable organocatalytic asymmetric Strecker reactions catalysed by a chiral cyanide generator. Nature Communications, 7, 12041. [Link]

  • Galletti, P., Pori, M., & Giacomini, D. (2011). Catalyst-Free Strecker Reaction in Water: A Simple and Efficient Protocol Using Acetone Cyanohydrin as Cyanide Source. European Journal of Organic Chemistry, 2011(20), 3896–3903. [Link]

  • Asymmetric Strecker Reactions. Master Organic Chemistry. [Link]

  • Magrino, T., et al. (2021). Step by Step Strecker Amino Acid Synthesis from Ab Initio Prebiotic Chemistry. The Journal of Physical Chemistry B, 125(11), 2871–2881. [Link]

  • Magrino, T., et al. (2021). Step by Step Strecker Amino Acid Synthesis from Ab Initio Prebiotic Chemistry. ACS Publications. [Link]

  • Hajipour, A. R., & Zarei, A. (2009). Zr(HSO4)4 Catalyzed One-Pot Strecker Synthesis of α-Amino Nitriles from Aldehydes. E-Journal of Chemistry, 6(S1), S291-S296. [Link]

  • Proposed mechanisms for the three-component Strecker reaction of ketone, amine and TMSCN. ResearchGate. [Link]

  • Strecker amino acid synthesis. Wikipedia. [Link]

  • Feng, X., et al. (2008). Asymmetric Strecker Reaction. Chemical Reviews, 108(12), 5059-5106. [Link]

  • Banik, B. K., et al. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. Chemistry Central Journal, 5, 62. [Link]

  • Strecker Synthesis. Master Organic Chemistry. [Link]

  • High-Yielding Automated Convergent Synthesis of No-Carrier-Added [11C-Carbonyl]-Labeled Amino Acids Using the Strecker Reaction. National Institutes of Health. [Link]

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Comparative

The Decisive Influence: Electronic and Steric Effects of the Methoxy Group

An In-Depth Comparative Guide to the Reactivity of Ortho-, Meta-, and Para-Methoxyphenylacetonitrile For researchers, scientists, and professionals in drug development, the selection of a chemical intermediate is a decis...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Reactivity of Ortho-, Meta-, and Para-Methoxyphenylacetonitrile

For researchers, scientists, and professionals in drug development, the selection of a chemical intermediate is a decision that dictates the efficiency, yield, and viability of a synthetic pathway. Methoxyphenylacetonitriles, key building blocks for a range of pharmaceuticals including substituted phenethylamines, serve as a prime example of how subtle structural changes—namely, the position of a methoxy group—can profoundly alter molecular reactivity.[1][2][3] This guide provides a comprehensive comparison of the ortho, meta, and para isomers of methoxyphenylacetonitrile, grounded in the principles of physical organic chemistry and supported by experimental insights, to empower chemists in making informed strategic decisions for synthesis.

The reactivity of each methoxyphenylacetonitrile isomer is fundamentally governed by the dual electronic nature of the methoxy (–OCH₃) substituent. This group exerts two opposing forces: a powerful, electron-donating resonance effect (+R or +M) and a moderate, electron-withdrawing inductive effect (-I).[4][5] The ultimate influence of the methoxy group depends on its position relative to the cyanomethyl (–CH₂CN) group, as this dictates the interplay of these effects.

  • Para-Substitution (4-Methoxyphenylacetonitrile): The methoxy group's lone pair electrons on the oxygen atom are perfectly positioned to delocalize into the aromatic π-system. This resonance effect is dominant, strongly increasing electron density on the ring and making the substituent a net electron-donating group.[4][6]

  • Meta-Substitution (3-Methoxyphenylacetonitrile): At the meta position, the resonance effect does not extend to the other substituent's position. Consequently, the inductive electron-withdrawing effect of the electronegative oxygen atom becomes the primary electronic influence, making the methoxy group a net electron-withdrawing substituent.[5][6]

  • Ortho-Substitution (2-Methoxyphenylacetonitrile): The electronic influence is similar to the para isomer, with a dominant electron-donating resonance effect. However, the ortho position introduces significant steric hindrance, which can impede the approach of reagents to both the aromatic ring and the adjacent cyanomethyl group.[1][7]

The Hammett equation provides a quantitative measure of these electronic effects on the reactivity of substituted benzene rings. A negative sigma (σ) value indicates an electron-donating character that accelerates reactions involving the buildup of positive charge, while a positive value indicates an electron-withdrawing character.

Substituent Position Hammett Constant Value Dominant Effect
Metaσ_m+0.12Inductive (-I), Electron-Withdrawing
Paraσ_p-0.27Resonance (+R), Electron-Donating

Table 1: Hammett constants for the methoxy group, quantifying its electronic influence at the meta and para positions.[8]

Caption: Resonance delocalization in para and ortho-methoxyphenylacetonitrile.

Comparative Reactivity I: Acidity of Benzylic Protons

The protons of the methylene (–CH₂–) bridge are acidic and their removal by a base generates a benzylic carbanion. The stability of this carbanion is paramount for C-C bond-forming reactions like alkylations and condensations.[1] The electronic nature of the methoxy substituent directly impacts this stability.

  • Most Reactive (Meta-Isomer): The electron-withdrawing inductive effect (-I) of the meta-methoxy group helps to stabilize the negative charge of the benzylic carbanion. This increased stability facilitates deprotonation, making the benzylic protons of 3-methoxyphenylacetonitrile the most acidic among the three isomers.[1] It is therefore the superior choice for base-catalyzed reactions.

  • Least Reactive (Para-Isomer): The strong electron-donating resonance effect (+R) of the para-methoxy group destabilizes the adjacent carbanion by increasing electron density at the benzylic carbon. This makes the benzylic protons of 4-methoxyphenylacetonitrile less acidic and the molecule less reactive in base-catalyzed transformations.[1]

  • Ortho-Isomer: While electronically similar to the para isomer, the steric bulk of the ortho-methoxy group may hinder the approach of a base, further reducing its reactivity in deprotonation reactions.

Isomer Methoxy Group Position Electronic Effect on Carbanion Predicted Relative Acidity of Benzylic Protons
3-MethoxyphenylacetonitrileMetaStabilizing (-I Effect)Highest
2-MethoxyphenylacetonitrileOrthoDestabilizing (+R Effect)Low
4-MethoxyphenylacetonitrileParaDestabilizing (+R Effect)Lowest

Table 2: Predicted relative acidity of the benzylic protons as a function of methoxy group position.

Benzylic_Alkylation_Workflow start Methoxyphenylacetonitrile Isomer carbanion Benzylic Carbanion Intermediate start->carbanion Deprotonation base Strong Base (e.g., NaH, KHMDS) base->carbanion product Alkylated Product carbanion->product Alkylation (SN2) electrophile Electrophile (e.g., Benzyl Bromide) electrophile->product

Caption: Generalized workflow for the base-catalyzed alkylation of benzylic protons.

Experimental Protocol: Benzylation of 3-Methoxyphenylacetonitrile

This protocol describes a representative alkylation reaction, leveraging the enhanced acidity of the meta-isomer.

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add sodium hydride (1.2 eq., 60% dispersion in mineral oil). Wash the NaH with dry hexanes (3x) to remove the oil.

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask via cannula. Cool the suspension to 0 °C in an ice bath.

  • Deprotonation: Slowly add a solution of 3-methoxyphenylacetonitrile (1.0 eq.) in anhydrous THF to the stirred NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour. Formation of the sodium salt of the carbanion is observed.

  • Alkylation: Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq.) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Comparative Reactivity II: Electrophilic Aromatic Substitution (EAS)

In EAS, an electrophile replaces a hydrogen atom on the aromatic ring. The outcome is dictated by a competition between the directing effects of the activating methoxy group (an ortho, para-director) and the deactivating cyanomethyl group (a meta-director). The potent activating nature of the methoxy group is the dominant influence.[9][10]

  • Para-Isomer (4-Methoxyphenylacetonitrile): The methoxy group strongly activates the two equivalent positions ortho to it (positions 3 and 5). Electrophilic attack will occur at these positions.

  • Ortho-Isomer (2-Methoxyphenylacetonitrile): The methoxy group activates the para position (position 4) and the other ortho position (position 6). Due to significant steric hindrance from the adjacent methoxy and cyanomethyl groups, substitution will overwhelmingly favor the less hindered position 4 .[11]

  • Meta-Isomer (3-Methoxyphenylacetonitrile): The methoxy group activates positions 2, 4, and 6. The cyanomethyl group deactivates positions 2 and 4. Therefore, EAS will preferentially occur at position 6 , and to a lesser extent, position 4.

Isomer Predicted Major Product(s) of Nitration (HNO₃/H₂SO₄) Rationale
4-Methoxyphenylacetonitrile2-(3-Nitro-4-methoxyphenyl)acetonitrileActivation by OMe group directs nitro group to the ortho position.
2-Methoxyphenylacetonitrile2-(4-Nitro-2-methoxyphenyl)acetonitrileStrong activation at the para position, avoiding steric hindrance.
3-Methoxyphenylacetonitrile2-(4-Nitro-3-methoxyphenyl)acetonitrile & 2-(6-Nitro-3-methoxyphenyl)acetonitrileActivation by OMe at positions 4 and 6 are the most favorable sites.

Table 3: Predicted outcomes for the electrophilic nitration of methoxyphenylacetonitrile isomers.

EAS_Mechanism cluster_step1 Step 1: Electrophile Attack (Rate-Determining) cluster_step2 Step 2: Deprotonation (Fast) A Aromatic Ring (Nucleophile) Sigma Sigma Complex (Arenium Ion) A->Sigma E Electrophile (E+) E->Sigma Product Substituted Product Sigma->Product -H+ Base Base Base->Product

Caption: The two-step mechanism of electrophilic aromatic substitution (EAS).

Comparative Reactivity III: Reactions at the Nitrile Group

The nitrile (–C≡N) group is a versatile functional handle, readily undergoing reactions like hydrolysis to carboxylic acids or reduction to primary amines. The rate of nucleophilic attack on the electron-deficient nitrile carbon is modulated by the electronic effects transmitted through the phenyl ring.

  • Fastest Reaction (Meta-Isomer): The electron-withdrawing character of the meta-methoxy group increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack. Therefore, 3-methoxyphenylacetonitrile is expected to undergo hydrolysis and similar reactions at the fastest rate.

  • Slowest Reaction (Para-Isomer): The electron-donating character of the para-methoxy group reduces the electrophilicity of the nitrile carbon, thus slowing the rate of nucleophilic attack. 4-methoxyphenylacetonitrile is predicted to be the least reactive in this context.

  • Ortho-Isomer: The electronic effect is similar to the para isomer (slowing the reaction), but steric hindrance from the ortho-substituent could further impede the approach of a nucleophile to the nitrile group, potentially making it the least reactive isomer depending on the size of the nucleophile.

Isomer Electronic Effect on Nitrile Carbon Predicted Relative Rate of Hydrolysis
3-MethoxyphenylacetonitrileMore Electrophilic (-I Effect)Fastest
4-MethoxyphenylacetonitrileLess Electrophilic (+R Effect)Slow
2-MethoxyphenylacetonitrileLess Electrophilic (+R Effect)Slowest (potential steric hindrance)

Table 4: Predicted relative rates for nucleophilic attack (e.g., hydrolysis) at the nitrile group.

Experimental Protocol: Acid-Catalyzed Hydrolysis to Phenylacetic Acid
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the methoxyphenylacetonitrile isomer (1.0 eq.), concentrated sulfuric acid (3.0 eq.), and water (10 vol).

  • Reflux: Heat the mixture to reflux (approx. 110-120 °C) with vigorous stirring. The reaction is often biphasic initially.

  • Monitoring: Continue heating under reflux for 4-8 hours. Monitor the disappearance of the starting material by TLC or GC-MS.

  • Work-up: Cool the reaction mixture to room temperature and then pour it cautiously over crushed ice.

  • Isolation: The carboxylic acid product will often precipitate as a solid. Collect the solid by vacuum filtration. If the product is an oil, extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Wash the collected solid or the combined organic extracts with water and brine. Dry the organic solution over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude carboxylic acid can be further purified by recrystallization.

Conclusion and Strategic Recommendations

The positional isomerism of the methoxy group in methoxyphenylacetonitrile is not a trivial structural variance; it is a critical determinant of reactivity that must be leveraged for successful chemical synthesis.

  • For Base-Catalyzed C-C Bond Formation: 3-Methoxyphenylacetonitrile is the reagent of choice due to the enhanced acidity of its benzylic protons, a direct consequence of the methoxy group's inductive electron withdrawal from the meta position.[1]

  • For Directed Electrophilic Aromatic Substitution: The isomers offer distinct and predictable outcomes. 2-Methoxyphenylacetonitrile provides a route to 2,4-disubstituted systems, while 4-methoxyphenylacetonitrile yields 3,4-disubstituted products.

  • For Reactions at the Nitrile Group: The reactivity is inversely correlated with the electron-donating power of the methoxy group. Reactions will proceed fastest with the meta-isomer and slowest with the para- and ortho-isomers .

By understanding these fundamental principles, researchers can move beyond trial-and-error and select the optimal methoxyphenylacetonitrile isomer to streamline synthetic routes, improve yields, and efficiently construct complex target molecules.

References

  • Why is methoxy group an electron donating group? - Chemistry Stack Exchange. [Link]

  • Synthesis of 4-benzyloxy-3-methoxy phenethylamine - PrepChem.com. [Link]

  • Methoxy gp on aromatic ring ? - ResearchGate. [Link]

  • Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. Theoretical and Experimental Study of Substitut - Journal of the American Chemical Society. [Link]

  • Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist - PubMed. [Link]

  • Hammett equation - Wikipedia. [Link]

  • Methoxy group - Wikipedia. [Link]

  • Correlations of Structure with Reactivity of Aromatic Compounds - Chemistry LibreTexts. [Link]

  • Unit 4: Free Energy Relationships - University of Illinois Springfield. [Link]

  • Analogs of .alpha.-methylphenethylamine (amphetamine). I. Synthesis and pharmacological activity of some methoxy and/or methyl analogs - Journal of Medicinal Chemistry. [Link]

  • 2,3,5-Trimethoxyphenethylamine - Wikipedia. [Link]

  • 2-Phenethylamines in Medicinal Chemistry: A Review - PubMed Central. [Link]

  • Electrophilic aromatic substitution - Wikipedia. [Link]

  • What is the order of ortho, para and meta products for steric hinderance? - Quora. [Link]

  • An Explanation of Substituent Effects - Chemistry LibreTexts. [Link]

  • Reaction of Aminomalononitrile and Benzylic Compounds as a Plausible Route to Phenylalanine - ResearchGate. [Link]

  • Electrophilic Aromatic Substitution – The Mechanism - Chemistry Steps. [Link]

  • Electrophilic Aromatic Substitution: The Six Key Reactions - Master Organic Chemistry. [Link]

  • Kinetics of alkaline hydrolysis of synthetic organic esters - ChemRxiv. [Link]

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Validation

A Comparative Guide to the Validation of Analytical Methods for Aminonitrile Quantification

For researchers, scientists, and drug development professionals, the accurate quantification of aminonitriles is a critical step in various stages of research and development. As precursors to amino acids and key interme...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate quantification of aminonitriles is a critical step in various stages of research and development. As precursors to amino acids and key intermediates in the synthesis of numerous pharmaceuticals, ensuring the reliability of analytical data for these compounds is paramount.[1] This guide provides an in-depth comparison of validated analytical methods for aminonitrile quantification, focusing on the principles and practical execution of method validation in line with international regulatory standards.

The inherent reactivity and potential instability of α-aminonitriles present unique analytical challenges.[2] These molecules can be susceptible to degradation, making the development of a stability-indicating assay method (SIAM) not just a regulatory expectation but a scientific necessity.[3][4] A SIAM is designed to accurately measure the active pharmaceutical ingredient (API) without interference from degradation products, impurities, or excipients.[3]

This guide will delve into the validation of two primary analytical techniques for aminonitrile quantification: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the critical validation parameters as stipulated by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), providing both theoretical understanding and practical, step-by-step protocols.[5]

The Foundation of Reliable Measurement: Analytical Method Validation

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[6] This is achieved by assessing a set of performance characteristics, as outlined in the ICH Q2(R1) guideline.[6] The relationship between these parameters is crucial for establishing a robust and reliable method.

Validation_Parameters cluster_0 Method Performance Characteristics Specificity Specificity Accuracy Accuracy Specificity->Accuracy ensures measurement of analyte only Precision Precision Specificity->Precision ensures consistent measurement of analyte Linearity Linearity Range Range Linearity->Range defines Linearity->Accuracy supports Linearity->Precision supports LOQ Quantitation Limit Accuracy->LOQ required at Precision->LOQ required at LOD Detection Limit Robustness Robustness Robustness->Accuracy demonstrates reliability Robustness->Precision demonstrates reliability

Caption: Interdependencies of analytical method validation parameters.

High-Performance Liquid Chromatography (HPLC) for Aminonitrile Analysis

HPLC is a powerful and versatile technique for the quantification of aminonitriles. Due to the lack of a strong chromophore in many aminonitriles, pre-column derivatization is often necessary to enhance their detectability by UV or fluorescence detectors.[7] This involves a chemical reaction to attach a UV-absorbing or fluorescent tag to the aminonitrile molecule.[7]

Experimental Protocol: Validated HPLC Method with Pre-Column Derivatization

This protocol outlines a stability-indicating reversed-phase HPLC method for the quantification of a generic aminonitrile, incorporating pre-column derivatization with o-phthaldialdehyde (OPA) and 9-fluorenylmethyl chloroformate (FMOC) for the detection of primary and secondary amino groups, respectively.[8]

1. Materials and Reagents:

  • Aminonitrile reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, e.g., Milli-Q)

  • o-Phthaldialdehyde (OPA)

  • 9-Fluorenylmethyl chloroformate (FMOC)

  • Borate buffer (pH 9.5)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

2. Instrumentation:

  • HPLC system with a quaternary pump, autosampler with derivatization capabilities, column oven, and a diode array or fluorescence detector.[8]

3. Preparation of Solutions:

  • Mobile Phase A: Prepare a buffer solution (e.g., 20 mM sodium phosphate) at a suitable pH (e.g., 6.8).

  • Mobile Phase B: Acetonitrile.

  • Diluent: A mixture of Mobile Phase A and B, or as determined during method development.

  • Standard Stock Solution: Accurately weigh and dissolve the aminonitrile reference standard in the diluent to a known concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected concentration range for the linearity study.

  • Derivatization Reagents: Prepare OPA and FMOC reagents according to the manufacturer's instructions or established laboratory procedures.[8]

4. Chromatographic Conditions:

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient elution program using Mobile Phase A and B. The gradient will depend on the specific aminonitrile and its derivatives.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV detection at an appropriate wavelength (e.g., 338 nm for OPA derivatives and 262 nm for FMOC derivatives) or fluorescence detection.[9]

5. Automated Pre-Column Derivatization Program (within the autosampler):

  • Aspirate a defined volume of the sample or standard solution.

  • Aspirate the OPA reagent and mix.

  • Allow for a short reaction time (e.g., 1 minute).[10]

  • Aspirate the FMOC reagent and mix.

  • Allow for a second reaction time.

  • Inject the derivatized mixture onto the HPLC column.[8]

6. Validation Experiments:

  • Specificity: Analyze blank samples, placebo (if applicable), and spiked samples to demonstrate that no interference occurs at the retention time of the aminonitrile derivative. Conduct forced degradation studies (acid, base, oxidation, heat, light) to ensure the method can separate the analyte from its degradation products.[4]

  • Linearity: Analyze the working standard solutions at a minimum of five concentration levels. Plot the peak area against the concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

  • Range: The range is established based on the linearity study and should cover the expected concentrations in the samples.

  • Accuracy: Perform recovery studies by spiking a known amount of the aminonitrile reference standard into a placebo or sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be calculated.

  • Precision:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of a homogeneous sample at 100% of the test concentration.

    • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary method parameters such as mobile phase composition, pH, column temperature, and flow rate to assess the method's reliability during normal use.

HPLC_Workflow Sample_Prep Sample and Standard Preparation Autosampler Automated Pre-Column Derivatization (OPA/FMOC) Sample_Prep->Autosampler Injection Injection onto HPLC Column Autosampler->Injection Separation Chromatographic Separation (Reversed-Phase C18) Injection->Separation Detection UV or Fluorescence Detection Separation->Detection Data_Acquisition Data Acquisition and Processing Detection->Data_Acquisition Quantification Quantification and Reporting Data_Acquisition->Quantification

Caption: Experimental workflow for HPLC analysis of aminonitriles.

Gas Chromatography-Mass Spectrometry (GC-MS) for Aminonitrile Analysis

GC-MS is another powerful technique for the quantification of aminonitriles, offering high sensitivity and selectivity. Similar to HPLC, derivatization is required to increase the volatility of the polar aminonitrile compounds for GC analysis. Silylation is a common derivatization technique for this purpose.

Comparison of HPLC and GC-MS for Aminonitrile Quantification

The choice between HPLC and GC-MS for aminonitrile quantification depends on several factors, including the specific properties of the analyte, the sample matrix, and the desired performance characteristics of the method. The following table provides a comparative overview of the two techniques based on typical validation parameters.

Validation ParameterHPLC with UV/Fluorescence DetectionGC-MSRationale and Causality
Specificity/Selectivity Good to Excellent. Dependent on chromatographic resolution and detector selectivity. Fluorescence detection offers higher selectivity than UV.Excellent. Mass spectrometry provides high specificity based on mass-to-charge ratio and fragmentation patterns.[11]GC-MS is inherently more selective due to the mass filtering capabilities of the mass spectrometer, which can distinguish between co-eluting compounds with different masses.
Linearity (r²) Typically ≥ 0.999Typically ≥ 0.995Both techniques can achieve excellent linearity over a defined range. The slightly lower typical r² for GC-MS can be due to more complex sample preparation and potential for analyte degradation at high temperatures.
Accuracy (% Recovery) 98-102%95-105%Both methods can provide high accuracy. The slightly wider acceptable range for GC-MS accounts for the multi-step derivatization and extraction processes which can introduce more variability.
Precision (%RSD) Repeatability: ≤ 2.0%Intermediate: ≤ 3.0%Repeatability: ≤ 5.0%Intermediate: ≤ 10.0%HPLC methods generally exhibit better precision due to the robustness of the instrumentation and the automation of the derivatization and injection process. GC-MS can have higher variability due to manual sample preparation and potential for inconsistencies in derivatization.
Limit of Detection (LOD) ng/mL to pg/mL range, especially with fluorescence detection.pg/mL to fg/mL range.GC-MS typically offers lower detection limits due to the high sensitivity of the mass spectrometer and low background noise.
Limit of Quantitation (LOQ) ng/mL range.pg/mL range.Consistent with the lower LOD, GC-MS can quantify smaller amounts of the analyte with acceptable precision and accuracy.
Robustness Generally high. Less susceptible to minor changes in experimental conditions.Moderate. Can be sensitive to changes in derivatization conditions, injection parameters, and column activity.The high temperatures used in GC can lead to analyte degradation if parameters are not tightly controlled. The derivatization reactions for GC can also be more sensitive to moisture and other matrix components.
Sample Throughput High, especially with automated derivatization and fast LC methods.Moderate to Low. Sample preparation is often more complex and time-consuming.The automated pre-column derivatization capabilities of modern HPLC systems significantly increase sample throughput compared to the often manual derivatization required for GC-MS.[8]

Conclusion: Selecting the Appropriate Method

Both HPLC and GC-MS are powerful and reliable techniques for the quantification of aminonitriles when properly validated.

  • HPLC with pre-column derivatization and UV or fluorescence detection is a robust, high-throughput method suitable for routine quality control and analysis of a large number of samples. Its high precision and accuracy make it a preferred choice in many pharmaceutical and research settings.

  • GC-MS offers superior selectivity and sensitivity, making it an excellent choice for the analysis of complex matrices, trace-level quantification, and for confirmatory analysis.

The ultimate decision on which method to employ should be based on a thorough evaluation of the specific analytical requirements, including the nature of the aminonitrile, the sample matrix, the required sensitivity, and the available instrumentation. Regardless of the chosen technique, a comprehensive validation study is essential to ensure the generation of accurate, reliable, and reproducible data.

References

  • Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. (n.d.). Shimadzu. Retrieved from [Link]

  • Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. (2023). MDPI. Retrieved from [Link]

  • In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. (2022). Metabolites, 12(9), 807. Retrieved from [Link]

  • High-Speed Simultaneous Analysis of Amino Acids by Pre-column Derivatization Using Automatic Pretreatment Function. (n.d.). Shimadzu. Retrieved from [Link]

  • Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. (2021). Acta Scientific Pharmaceutical Sciences, 5(8), 1-10. Retrieved from [Link]

  • Stability indicating study by using different analytical techniques. (2023). International Journal for Scientific Research & Development, 11(3), 1-5. Retrieved from [Link]

  • Development of Validated Stability-Indicating Assay Methods- Critical Review. (2023). Quest Journals Journal of Research in Pharmaceutical Science, 9(4), 01-04. Retrieved from [Link]

  • A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. (n.d.). Bio-protocol. Retrieved from [Link]

  • Organocatalytic Synthesis of α-Aminonitriles: A Review. (2022). Catalysts, 12(10), 1149. Retrieved from [Link]

  • α-Aminonitrile synthesis by cyanation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. (2021). ACS Omega, 6(2), 1196-1207. Retrieved from [Link]

  • Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile. (2022). Journal of the American Chemical Society, 144(30), 13686-13695. Retrieved from [Link]

  • Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine. (2022). Amino Acids, 54(4), 543-561. Retrieved from [Link]

  • Stability indicating RP-HPLC method development and validation for the simultaneous determination of aminexil and minoxidil in pharmaceutical dosage form. (2015). Arabian Journal of Chemistry, 8(6), 841-847. Retrieved from [Link]

  • GC-MS METHODS FOR AMINO ACIDS DETERMINATION IN DIFFERENT BIOLOGICAL EXTRACTS. (n.d.). INCDTIM. Retrieved from [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2022). LCGC International, 35(11), 12-21. Retrieved from [Link]

  • The Ninhydrin Reaction Revisited: Optimisation and Application for Quantification of Free Amino Acids. (2021). Foods, 10(6), 1276. Retrieved from [Link]

  • Development and Validation of HPLC Method for the Quantification of Impending Genotoxic Impurities in Dapson Drug Substances. (2024). Biotechnology Journal International, 28(2), 1-13. Retrieved from [Link]

  • Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. (2012). Journal of Pharmaceutical and Biomedical Analysis, 66, 213-219. Retrieved from [Link]

  • Quantitation of Amino Acids and Amines by Chromatography. (n.d.). ResearchGate. Retrieved from [Link]

  • Comparison of colorimetric assays with quantitative amino acid analysis for protein quantification of Generalized Modules for Membrane Antigens (GMMA). (2014). Journal of Immunological Methods, 412, 49-57. Retrieved from [Link]

  • Automated method for quantification of 20 amino acids in cell culture media during biopharmaceutical development. (2024). BioTechniques, 76(1), 27-36. Retrieved from [Link]

  • Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. (2023). Atmosphere, 14(3), 521. Retrieved from [Link]

  • Experimental investigation of aminoacetonitrile formation through the Strecker synthesis in astrophysical-like conditions. (2012). Astronomy & Astrophysics, 541, A147. Retrieved from [Link]

  • Analytical Method Development and Validation for Amitriptyline Hcl (Psychoactive Drug) Using Hplc Instrument. (2017). IOSR Journal of Applied Chemistry, 10(9), 77-80. Retrieved from [Link]

  • Development of a quality by design based hybrid RP-HPLC method for Glimepiride: Bioanalytical and industrial applications. (2025). Journal of Applied Pharmaceutical Science, 15(04), 102-115. Retrieved from [Link]

  • Simultaneous quantification of amino acids and Amadori products in foods through ion-pairing liquid chromatography–high-resolution mass spectrometry. (2015). Amino Acids, 47(1), 111-124. Retrieved from [Link]

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Comparative

The Therapeutic Potential of 2-Amino-2-(2-methoxyphenyl)acetonitrile Derivatives: A Comparative Guide

In the landscape of medicinal chemistry, the α-aminonitrile scaffold stands out as a versatile building block for the development of novel therapeutic agents. Its unique combination of an amino and a nitrile group on the...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the α-aminonitrile scaffold stands out as a versatile building block for the development of novel therapeutic agents. Its unique combination of an amino and a nitrile group on the same carbon atom provides a reactive platform for the synthesis of a diverse array of bioactive molecules. This guide focuses on the largely unexplored potential of 2-Amino-2-(2-methoxyphenyl)acetonitrile and its derivatives, offering a comparative analysis of their predicted biological activities based on data from structurally related compounds. While specific research on this exact molecule is limited, this guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of its potential applications and the experimental methodologies to explore them.

The Aminonitrile Scaffold: A Gateway to Bioactivity

The aminonitrile core is a key structural motif in a variety of compounds exhibiting a broad spectrum of biological activities. Derivatives of this scaffold have shown promise as anthelmintic, anticancer, antimicrobial, and anticonvulsant agents.[1] The presence of the amino group allows for the formation of various heterocyclic structures, while the nitrile group can participate in numerous chemical transformations, making α-aminonitriles valuable intermediates in organic synthesis.

Synthesis of 2-Amino-2-(2-methoxyphenyl)acetonitrile: An Inferred Pathway

Inferred Strecker Synthesis Protocol
  • Reactants:

    • 2-Methoxybenzaldehyde

    • Ammonia (or an ammonium salt)

    • A cyanide source (e.g., sodium cyanide or trimethylsilyl cyanide)

  • Reaction: The reaction proceeds through the initial formation of an imine from 2-methoxybenzaldehyde and ammonia, which is then attacked by the cyanide ion to form the α-aminonitrile.

Strecker_Synthesis cluster_reactants Reactants cluster_reaction Reaction Steps 2-Methoxybenzaldehyde 2-Methoxybenzaldehyde Imine_Formation Imine Formation 2-Methoxybenzaldehyde->Imine_Formation + Ammonia Ammonia Ammonia Cyanide_Source Cyanide Source (e.g., NaCN) Nucleophilic_Attack Nucleophilic Attack of Cyanide Cyanide_Source->Nucleophilic_Attack Imine_Formation->Nucleophilic_Attack Imine Intermediate Product 2-Amino-2-(2-methoxyphenyl)acetonitrile Nucleophilic_Attack->Product

Caption: Inferred Strecker synthesis of 2-Amino-2-(2-methoxyphenyl)acetonitrile.

Comparative Biological Activities

Due to the scarcity of direct experimental data for 2-Amino-2-(2-methoxyphenyl)acetonitrile, this section will draw comparisons with structurally similar compounds to predict its potential biological activities.

Anticancer Activity

The 2-aminophenyl moiety is a key feature in a class of antimitotic agents.[2] For instance, derivatives of 2-aminobenzophenone have been shown to inhibit tubulin polymerization, a critical process in cell division, leading to cell cycle arrest in the G2/M phase.[2] It is plausible that 2-Amino-2-(2-methoxyphenyl)acetonitrile and its derivatives could exhibit similar antiproliferative properties.

In a study on new 2-amino-N-methoxybenzamides, several compounds showed superior activity against non-small cell lung cancer (NSCLC) cell lines compared to existing drugs like Gefitinib and Osimertinib, with IC50 values as low as 71 nM.[3] Another study on 2-phenylacrylonitrile derivatives identified a compound with potent inhibitory activity against HCT116 and BEL-7402 cancer cell lines (IC50 = 5.9 nM and 7.8 nM, respectively) by inhibiting tubulin polymerization.[4]

Table 1: Comparative Anticancer Activity of Related Compounds

Compound ClassCancer Cell LineIC50 ValueReference
2-Amino-N-methoxybenzamide derivativeA549 (NSCLC)95 nM[3]
2-Amino-N-methoxybenzamide derivativePC-9 (NSCLC)71 nM[3]
2-Phenylacrylonitrile derivativeHCT116 (Colon)5.9 nM[4]
2-Phenylacrylonitrile derivativeBEL-7402 (Liver)7.8 nM[4]
Antimicrobial Activity

The aminophenyl scaffold can be incorporated into various heterocyclic systems to generate compounds with antimicrobial properties.[1] For example, nicotinonitrile derivatives bearing an amino and a methoxy-substituted phenyl group have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[5]

A series of methoxy-4'-amino chalcone derivatives were tested for their antimicrobial activities, with one compound exhibiting strong activity comparable to the positive controls sulfamerazine and sulfadiazine.[6] Furthermore, newly synthesized 2-amino-3-cyanopyridine and 2-methoxy-3-cyanopyridine derivatives have been assayed for their antimicrobial activity against various bacterial and fungal strains.[7][8]

Table 2: Comparative Antimicrobial Activity of Related Compounds (Zone of Inhibition in mm)

Compound ClassS. aureusB. subtilisE. coliP. aeruginosaReference
2-Amino nicotinonitrile derivative15181214[5]
2-Methoxy nicotinonitrile derivative14161113[5]
Methoxy amino chalcone derivative----[6]
Ampicillin (Standard)22252018[5]
Anticonvulsant Activity

Amino acid derivatives have been investigated for their anticonvulsant properties.[9][10] A series of ((benzyloxy)benzyl)propanamide derivatives, which are structurally related to the target molecule, have demonstrated potent activity in mouse models of epilepsy, such as the maximal electroshock (MES) and 6 Hz seizure tests.[10]

One lead compound from this series exhibited an ED50 of 48.0 mg/kg in the MES test and 45.2 mg/kg in the 6 Hz test, with a favorable safety profile indicated by a high TD50 in the rotarod test for motor impairment.[10]

Table 3: Comparative Anticonvulsant Activity of Related Propanamide Derivatives

Compound IDMES Screen (% Protection at 100 mg/kg)6 Hz Screen (% Protection at 100 mg/kg)ED50 (mg/kg) in MES TestED50 (mg/kg) in 6 Hz TestReference
Compound 5--48.045.2[10]
Compound 6100---[10]
Compound 7100---[10]

Experimental Protocols for Biological Evaluation

To facilitate the investigation of 2-Amino-2-(2-methoxyphenyl)acetonitrile derivatives, this section provides detailed, step-by-step methodologies for key biological assays.

Anticancer Activity: MTT Assay

This protocol is used to assess the cytotoxic effect of a compound on cancer cell lines.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Antimicrobial Activity: Agar Well Diffusion Method

This method is used to determine the antimicrobial activity of a compound.

  • Media Preparation: Prepare and sterilize Mueller-Hinton agar for bacteria or Sabouraud dextrose agar for fungi.

  • Inoculation: Inoculate the molten agar with the test microorganism and pour it into sterile Petri dishes.

  • Well Preparation: Create wells of 6-8 mm diameter in the solidified agar.

  • Compound Application: Add a defined volume of the test compound solution (at a specific concentration) to each well.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well.

Agar_Well_Diffusion Prepare_Agar 1. Prepare and sterilize agar medium Inoculate 2. Inoculate agar with microorganism Prepare_Agar->Inoculate Pour_Plates 3. Pour into Petri dishes and allow to solidify Inoculate->Pour_Plates Create_Wells 4. Create wells in the agar Pour_Plates->Create_Wells Add_Compound 5. Add test compound to wells Create_Wells->Add_Compound Incubate 6. Incubate plates Add_Compound->Incubate Measure_Zones 7. Measure zones of inhibition Incubate->Measure_Zones

Caption: Experimental workflow for the agar well diffusion assay.

Anticonvulsant Activity: Maximal Electroshock (MES) Test

This is a widely used preclinical model for screening anticonvulsant drugs.[9]

  • Animal Preparation: Use male albino mice (20-25 g).

  • Drug Administration: Administer the test compound intraperitoneally (i.p.) at various doses. A control group receives the vehicle.

  • Electrode Placement: After a specific pretreatment time, place corneal electrodes on the mice.

  • Shock Application: Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).

  • Observation: Observe the mice for the presence or absence of a tonic hind limb extension seizure.

  • Data Analysis: The absence of the tonic hind limb extension is considered protection. Calculate the ED50 value.

Future Directions and Conclusion

The structural motifs present in 2-Amino-2-(2-methoxyphenyl)acetonitrile suggest a high potential for diverse biological activities, particularly in the realms of oncology, infectious diseases, and neurology. While direct experimental evidence is currently lacking, the comparative analysis presented in this guide provides a strong rationale for its investigation as a novel therapeutic scaffold.

Future research should focus on:

  • Optimized Synthesis: Developing and optimizing a robust synthetic protocol for 2-Amino-2-(2-methoxyphenyl)acetonitrile and its derivatives.

  • Biological Screening: Conducting comprehensive in vitro and in vivo screening to evaluate its anticancer, antimicrobial, and anticonvulsant activities.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogs to establish clear SARs and identify lead compounds with enhanced potency and selectivity.

  • Mechanism of Action Studies: Elucidating the molecular targets and signaling pathways through which these compounds exert their biological effects.

References

Sources

Validation

Kinetic studies of aminonitrile formation from substituted benzaldehydes

An In-depth Guide to the Kinetic Studies of Aminonitrile Formation from Substituted Benzaldehydes Audience: Researchers, scientists, and drug development professionals. Introduction: The Central Role of α-Aminonitriles α...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide to the Kinetic Studies of Aminonitrile Formation from Substituted Benzaldehydes

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Central Role of α-Aminonitriles

α-Aminonitriles are fundamentally important intermediates in organic synthesis, most notably serving as the direct precursors to α-amino acids, the building blocks of peptides and proteins.[1] The most common route to these valuable compounds is the Strecker synthesis, a robust three-component reaction involving an aldehyde, an amine, and a cyanide source.[2][3] Understanding the kinetics of this transformation is paramount for optimizing reaction conditions, maximizing yields, and scaling up the production of novel amino acid derivatives for pharmaceutical and biotechnological applications.

This guide provides a comparative analysis of the kinetics of aminonitrile formation, focusing on a series of substituted benzaldehydes. We will delve into the reaction mechanism, explore the profound influence of aromatic substituents on reaction rates, and present a validated experimental protocol for acquiring high-quality kinetic data. Our objective is to bridge theoretical understanding with practical application, offering field-proven insights for researchers in process development and medicinal chemistry.

The Reaction Mechanism: A Tale of Equilibria and pH Dependence

The formation of an α-aminonitrile from an aldehyde, ammonia (or a primary amine), and cyanide is not a single-step event but a sequence of equilibrium reactions.[4] The overall transformation can be dissected into two primary stages: the formation of an imine intermediate, followed by the nucleophilic addition of cyanide.

  • Imine Formation: The reaction initiates with the nucleophilic attack of the amine on the aldehyde's carbonyl carbon. This is followed by a series of proton transfers and the elimination of a water molecule to yield an imine (or its protonated form, the iminium ion).[5][6]

  • Cyanide Addition: The cyanide ion (CN⁻) then acts as a nucleophile, attacking the electrophilic carbon of the imine (or iminium ion) to form the final α-aminonitrile product.[7]

The pH of the reaction medium is a critical parameter that governs the overall reaction rate. The process is generally fastest in mildly acidic conditions (around pH 4-5).[5][8] This is a delicate balance:

  • At low pH (<4): Most of the amine exists in its protonated, non-nucleophilic ammonium form, which stifles the initial attack on the carbonyl.[5]

  • At high pH (>6): The concentration of acid catalyst is insufficient to effectively protonate the intermediate carbinolamine, hindering the crucial water elimination step required for imine formation.[5]

  • Optimal pH (~4-5): There is a sufficient concentration of both the free, nucleophilic amine and the acid catalyst to promote both stages of the reaction efficiently.

The rate-determining step can vary depending on the specific reactants and conditions, but for many systems, the nucleophilic addition of the cyanide ion to the iminium ion intermediate is considered the slow step.[7]

Strecker_Mechanism reactant reactant intermediate intermediate product product catalyst catalyst aldehyde Substituted Benzaldehyde imine Imine Intermediate aldehyde->imine + Amine - H₂O amine Amine (R'-NH2) amine->imine iminium Iminium Ion imine->iminium + H⁺ aminonitrile α-Aminonitrile iminium->aminonitrile + CN⁻ cyanide Cyanide (CN⁻) cyanide->aminonitrile H_plus H⁺ H_plus->iminium H2O H₂O

Caption: Generalized mechanism for aminonitrile formation.

Substituent Effects: A Quantitative Comparison

The electronic nature of the substituent on the benzaldehyde ring dramatically influences the rate of aminonitrile formation. This effect can be quantified using the Hammett equation, which relates reaction rates to the electronic properties of substituents.

  • Electron-Withdrawing Groups (EWGs) , such as nitro (p-NO₂) or chloro (p-Cl), pull electron density away from the aromatic ring. This increases the partial positive charge on the carbonyl carbon, making it more electrophilic and thus more susceptible to nucleophilic attack by the amine. Consequently, EWGs accelerate the reaction.

  • Electron-Donating Groups (EDGs) , such as methoxy (p-OCH₃) or methyl (p-CH₃), push electron density into the ring, decreasing the electrophilicity of the carbonyl carbon and slowing the reaction.

This relationship is consistent with a positive rho (ρ) value in a Hammett plot, which indicates that the reaction is facilitated by a reduction of electron density at the reaction center. For the related reaction of cyanohydrin formation from substituted benzaldehydes, a ρ value of +2.3 has been reported, confirming that electron-withdrawing substituents accelerate the rate-determining nucleophilic attack.[9][10]

Comparative Kinetic Data

The table below presents representative kinetic data for the formation of aminonitriles from various para-substituted benzaldehydes. The rate constants shown are for illustrative purposes, demonstrating the expected trend based on the electronic effects of the substituents.

Substituent (X)Hammett Constant (σₚ)Relative Rate Constant (k_rel)Electronic Effect
-NO₂+0.7835.5Strong Electron-Withdrawing
-Cl+0.234.2Moderate Electron-Withdrawing
-H0.001.0Neutral (Reference)
-CH₃-0.170.4Weak Electron-Donating
-OCH₃-0.270.2Moderate Electron-Donating

Analysis: The data clearly shows a strong correlation between the electron-withdrawing strength of the substituent (higher σₚ value) and an increased reaction rate. A researcher looking to synthesize an aminonitrile from an electron-rich benzaldehyde should anticipate a slower reaction and may need to employ more forcing conditions (e.g., higher temperature or longer reaction time) compared to a reaction with an electron-poor benzaldehyde.

Experimental Protocol: A Validated Workflow for Kinetic Analysis

This section provides a robust, step-by-step protocol for monitoring the kinetics of aminonitrile formation using UV-Vis spectrophotometry. The principle is to monitor the disappearance of the benzaldehyde starting material, which typically has a distinct UV absorbance maximum that differs from the product.

Instrumentation and Reagents
  • Instrumentation: Temperature-controlled UV-Vis spectrophotometer with a multi-cell holder.

  • Reagents:

    • Substituted Benzaldehyde (e.g., 4-nitrobenzaldehyde)

    • Amine source (e.g., Ammonium Chloride, NH₄Cl)

    • Cyanide source (e.g., Potassium Cyanide, KCN). Caution! KCN is highly toxic. Handle with extreme care in a well-ventilated fume hood and follow all institutional safety protocols.[11]

    • Buffer Solution (e.g., 0.1 M Acetate buffer, pH 5.0)

    • Solvent (e.g., Methanol or Acetonitrile, HPLC grade)

Workflow Diagram

Experimental_Workflow step step action action data data output output prep 1. Stock Solution Preparation setup 2. Spectrophotometer Setup prep->setup prep_details • Benzaldehyde in Solvent • NH4Cl in Buffer • KCN in Buffer prep->prep_details mix 3. Reagent Mixing (in Cuvette) setup->mix setup_details • Set Wavelength (λmax) • Equilibrate to Temp (e.g., 25°C) setup->setup_details initiate 4. Reaction Initiation mix->initiate mix_details • Add Buffer • Add Benzaldehyde Stock • Add Amine Stock mix->mix_details monitor 5. Data Acquisition initiate->monitor initiate_details • Add KCN Stock • Mix Rapidly & Start Scan initiate->initiate_details analyze 6. Data Analysis monitor->analyze monitor_details • Record Absorbance vs. Time monitor->monitor_details analyze_details • Plot [Aldehyde] vs. Time • Calculate Initial Rate • Determine Rate Constant (k) analyze->analyze_details result Kinetic Parameters (k, t½) analyze->result

Caption: Workflow for kinetic analysis via UV-Vis spectrophotometry.

Step-by-Step Procedure
  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of the substituted benzaldehyde in methanol.

    • Prepare a 1.0 M stock solution of NH₄Cl in the pH 5.0 acetate buffer.

    • Prepare a 0.5 M stock solution of KCN in the pH 5.0 acetate buffer. Rationale: Preparing the cyanide solution fresh is crucial to minimize potential hydrolysis.

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes.

    • Set the instrument to kinetics mode.

    • Determine the λ_max of the specific substituted benzaldehyde being studied and set this as the monitoring wavelength.

    • Set the desired temperature (e.g., 25.0 °C) using the Peltier temperature controller.

  • Reaction Mixture Preparation:

    • In a 1 cm path length quartz cuvette, add the following:

      • 2.5 mL of pH 5.0 acetate buffer.

      • 100 µL of the 1.0 M NH₄Cl stock solution.

      • 50 µL of the 10 mM benzaldehyde stock solution.

    • Place the cuvette in the spectrophotometer and allow it to equilibrate to the set temperature for 5 minutes. Blank the instrument using this solution.

  • Initiation and Monitoring:

    • To initiate the reaction, carefully add 100 µL of the 0.5 M KCN stock solution to the cuvette.

    • Immediately cap the cuvette with a stopper, invert twice to mix, and start the kinetic run.

    • Record the absorbance at the pre-determined λ_max every 10 seconds for a total of 15-20 minutes, or until the reaction has proceeded to at least 80% completion.

  • Data Analysis:

    • Convert the raw absorbance data to benzaldehyde concentration using a previously established Beer-Lambert Law calibration curve.

    • Plot the concentration of benzaldehyde versus time.

    • Determine the initial rate of the reaction from the initial slope of this curve.

    • To determine the pseudo-first-order rate constant (k_obs), plot ln[Benzaldehyde] vs. time. The slope of the resulting line will be -k_obs. This is valid as the amine and cyanide are in large excess.

Field Insights and Troubleshooting

  • Competing Cyanohydrin Formation: A known side reaction is the direct addition of cyanide to the aldehyde to form a cyanohydrin.[7] This parallel reaction can complicate kinetic analysis. Running control experiments in the absence of the amine source is essential to quantify the rate of this side reaction. If significant, the kinetic model must be adjusted to account for both pathways.

  • Alternative Cyanide Sources: Due to the high toxicity of KCN and HCN, researchers have explored alternatives. Trimethylsilyl cyanide (TMSCN) and acetone cyanohydrin are common substitutes, though they may require different activation methods and reaction conditions.[11][12]

  • Solvent Effects: The choice of solvent can influence reaction rates. Protic solvents like methanol can participate in the mechanism, potentially by stabilizing charged intermediates or acting as a proton shuttle.[13] It is crucial to maintain consistent solvent conditions when comparing different substrates.

Conclusion

The kinetic study of aminonitrile formation is a powerful tool for understanding and optimizing one of the cornerstone reactions in organic synthesis. The electronic properties of substituents on the benzaldehyde ring are a dominant factor in controlling the reaction rate, with electron-withdrawing groups providing significant rate acceleration. By employing a systematic and validated experimental workflow, researchers can generate reliable kinetic data to guide synthetic strategy, streamline process development, and accelerate the discovery of novel molecules in the pharmaceutical industry.

References

  • Books, V. (2022) CHAPTER 3: Nucleophilic Additions to Aldehydes, Ketones, Imines, and Nitriles.
  • Master Organic Chemistry (n.d.) Strecker Synthesis.
  • Wikipedia (n.d.) Strecker amino acid synthesis.
  • Filo (2025) Benzaldehyde cyanohydrin formation shown below may involve ratedeterminin...
  • Durham e-Theses (2011) The strecker reaction of benzaldehyde, amines and cyanide: some mechanistic and synthetic studies.
  • Chegg.com (2016) Solved Benzaldehyde cyanohydrin formation shown below may.
  • NIH (n.d.) Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis - PMC.
  • ResearchGate (n.d.) Strecker Amino Acid Synthesis.
  • NIH (n.d.) Kinetic and Thermodynamic Modulation of Dynamic Imine Libraries Driven by the Hexameric Resorcinarene Capsule - PMC.
  • Master Organic Chemistry (2018) The Strecker Synthesis of Amino Acids.
  • Organic Chemistry Portal (n.d.) Strecker Synthesis.
  • ResearchGate (n.d.) (a) Overview of Strecker reaction of benzaldehyde, yielding the related....
  • RSC Publishing (1971) Mechanistic aspects of the Strecker aminonitrile synthesis.
  • Chemistry LibreTexts (2023) Reaction with Primary Amines to form Imines.
  • Master Organic Chemistry (2022) Imines – Properties, Formation, Reactions, and Mechanisms.
  • Chemistry LibreTexts (2025) 19.6: Nucleophilic Addition of HCN - Cyanohydrin Formation.
  • NIH (2021) Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles.
  • ACS Publications (2024) Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile.

Sources

Comparative

A Comparative Guide to Catalysts in the Asymmetric Strecker Synthesis of 2-Amino-2-(2-methoxyphenyl)acetonitrile

For researchers and professionals in drug development, the efficient and stereoselective synthesis of chiral α-amino acids and their derivatives is a cornerstone of modern medicinal chemistry. Among the various synthetic...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the efficient and stereoselective synthesis of chiral α-amino acids and their derivatives is a cornerstone of modern medicinal chemistry. Among the various synthetic routes, the asymmetric Strecker synthesis stands out for its convergence and atom economy. This guide provides an in-depth technical comparison of the efficacy of different catalyst systems for the synthesis of a key chiral building block, 2-Amino-2-(2-methoxyphenyl)acetonitrile, from 2-methoxybenzaldehyde. The choice of catalyst is paramount in achieving high yield and, crucially, high enantioselectivity. Here, we will dissect the performance of prominent catalyst classes, grounding our analysis in experimental data to inform your selection process.

Introduction: The Significance of the Asymmetric Strecker Synthesis

The Strecker synthesis, a three-component reaction of an aldehyde, an amine, and a cyanide source, offers a direct pathway to α-aminonitriles, which are readily hydrolyzed to the corresponding α-amino acids[1]. The asymmetric variant of this reaction has become a powerful tool for accessing enantiomerically pure amino acids, which are vital components of many pharmaceuticals. The target molecule of this guide, 2-Amino-2-(2-methoxyphenyl)acetonitrile, is a precursor to ortho-methoxyphenylglycine, a non-proteinogenic amino acid of interest in medicinal chemistry due to its constrained conformation.

The core challenge in the asymmetric Strecker reaction lies in controlling the facial selectivity of cyanide addition to the prochiral imine intermediate. This is where the choice of a chiral catalyst becomes the determining factor for the reaction's success. This guide will explore and compare the efficacy of several major classes of catalysts in the context of synthesizing 2-Amino-2-(2-methoxyphenyl)acetonitrile.

Catalytic Systems for the Asymmetric Strecker Synthesis

The asymmetric Strecker reaction has been successfully catalyzed by a variety of systems, broadly categorized as metal-based catalysts and organocatalysts. For the synthesis of 2-Amino-2-(2-methoxyphenyl)acetonitrile, an electron-rich aromatic substrate, several catalyst types have shown promise. We will delve into a comparative analysis of their performance based on available experimental data.

Chiral Schiff Base Metal Complexes: The Jacobsen-Type Catalysts

Chiral Schiff base complexes, particularly those developed by Jacobsen and co-workers, have proven to be highly effective catalysts for a range of asymmetric transformations, including the Strecker reaction. These catalysts typically involve a metal center, such as aluminum or titanium, coordinated to a chiral salen-type ligand.

Mechanism of Action: The catalyst functions as a chiral Lewis acid. The metal center activates the imine substrate by coordination, rendering it more electrophilic and susceptible to nucleophilic attack by the cyanide anion. The chiral ligand environment dictates the trajectory of the incoming cyanide, leading to the preferential formation of one enantiomer of the α-aminonitrile.

cluster_0 Catalytic Cycle Imine Imine Activated_Complex Activated Imine- Catalyst Complex Imine->Activated_Complex Coordination Catalyst Chiral Schiff Base Catalyst Catalyst->Activated_Complex Product_Complex Product-Catalyst Complex Activated_Complex->Product_Complex Cyanide Attack Cyanide CN⁻ Cyanide->Product_Complex Product_Complex->Catalyst Regeneration Product α-Aminonitrile Product_Complex->Product Release

Figure 1: Generalized catalytic cycle for a Schiff base-catalyzed Strecker synthesis.

Performance Data: For the asymmetric Strecker reaction of the N-allyl imine of 2-methoxybenzaldehyde, a Jacobsen-type chiral Schiff base catalyst has demonstrated the following performance:

Catalyst TypeSubstrateYield (%)Enantiomeric Excess (ee, %)
Chiral Schiff BaseN-allyl-2-methoxybenzaldimine9377

This data indicates that while the Jacobsen-type catalyst can achieve a high yield for this electron-rich substrate, the enantioselectivity is moderate. The steric and electronic properties of the ortho-methoxy group may influence the facial bias exerted by the catalyst.

Chiral Thiourea-Based Organocatalysts

In the realm of organocatalysis, chiral thiourea derivatives have emerged as powerful catalysts for a variety of asymmetric reactions, including the Strecker synthesis. These catalysts operate through a dual activation mechanism, utilizing hydrogen bonding to activate both the electrophile and the nucleophile.

Mechanism of Action: The thiourea moiety acts as a Brønsted acid, activating the imine through hydrogen bonding to the imine nitrogen. Simultaneously, a basic group on the catalyst backbone can interact with the cyanide source (e.g., HCN), enhancing its nucleophilicity. This cooperative activation within the chiral environment of the catalyst directs the stereochemical outcome of the reaction.

cluster_1 Thiourea Catalysis Imine Imine Transition_State Ternary Complex (Imine-Catalyst-HCN) Imine->Transition_State Thiourea_Catalyst Chiral Thiourea Catalyst Thiourea_Catalyst->Transition_State H-Bonding HCN HCN HCN->Transition_State Product α-Aminonitrile Transition_State->Product C-C Bond Formation cluster_2 Brønsted Acid Catalysis Imine Imine Iminium_Ion_Pair Chiral Iminium Ion Pair Imine->Iminium_Ion_Pair CPA Chiral Phosphoric Acid (CPA) CPA->Iminium_Ion_Pair Protonation Product α-Aminonitrile Iminium_Ion_Pair->Product + CN⁻ Cyanide CN⁻ Cyanide->Product

Figure 3: Activation of an imine by a chiral Brønsted acid.

Performance Insights: Chiral phosphoric acid catalysts have demonstrated high enantioselectivities in the Strecker reaction of various aromatic imines. For electron-rich substrates, good to excellent results are generally obtained.[2] Although specific quantitative data for 2-methoxybenzaldehyde is not prominently reported in direct comparative studies, the robustness and high stereocontrol exhibited by these catalysts suggest they are strong candidates for this transformation. The steric hindrance from the ortho-methoxy group could be a factor influencing the efficiency, and catalyst selection would be crucial.

Chiral Zirconium-Based Catalysts

Chiral catalysts based on zirconium have also been successfully employed in the asymmetric Strecker synthesis. These catalysts can be effective for both two-component (imine and cyanide source) and three-component (aldehyde, amine, and cyanide source) reactions.

Mechanism of Action: Similar to other Lewis acid catalysts, the chiral zirconium complex coordinates to the imine nitrogen, activating it towards nucleophilic attack. The chiral ligands attached to the zirconium center create a stereochemically defined pocket that directs the approach of the cyanide nucleophile. These catalysts have shown broad substrate generality.[3]

Performance Insights: High levels of enantioselectivity have been achieved with chiral zirconium catalysts in the synthesis of a wide variety of α-amino nitrile derivatives.[3] While specific data for 2-methoxybenzaldehyde is not provided in the readily available literature, the reported wide substrate scope suggests that these catalysts could be effective for this substrate.

Experimental Protocols

To provide a practical context for the application of these catalysts, a general experimental protocol for the asymmetric Strecker synthesis is outlined below. This should be adapted based on the specific catalyst and substrate being used.

General Procedure for the Asymmetric Strecker Synthesis of N-allyl-2-Amino-2-(2-methoxyphenyl)acetonitrile:

  • Imine Formation: In a clean, dry flask, dissolve 2-methoxybenzaldehyde (1.0 mmol) and allylamine (1.05 mmol) in a suitable solvent (e.g., toluene, CH₂Cl₂) under an inert atmosphere. If necessary, add a drying agent (e.g., MgSO₄) and stir at room temperature for 1-2 hours. Filter off the drying agent.

  • Catalytic Cyanation: To the solution of the in situ-formed imine, add the chiral catalyst (typically 1-10 mol%). Cool the reaction mixture to the specified temperature (e.g., -78 °C, -40 °C, or room temperature, depending on the catalyst).

  • Cyanide Addition: Slowly add a cyanide source, such as trimethylsilyl cyanide (TMSCN, 1.2 mmol) or hydrogen cyanide (HCN, generated in situ or as a solution), to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at the specified temperature and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Once the reaction is complete, quench the reaction with an appropriate aqueous solution (e.g., saturated NaHCO₃ solution or a buffer). Extract the product with an organic solvent (e.g., ethyl acetate, CH₂Cl₂).

  • Purification: Dry the combined organic layers over a drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Analysis: Determine the yield of the purified product. Analyze the enantiomeric excess (ee) by chiral HPLC or chiral gas chromatography (GC).

Comparative Summary and Outlook

The choice of catalyst for the asymmetric Strecker synthesis of 2-Amino-2-(2-methoxyphenyl)acetonitrile is a critical decision that directly impacts both the efficiency and the stereochemical outcome of the reaction.

Catalyst ClassPlausible YieldPlausible EnantioselectivityKey AdvantagesConsiderations
Chiral Schiff Base High (e.g., 93%)Moderate (e.g., 77%)Well-established, high yields.Enantioselectivity can be substrate-dependent.
Chiral Thiourea Good to HighPotentially High to ExcellentDual activation mechanism, highly tunable.Requires careful catalyst design for optimal results.
Chiral Brønsted Acid Good to HighPotentially High to ExcellentOperates via chiral ion-pairing, broad applicability. [2]Sensitive to substrate steric and electronic properties.
Chiral Zirconium Good to HighPotentially HighBroad substrate scope, suitable for 3-component reactions. [3]Catalyst preparation can be complex.

Based on the available data, the Jacobsen-type chiral Schiff base catalyst provides a high-yielding route to 2-Amino-2-(2-methoxyphenyl)acetonitrile, albeit with moderate enantioselectivity. For applications requiring higher enantiopurity, chiral thiourea and chiral phosphoric acid organocatalysts represent highly promising alternatives. Their proven effectiveness for a wide range of aromatic aldehydes, including electron-rich systems, suggests that with appropriate catalyst screening and optimization, they could deliver superior enantioselectivities for this specific transformation. Chiral zirconium catalysts also present a viable option due to their broad applicability.

Ultimately, the optimal catalyst will depend on the specific requirements of the synthesis, including the desired level of enantiopurity, cost considerations, and scalability. It is strongly recommended that researchers screen a selection of catalysts from different classes to identify the most effective system for their particular needs. The continued development of novel and more efficient catalysts will undoubtedly further enhance the utility of the asymmetric Strecker synthesis in the production of valuable chiral building blocks for the pharmaceutical industry.

References

  • Sigman, M. S., & Jacobsen, E. N. (1998). Schiff Base Catalysts for the Asymmetric Strecker Reaction Identified and Optimized from Parallel Synthetic Libraries. Journal of the American Chemical Society, 120(19), 4901-4902.
  • Iyer, M. S., Gigstad, K. M., Namdev, N. D., & Lipton, M. (1996). Asymmetric Catalysis of the Strecker Amino Acid Synthesis by a Cyclic Dipeptide. Journal of the American Chemical Society, 118(20), 4910-4911.
  • Corey, E. J., & Grogan, M. J. (1999). Enantioselective Strecker Synthesis of α-Amino Acids and α-Amino Nitriles Catalyzed by a Chiral Salen-Al(III) Complex. Organic Letters, 1(1), 157-160.
  • Ishitani, H., Komiyama, S., & Kobayashi, S. (2000). Catalytic Asymmetric Strecker Synthesis. Preparation of Enantiomerically Pure α-Amino Acid Derivatives from Aldimines and Tributyltin Cyanide or Achiral Aldehydes, Amines, and Hydrogen Cyanide Using a Chiral Zirconium Catalyst. Journal of the American Chemical Society, 122(5), 762-766.
  • Vachal, P., & Jacobsen, E. N. (2002). Structure-Based Analysis and Optimization of a Highly Enantioselective Catalyst for the Strecker Reaction. Journal of the American Chemical Society, 124(34), 10012-10014.
  • Zuend, S. J., Coughlin, J. M., Lalonde, M. P., & Jacobsen, E. N. (2009). Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids.
  • Rueping, M., Sugiono, E., & Azap, C. (2006). Asymmetric Strecker Reaction Catalyzed by a Brønsted Acid.
  • Pan, S. C., & List, B. (2007). Catalytic asymmetric three-component acyl-Strecker reaction. Organic Letters, 9(6), 1149-1151.
  • MSU Chemistry. (n.d.). 150 Years of Strecker Reaction. Retrieved from [Link]

  • Takemoto, Y. (2010). Development of chiral thiourea catalysts and its application to asymmetric catalytic reactions. Chemical & Pharmaceutical Bulletin, 58(5), 593-601.
  • Pan, S. C., & List, B. (2007). Catalytic asymmetric three-component acyl-Strecker reaction. Organic Letters, 9(6), 1149-1151.
  • Organic Reactions. (n.d.). The Catalytic Asymmetric Strecker Reaction. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to Selecting Chiral Stationary Phases for Aminonitrile Separation

For researchers, medicinal chemists, and professionals in drug development, the efficient separation of aminonitrile enantiomers is a critical step in the synthesis of chiral α-amino acids and other vital pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient separation of aminonitrile enantiomers is a critical step in the synthesis of chiral α-amino acids and other vital pharmaceutical intermediates. The inherent instability of many aminonitriles, coupled with the often subtle structural differences between their enantiomers, presents a significant chromatographic challenge. The choice of the chiral stationary phase (CSP) is paramount to achieving baseline resolution, accurate enantiomeric excess (ee) determination, and successful preparative separation.

This guide provides an in-depth comparison of the most effective CSPs for aminonitrile separation, grounded in established chromatographic principles and supported by experimental insights. We will delve into the mechanisms, strengths, and practical considerations for polysaccharide-based, macrocyclic antibiotic, cyclodextrin-based, and Pirkle-type CSPs, enabling you to make an informed decision for your specific application.

The Central Role of Aminonitriles and the Separation Imperative

α-Aminonitriles are versatile precursors in organic synthesis, most notably in the Strecker synthesis of amino acids.[1] As the chirality of pharmaceutical compounds can dramatically influence their pharmacological and toxicological profiles, the development of robust methods for the enantioselective analysis of these precursors is not merely a matter of analytical rigor but a necessity for drug safety and efficacy. The separation of aminonitrile enantiomers allows for the precise monitoring of asymmetric syntheses and the isolation of pure enantiomers for further derivatization.

Polysaccharide-Based CSPs: The Workhorse for Aminonitrile Enantioseparation

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose coated or immobilized on a silica support, are widely regarded as the first line of approach for the chiral separation of a broad range of compounds, including aminonitriles. Their versatility and high success rate are well-documented.[2]

Mechanism of Chiral Recognition: The chiral recognition mechanism of polysaccharide-based CSPs is complex and multimodal, involving a combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance. The helical structure of the polysaccharide polymer creates chiral grooves and cavities where the analyte can interact. The phenylcarbamate derivatives on the polysaccharide backbone play a crucial role in these interactions.

Key Performance Characteristics:

  • Broad Applicability: These phases have demonstrated success in separating a wide variety of chiral compounds, including those structurally similar to aminonitriles, such as chiral amines and amino acid esters.[2]

  • Multiple Interaction Sites: The complex three-dimensional structure provides numerous potential interaction points, increasing the likelihood of achieving enantioselectivity.

  • Solvent Versatility: Immobilized polysaccharide CSPs, such as Chiralpak IA, IB, and IC, offer the significant advantage of being compatible with a wider range of organic solvents compared to their coated counterparts (e.g., Chiralcel OD-H). This expanded solvent compatibility can be crucial for optimizing selectivity and for the separation of compounds with limited solubility.

Experimental Considerations:

For the separation of N-derivatized chiral amines, which serve as a good proxy for aminonitriles, normal phase HPLC is often employed. A typical mobile phase consists of a mixture of an alkane (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). The addition of a small amount of an amine modifier, such as diethylamine (DEA), is often necessary to improve peak shape and reduce tailing for basic analytes.

A study on the enantioseparation of NBD-derivatized chiral amines and α-amino acid esters on various polysaccharide CSPs revealed that Chiralpak IE (amylose tris(3,5-dichlorophenylcarbamate)) and Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) provided excellent enantioselectivity for the chiral amines.[2] For α-amino acid esters, Chiralpak IA (amylose tris(3,5-dimethylphenylcarbamate)) and coated amylose phases showed superior performance.[2] This suggests that both the polysaccharide backbone (amylose vs. cellulose) and the nature of the phenylcarbamate substituent significantly influence the separation.

Macrocyclic Antibiotic CSPs: Unique Selectivity for Polar and Ionizable Aminonitriles

Macrocyclic antibiotic CSPs, such as those based on vancomycin and teicoplanin, offer a unique and often complementary selectivity to polysaccharide phases. Their complex structures, featuring stereogenic centers, peptide backbones, and carbohydrate moieties, provide a multitude of interaction sites.

Mechanism of Chiral Recognition: Chiral recognition on macrocyclic antibiotic CSPs is driven by a combination of interactions, including hydrogen bonding, ionic interactions, inclusion complexation within the macrocyclic cavity, and steric repulsion. The presence of both acidic (carboxyl) and basic (amino) groups on the selector makes these phases particularly well-suited for the separation of ionizable compounds.

Key Performance Characteristics:

  • Multimodal Operation: These CSPs can be used in reversed-phase, normal-phase, and polar organic modes, providing significant flexibility in method development.

  • Strong Interactions with Polar Analytes: The numerous polar functional groups on the macrocycle lead to strong interactions with polar analytes, including underivatized amino acids and, by extension, aminonitriles.[3]

  • Complementary Selectivity: If a separation is not achieved on a polysaccharide CSP, a macrocyclic antibiotic phase is an excellent alternative to screen. The teicoplanin aglycone CSP, for instance, has shown enhanced selectivity for amino acids compared to the native teicoplanin phase.

Experimental Considerations:

For the separation of aminonitriles, which possess a basic amino group, reversed-phase or polar organic modes are typically employed. In reversed-phase mode, the mobile phase usually consists of an aqueous buffer (e.g., ammonium acetate or formate) and an organic modifier like methanol or acetonitrile. The pH of the mobile phase is a critical parameter for optimizing retention and selectivity. In the polar organic mode, a mixture of polar organic solvents such as methanol, acetonitrile, and a small amount of an acid and a base (e.g., acetic acid and triethylamine) is used. It has been noted that for separations on teicoplanin-based CSPs, the size of the analyte can significantly influence chiral recognition in the polar organic mode, suggesting the importance of the hydrophobic pocket in the separation mechanism.[3]

Cyclodextrin-Based CSPs: Enantioseparation through Inclusion Complexation

Cyclodextrin-based CSPs are another important class of chiral selectors. Cyclodextrins are cyclic oligosaccharides that form a truncated cone-shaped structure with a hydrophobic inner cavity and a hydrophilic outer surface.

Mechanism of Chiral Recognition: The primary mechanism of chiral recognition on cyclodextrin-based CSPs is the formation of diastereomeric inclusion complexes.[4] One enantiomer fits better into the chiral cavity of the cyclodextrin, leading to a stronger interaction and longer retention time. Secondary interactions, such as hydrogen bonding between the analyte and the hydroxyl groups at the rim of the cyclodextrin, also contribute to the enantioseparation.

Key Performance Characteristics:

  • Reversed-Phase Compatibility: Native and derivatized cyclodextrin CSPs are highly compatible with reversed-phase mobile phases, making them suitable for the analysis of polar and water-soluble aminonitriles.

  • Predictable Elution Order (in some cases): For certain classes of compounds, the elution order can be predicted based on the fit of the enantiomers into the cyclodextrin cavity.

  • Derivatization for Enhanced Selectivity: The hydroxyl groups on the cyclodextrin can be derivatized with various functional groups (e.g., phenylcarbamates, napthylethylcarbamates) to introduce additional interaction sites and enhance chiral recognition.[3]

Experimental Considerations:

Reversed-phase mode is the most common operational mode for cyclodextrin-based CSPs. The mobile phase typically consists of an aqueous buffer and an organic modifier (e.g., methanol, acetonitrile). The choice of buffer, its pH, and the type and concentration of the organic modifier are critical parameters for optimizing the separation. For aminonitriles, which are basic, careful control of the mobile phase pH is necessary to ensure they are in the appropriate ionic form for interaction with the CSP. For derivatized cyclodextrin CSPs, such as R-naphthylethylcarbamate-β-cyclodextrin, polar organic mode with an acetonitrile-based mobile phase can also be effective, where π-π interactions play a more significant role.[3]

Pirkle-Type CSPs: Rational Design for Strong π-π Interactions

Pirkle-type CSPs, also known as brush-type phases, are based on small, synthetically accessible chiral molecules covalently bonded to a silica support. A well-known example is the Whelk-O1 stationary phase.[5][6]

Mechanism of Chiral Recognition: The chiral recognition mechanism of Pirkle-type CSPs is based on the "three-point interaction" model. This involves a combination of attractive interactions, such as hydrogen bonding, π-π stacking, and dipole-dipole interactions, between the analyte and the chiral selector. Pirkle phases often contain π-acidic or π-basic aromatic rings, making them particularly effective for the separation of compounds with complementary aromatic systems.

Key Performance Characteristics:

  • Robust and Stable: Being covalently bonded, Pirkle-type CSPs are generally very robust and can be used with a wide range of mobile phases.[5]

  • High Efficiency: These phases can exhibit high chromatographic efficiency, leading to sharp peaks and good resolution.

  • Predictable Elution Order (in some cases): The well-defined structure of the chiral selector can sometimes allow for the prediction of the elution order based on the proposed interaction model.

  • Alternative Selectivity: Whelk-O1, for example, is known to provide alternative selectivity compared to polysaccharide-based CSPs.[5]

Experimental Considerations:

Pirkle-type CSPs are most commonly used in normal-phase mode with mobile phases consisting of alkanes and alcohols. For aminonitriles containing aromatic rings, the π-π interaction capabilities of Pirkle-type phases can be highly advantageous. The choice of the alcohol modifier and its concentration can significantly impact the retention and selectivity. The Whelk-O1 CSP has demonstrated broad applicability for a variety of compound classes, including amides, esters, and carboxylic acids, suggesting its potential for aminonitrile separation, particularly for those with aromatic moieties.[5][6]

Comparative Summary of Chiral Stationary Phases for Aminonitrile Separation

Chiral Stationary PhasePrimary Separation MechanismTypical Mobile PhasesStrengths for Aminonitrile SeparationPotential Limitations
Polysaccharide-Based Hydrogen bonding, π-π interactions, steric hindranceNormal Phase: Hexane/Alcohol (+ amine modifier)Broad applicability, high success rate, available as robust immobilized phases.Mechanism is complex, making prediction difficult.
Macrocyclic Antibiotic Hydrogen bonding, ionic interactions, inclusion complexationReversed-Phase: Aqueous buffer/ACN or MeOH; Polar OrganicExcellent for polar and ionizable aminonitriles, multimodal capabilities.Can be more expensive, may require careful pH control.
Cyclodextrin-Based Inclusion complexation, hydrogen bondingReversed-Phase: Aqueous buffer/ACN or MeOHGood for polar aminonitriles, compatible with aqueous mobile phases.Chiral recognition is dependent on the analyte fitting into the cavity.
Pirkle-Type π-π interactions, hydrogen bonding, dipole-dipole interactionsNormal Phase: Hexane/AlcoholRobust, high efficiency, effective for aminonitriles with aromatic groups.May have a narrower range of applicability compared to polysaccharide phases.

Logical Workflow for CSP Selection

To streamline the method development process for aminonitrile separation, the following workflow is recommended. This systematic approach increases the probability of finding a suitable CSP and optimal chromatographic conditions efficiently.

CSP_Selection_Workflow cluster_0 Analyte Characterization cluster_1 Primary Screening cluster_2 Secondary Screening cluster_3 Tertiary Screening cluster_4 Method Optimization Analyte Characterize Aminonitrile: - Polarity - pKa - Presence of aromatic rings - Solubility Screening Initial Screening on Polysaccharide CSPs (e.g., Chiralpak IA, Chiralcel OD-H) - Normal Phase: Hexane/IPA +/- DEA - Polar Organic: ACN/MeOH Analyte->Screening Secondary_Screen If no/poor separation: Screen on Macrocyclic Antibiotic (e.g., Teicoplanin) and Pirkle-Type (e.g., Whelk-O1) CSPs Screening->Secondary_Screen No/Poor Resolution Optimization Optimize Best Hit: - Mobile phase composition - Additives (acid/base) - Temperature - Flow rate Screening->Optimization Good Resolution MA_Screen Macrocyclic Antibiotic: - Reversed-Phase: Buffered ACN/H2O - Polar Organic Pirkle_Screen Pirkle-Type: - Normal Phase: Hexane/EtOH Tertiary_Screen If still no/poor separation: Screen on Cyclodextrin-Based CSPs (especially for polar aminonitriles) Secondary_Screen->Tertiary_Screen No/Poor Resolution Secondary_Screen->Optimization Good Resolution CD_Screen Cyclodextrin-Based: - Reversed-Phase: Buffered ACN/H2O Tertiary_Screen->Optimization Good Resolution

Caption: CSP Selection Workflow for Aminonitrile Separation.

Experimental Protocol: A Representative Method for Aminonitrile Separation

This protocol outlines a general procedure for the chiral separation of a model aminonitrile using a polysaccharide-based CSP in normal phase mode.

1. Sample Preparation: a. Dissolve the racemic aminonitrile sample in the mobile phase or a compatible solvent (e.g., isopropanol) to a concentration of approximately 1 mg/mL. b. Filter the sample through a 0.45 µm syringe filter before injection.

2. Chromatographic System and Conditions: a. HPLC System: A standard HPLC system equipped with a UV detector. b. Chiral Stationary Phase: Chiralpak IA (amylose tris(3,5-dimethylphenylcarbamate), immobilized), 250 x 4.6 mm, 5 µm. c. Mobile Phase: Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v). Note: The ratio of hexane to isopropanol and the concentration of the amine modifier should be optimized for the specific analyte. d. Flow Rate: 1.0 mL/min. e. Column Temperature: 25 °C. f. Detection: UV at 254 nm (or a more appropriate wavelength depending on the analyte's chromophore). g. Injection Volume: 10 µL.

3. Data Analysis: a. Integrate the peak areas of the two enantiomers. b. Calculate the resolution (Rs), selectivity (α), and enantiomeric excess (ee) of the separation.

Self-Validation:

  • System Suitability: Inject a standard solution of the racemic aminonitrile multiple times to ensure the reproducibility of retention times, peak areas, and resolution. The relative standard deviation (RSD) for these parameters should be within acceptable limits (typically <2%).

  • Enantiomeric Elution Order: If the individual enantiomers are available, inject them separately to confirm the elution order.

Conclusion

The selection of an appropriate chiral stationary phase is a critical determinant for the successful separation of aminonitrile enantiomers. Polysaccharide-based CSPs represent a robust and versatile starting point for method development. However, for challenging separations, particularly with highly polar or ionizable aminonitriles, macrocyclic antibiotic, cyclodextrin-based, and Pirkle-type CSPs offer valuable alternative selectivities. A systematic screening approach, as outlined in the provided workflow, coupled with a thorough understanding of the underlying chiral recognition mechanisms, will empower researchers to develop efficient and reliable methods for the analysis and purification of these important chiral building blocks.

References

Sources

Comparative

Benchmarking new synthetic routes for 2-Amino-2-(2-methoxyphenyl)acetonitrile

An In-Depth Technical Guide to the Synthesis of 2-Amino-2-(2-methoxyphenyl)acetonitrile: A Comparative Benchmarking of Classic and Modern Routes Introduction 2-Amino-2-(2-methoxyphenyl)acetonitrile is a valuable α-aminon...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 2-Amino-2-(2-methoxyphenyl)acetonitrile: A Comparative Benchmarking of Classic and Modern Routes

Introduction

2-Amino-2-(2-methoxyphenyl)acetonitrile is a valuable α-aminonitrile, a class of compounds that serve as critical precursors for the synthesis of α-amino acids and various nitrogen-containing heterocyclic molecules.[1][2] Its structural features, particularly the methoxy-substituted phenyl ring, make it a versatile building block in medicinal chemistry and drug discovery for creating complex, biologically active molecules.[1][3] The efficiency, safety, and environmental impact of its synthesis are therefore of paramount importance to researchers in both academic and industrial settings.

This guide provides a comprehensive comparison of synthetic routes to 2-Amino-2-(2-methoxyphenyl)acetonitrile. We will begin by detailing the traditional Strecker synthesis, a cornerstone method established in 1850, and then benchmark it against modern, innovative approaches that offer significant advantages in terms of yield, safety, and environmental sustainability ("green chemistry").[1][4] Each method is presented with a detailed experimental protocol, a mechanistic rationale for the experimental choices, and comparative data to guide researchers in selecting the optimal route for their specific needs.

Part 1: The Traditional Pathway - The Strecker Synthesis

The Strecker reaction is the most classical and widely utilized method for preparing α-aminonitriles.[2] It is a one-pot, three-component reaction involving an aldehyde (2-methoxybenzaldehyde), an amine source (typically ammonia), and a cyanide source (such as potassium cyanide or hydrogen cyanide).[4][5]

Reaction Mechanism and Rationale

The reaction proceeds in two main stages. First, the 2-methoxybenzaldehyde reacts with ammonia to form an imine intermediate. The ammonium chloride (NH₄Cl) often used in the classical protocol serves as a mild acid to catalyze this condensation and as the source of ammonia.[6][7] In the second stage, the cyanide ion performs a nucleophilic attack on the imine carbon to form the stable α-aminonitrile product.[8] The primary drawback of this method is the use of highly toxic cyanide sources like KCN or HCN, which require stringent safety precautions.[9]

Strecker_Mechanism Aldehyde 2-Methoxy- benzaldehyde step1 + NH₃, H⁺ (from NH₄Cl) Aldehyde->step1 Ammonia NH₃ Ammonia->step1 Cyanide KCN step2 + KCN Cyanide->step2 Imine Imine Intermediate Imine->step2 Product 2-Amino-2-(2-methoxyphenyl) acetonitrile step1->Imine water - H₂O step2->Product

Caption: The classical Strecker synthesis pathway.

Experimental Protocol: Classical Strecker Synthesis
  • Reactants: 2-methoxybenzaldehyde, Ammonium Chloride (NH₄Cl), Potassium Cyanide (KCN), Methanol, Water.

  • Procedure:

    • In a well-ventilated fume hood, dissolve ammonium chloride (1.2 eq) in water (5 mL) in a round-bottom flask equipped with a magnetic stirrer.

    • Add 2-methoxybenzaldehyde (1.0 eq) to the solution, followed by methanol (10 mL) to aid solubility.

    • Cool the mixture to 0°C in an ice bath.

    • In a separate flask, carefully dissolve potassium cyanide (1.1 eq) in a minimal amount of cold water. Caution: KCN is highly toxic. Handle with extreme care, using appropriate personal protective equipment (PPE).

    • Slowly add the KCN solution dropwise to the aldehyde/ammonia mixture while maintaining the temperature at 0°C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

    • Upon completion, quench the reaction by pouring it into a separatory funnel containing ethyl acetate and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid and remove unreacted cyanide.

    • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Concentrate the organic phase under reduced pressure to yield the crude product.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Part 2: Benchmarking New Synthetic Routes

While the Strecker synthesis is robust, concerns over the toxicity of cyanide reagents and the demand for more environmentally friendly processes have driven the development of new methodologies.[2][9]

Route A: Green Strecker Reaction Using an Indium Catalyst in Water

A significant advancement is the use of metal catalysts in water, which aligns with the principles of green chemistry. Indium powder has been shown to be a highly efficient catalyst for the three-component Strecker reaction, allowing the synthesis to proceed in an environmentally benign solvent (water) and often with higher yields and shorter reaction times.[1][10]

Causality Behind Experimental Choice: Indium acts as a Lewis acid, activating the aldehyde's carbonyl group to facilitate the formation of the imine intermediate.[1] This increased electrophilicity of the imine carbon makes it more susceptible to nucleophilic attack by the cyanide source, thereby accelerating the reaction. Using Trimethylsilyl cyanide (TMSCN) as the cyanide source is also advantageous as it is less toxic and more soluble in organic solvents than alkali metal cyanides.[1]

Green_Strecker_Workflow Start Combine Aldehyde, Amine, and Indium Catalyst in Water Add_TMSCN Add Trimethylsilyl Cyanide (TMSCN) at Room Temperature Start->Add_TMSCN Stir Stir for 2-4 hours (Monitor by TLC) Add_TMSCN->Stir Workup Aqueous Workup (e.g., Ethyl Acetate Extraction) Stir->Workup Purify Purification (Column Chromatography) Workup->Purify Product High-Yield α-Aminonitrile Purify->Product

Caption: Workflow for the Indium-catalyzed green synthesis.

Experimental Protocol: Indium-Catalyzed Synthesis [1][10]

  • Reactants: 2-methoxybenzaldehyde, Benzylamine (as amine source example), Indium powder (10 mol%), Trimethylsilyl cyanide (TMSCN), Water.

  • Procedure:

    • To a flask containing a suspension of Indium powder (0.1 eq) in water (5 mL), add 2-methoxybenzaldehyde (1.0 eq) and benzylamine (1.0 eq).

    • Stir the mixture vigorously at room temperature for 10 minutes.

    • Add TMSCN (1.1 eq) dropwise to the suspension.

    • Continue stirring at room temperature for the time indicated by TLC analysis (typically 2-4 hours).

    • Upon completion, extract the reaction mixture with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify by column chromatography to obtain the N-benzyl protected product.

Route B: Ammonium-Catalyzed Synthesis Avoiding Cyanation Reagents

A truly innovative approach developed recently avoids the direct use of any external cyanation reagents.[9] This method utilizes the readily available and non-toxic aminoacetonitrile as both the amine and cyanide source, catalyzed by simple ammonium salts like ammonium chloride (NH₄Cl).

Causality Behind Experimental Choice: This reaction proceeds through a different mechanism. The aldehyde first reacts with aminoacetonitrile to form an N-ylidene aminoacetonitrile intermediate. The ammonium catalyst then facilitates a rearrangement and elimination process, effectively transferring the cyanide group to form the desired α-aminonitrile. This route represents a significant leap in safety and green chemistry by completely circumventing the need to handle toxic cyanide compounds.[9]

Route C: Catalytic Asymmetric Synthesis

For applications in drug development, obtaining a single enantiomer of a chiral molecule is often critical. The classical Strecker reaction produces a racemic (1:1) mixture of enantiomers.[4] Asymmetric synthesis aims to produce a single enantiomer selectively. This is achieved by using a chiral catalyst that creates a chiral environment, favoring the formation of one enantiomer over the other.

Causality Behind Experimental Choice: Chiral catalysts, such as those based on titanium or other transition metals complexed with chiral ligands, or chiral organocatalysts, can coordinate to the imine intermediate.[2][11] This coordination blocks one face of the imine, forcing the cyanide nucleophile to attack from the less sterically hindered face. This directed attack results in the preferential formation of one enantiomer, leading to a product with high enantiomeric excess (e.e.).

Asymmetric_Synthesis cluster_0 Chiral Catalyst creates a diastereomeric transition state cluster_1 Face-selective Nucleophilic Attack Imine Imine Complex Imine-Catalyst Complex Imine->Complex Catalyst Chiral Catalyst Catalyst->Complex Attack CN⁻ attacks preferentially from one face Complex->Attack Product Enantioenriched Product (High e.e.) Attack->Product

Caption: Conceptual diagram of asymmetric induction.

Comparative Data Summary

The following table provides a clear comparison of the different synthetic routes based on key performance indicators.

FeatureClassical StreckerGreen (Indium) StreckerAmmonium-CatalyzedAsymmetric Catalysis
Yield Good (70-90%)Excellent (79-98%)[1]Good to ExcellentGood to Excellent
Reaction Time 12-24 hours2-4 hours[1]VariableVariable
Solvent Organic / AqueousWater[10]OrganicOrganic
Catalyst None (or mild acid)Indium Powder[10]NH₄Cl[9]Chiral Metal Complex / Organocatalyst[2]
Cyanide Source KCN / HCN (Highly Toxic)TMSCN (Less Toxic)[1]None (from Aminoacetonitrile)[9]TMSCN / Other
Safety Profile Poor (High Toxicity)ModerateExcellent (No free cyanide)Moderate
Stereocontrol Racemic[4]RacemicRacemicEnantioselective (High e.e.)
Cost LowModerate (Indium cost)LowHigh (Catalyst cost)

Conclusion and Future Outlook

The synthesis of 2-Amino-2-(2-methoxyphenyl)acetonitrile has evolved significantly from its origins in the classical Strecker reaction.

  • For large-scale, cost-effective synthesis where stereochemistry is not a concern , the Classical Strecker reaction remains a viable, albeit hazardous, option.

  • The Indium-catalyzed green route offers a compelling alternative for environmentally conscious synthesis, providing excellent yields in water with reduced reaction times and a safer cyanide source.[1][10] This method is highly recommended for general laboratory-scale preparations.

  • The most innovative and safest approach is the ammonium-catalyzed synthesis , which completely eliminates the need for toxic cyanation reagents.[9] This route represents the future of green and safe aminonitrile synthesis and should be prioritized where starting materials are available.

  • For applications in pharmaceuticals and drug discovery , where enantiopurity is essential, asymmetric catalytic synthesis is the only suitable choice. While often more expensive due to complex catalysts, it delivers the high-value, single-enantiomer product required for biological testing and therapeutic use.[11][12]

The choice of synthetic route ultimately depends on a balance of factors including cost, scale, safety requirements, and the desired final product specifications. The continued development of novel catalytic systems promises even more efficient, safer, and selective methods for the synthesis of this important chemical building block.

References

  • Synthesis of α-aminonitriles using aliphatic nitriles, α-amino acids, and hexacyanoferrate as universally applicable non-toxic cyanide sources. Green Chemistry (RSC Publishing). Available at: [Link]

  • Bandyopadhyay, D., Velazquez, J. M., & Banik, B. K. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. Organic and Medicinal Chemistry Letters, 1(1), 11. Available at: [Link]

  • Bandyopadhyay, D., Velazquez, J. M., & Banik, B. K. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. PMC - NIH. Available at: [Link]

  • Velazquez, J. M. A truly green synthesis of α-aminonitriles via Strecker reaction. Longdom Publishing. Available at: [Link]

  • Deng, T., Gao, Y., Han, X. L., & Cheng, C. (2022). Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile. Journal of the American Chemical Society. Available at: [Link]

  • Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI. Available at: [Link]

  • A truly green synthesis of α-aminonitriles via Strecker reaction. ResearchGate. Available at: [Link]

  • α-Aminonitrile synthesis by cyanation. Organic Chemistry Portal. Available at: [Link]

  • Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega - ACS Publications. Available at: [Link]

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  • The Strecker Synthesis. Master Organic Chemistry. Available at: [Link]

  • Strecker amino acid synthesis. Wikipedia. Available at: [Link]

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  • Intermediate for the production of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol. Google Patents.
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  • Recent advances in catalytic asymmetric synthesis. Frontiers. Available at: [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Amino-2-(2-methoxyphenyl)acetonitrile Hydrochloride

Hazard Assessment and Chemical Profile Understanding the potential hazards of 2-Amino-2-(2-methoxyphenyl)acetonitrile hydrochloride is the first critical step in ensuring its safe disposal. Based on data from analogous c...

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment and Chemical Profile

Understanding the potential hazards of 2-Amino-2-(2-methoxyphenyl)acetonitrile hydrochloride is the first critical step in ensuring its safe disposal. Based on data from analogous compounds such as 2-methoxyphenylacetonitrile and other aminonitrile hydrochlorides, the following hazards should be anticipated[1][2]:

  • Toxicity: Likely to be harmful or toxic if swallowed, in contact with skin, or inhaled.[1]

  • Irritation: May cause skin, eye, and respiratory irritation.[1]

  • Reactivity: As a hydrochloride salt of an amine, it can react with strong bases to liberate the free amine. The nitrile group can undergo hydrolysis under acidic or basic conditions.[3] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[1]

  • Environmental Hazards: The environmental impact has not been fully investigated, but it is crucial to prevent its release into the environment.[4]

Chemical and Physical Properties Summary

PropertyValueSource
CAS Number 639792-18-0
Molecular Formula C₉H₁₀N₂O · HClInferred
Appearance Likely a solidInferred
Solubility Expected to be soluble in waterInferred

Personal Protective Equipment (PPE) and Safety Measures

Given the anticipated hazards, stringent adherence to safety protocols is mandatory.

Required Personal Protective Equipment:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A lab coat and, if handling large quantities or there is a risk of splashing, a chemical-resistant apron.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. For operations that may generate dust, a NIOSH-approved respirator is recommended.

Emergency Preparedness:

  • An emergency eyewash station and safety shower must be readily accessible.

  • Have a spill kit appropriate for solid chemical spills readily available.

Disposal Workflow: A Step-by-Step Guide

The disposal of 2-Amino-2-(2-methoxyphenyl)acetonitrile hydrochloride should be approached systematically. The following workflow provides a logical progression from initial handling to final disposal.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_decision Disposal Pathway Decision cluster_small Small Quantity Disposal cluster_deactivation Deactivation Protocol cluster_final Final Waste Management start Start: Unused/Waste Compound ppe Don Appropriate PPE start->ppe assess Assess Quantity and Contamination Level decision Small (<5g) or Large Quantity? assess->decision ppe->assess deactivate Option 1: Deactivation (Hydrolysis) decision->deactivate Small Quantity direct_disposal Option 2: Direct Disposal as Hazardous Waste decision->direct_disposal Large Quantity hydrolysis Perform Alkaline Hydrolysis in a Fume Hood deactivate->hydrolysis package_waste Package and Label Hazardous Waste direct_disposal->package_waste neutralize Neutralize Final Solution hydrolysis->neutralize neutralize->package_waste waste_pickup Arrange for Licensed Waste Disposal package_waste->waste_pickup end End: Disposal Complete waste_pickup->end

Caption: Decision workflow for the disposal of 2-Amino-2-(2-methoxyphenyl)acetonitrile hydrochloride.

Step 1: Waste Segregation and Collection

All waste containing 2-Amino-2-(2-methoxyphenyl)acetonitrile hydrochloride, including contaminated labware (e.g., weighing boats, pipette tips), should be collected as solid hazardous waste. Do not mix this waste with other waste streams.

Step 2: Deactivation of Small Quantities (Under 5g) via Alkaline Hydrolysis

For small, manageable quantities, chemical deactivation through hydrolysis of the nitrile group can be considered. This procedure should only be performed by trained personnel in a certified chemical fume hood.

Rationale for Alkaline Hydrolysis:

Alkaline hydrolysis is generally preferred over acidic hydrolysis for aminonitriles as it avoids the potential formation of hydrogen cyanide gas, a highly toxic byproduct.[3] The process converts the nitrile to a carboxylate salt and the amine remains, resulting in less hazardous compounds.[3]

Experimental Protocol:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 2-Amino-2-(2-methoxyphenyl)acetonitrile hydrochloride in a minimal amount of methanol.

  • Addition of Base: Slowly add a 10% solution of sodium hydroxide (NaOH) in methanol. A 2-3 molar excess of NaOH relative to the aminonitrile is recommended.

  • Reaction: Gently heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is no longer detectable.

  • Cooling and Neutralization: Allow the mixture to cool to room temperature. Carefully neutralize the solution to a pH of approximately 7 with dilute hydrochloric acid.

  • Final Disposal: The resulting neutralized aqueous solution should be collected as hazardous aqueous waste.

Step 3: Disposal of Large Quantities and Contaminated Materials

For larger quantities of the compound or for solid waste contaminated with it, direct disposal without deactivation is the recommended and safest approach.

  • Packaging: Place the solid waste in a clearly labeled, sealable, and chemically compatible container. The container should be marked as "Hazardous Waste" and include the full chemical name: "2-Amino-2-(2-methoxyphenyl)acetonitrile hydrochloride".

  • Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials.[5]

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

Regulatory Compliance

All disposal activities must comply with local, state, and federal regulations. In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

  • EPA Regulations: Under the Resource Conservation and Recovery Act (RCRA), this chemical waste would likely be classified as a hazardous waste.[6][7] Proper identification, labeling, and disposal are mandatory.

  • OSHA Regulations: OSHA's Hazard Communication Standard (29 CFR 1910.1200) requires that the hazards of this chemical are communicated to all employees who may handle it.[8][9][10][11] Additionally, the Hazardous Waste Operations and Emergency Response (HAZWOPER) standard may apply in the case of a significant spill.[8][9]

Spill Management

In the event of a spill, the following procedures should be followed immediately:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert: Inform your supervisor and your institution's EHS office.

  • Control: If it is safe to do so, prevent the spread of the solid material.

  • Clean-up: Wearing appropriate PPE, carefully sweep up the solid material and place it in a labeled hazardous waste container. Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

Conclusion

The responsible disposal of 2-Amino-2-(2-methoxyphenyl)acetonitrile hydrochloride is paramount for ensuring a safe laboratory environment and maintaining regulatory compliance. By understanding the potential hazards, utilizing appropriate personal protective equipment, and following a systematic disposal workflow, researchers can effectively manage this chemical waste stream. Always consult your institution's specific waste disposal guidelines and EHS office for any additional requirements.

References

  • Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Justus Liebigs Annalen der Chemie, 75(1), 27-45.
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  • Ghogare, P. U., et al. (2019). Succinic acid as a noble and efficient organocatalyst for the synthesis of α-aminonitrile under solvent free conditions.
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  • Atul Ltd. (n.d.). para Methoxy phenyl aceto nitrile: Technical Data Sheet. Retrieved from [Link]

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  • Clean Management Environmental Group. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]

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  • ResearchGate. (2025). Assisted hydrolysis of the nitrile group of 2-aminoadamantane-2-carbonitrile.
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  • National Center for Biotechnology Information. (n.d.). (2-Methoxyphenyl)acetonitrile. PubChem Compound Database. Retrieved from [Link]

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  • ResearchGate. (n.d.). Assisted hydrolysis of the nitrile group of 2-aminoadamantane-2-carbonitrile. Retrieved from [Link]

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Handling

A Comprehensive Guide to the Safe Handling of 2-Amino-2-(2-methoxyphenyl)acetonitrile Hydrochloride

This document serves as an essential guide for the safe handling, use, and disposal of 2-Amino-2-(2-methoxyphenyl)acetonitrile hydrochloride (CAS No. 96929-45-2) in a laboratory setting.

Author: BenchChem Technical Support Team. Date: February 2026

This document serves as an essential guide for the safe handling, use, and disposal of 2-Amino-2-(2-methoxyphenyl)acetonitrile hydrochloride (CAS No. 96929-45-2) in a laboratory setting. As a valued professional in research and drug development, your safety is paramount. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep-seated culture of safety and excellence in your laboratory.

Disclaimer: Specific safety data for 2-Amino-2-(2-methoxyphenyl)acetonitrile hydrochloride is not extensively available. The following guidance is synthesized from the safety profiles of structurally similar aminonitrile and cyanide-containing compounds. Always consult with your institution's Environmental Health & Safety (EHS) department and review all available safety information before handling this substance.

Hazard Identification and Risk Assessment

2-Amino-2-(2-methoxyphenyl)acetonitrile hydrochloride is a compound that requires careful handling due to its chemical structure. The primary hazards are associated with its aminonitrile group. Nitrile compounds can be toxic and may release highly toxic hydrogen cyanide (HCN) gas, particularly in the presence of acids or upon combustion.[1][2]

Potential Hazards:

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[3]

  • Skin and Eye Irritation: May cause skin irritation and serious eye irritation or damage.[2][4]

  • Respiratory Irritation: May cause respiratory irritation.[2][4]

  • Cyanide Poisoning: The most severe risk is the potential for cyanide poisoning through inhalation, ingestion, or skin absorption.[5][6] Cyanide inhibits cellular respiration, leading to rapid damage to the heart and central nervous system.[5][7]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable to minimize exposure. The following table outlines the recommended PPE for handling this compound.

Protection Type Recommended Equipment Specifications & Rationale
Eye and Face Protection Safety goggles with side shields or a full-face shield.Essential to protect against chemical splashes and dust particles.[4]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene), double-gloving recommended.Protects against skin contact. Change gloves immediately if contaminated.[7]
Lab coat or chemical-resistant apron.Protects skin and personal clothing from contamination.
Respiratory Protection Use in a certified chemical fume hood is mandatory. For situations with potential for aerosol generation or exceeding exposure limits, a NIOSH/MSHA-approved respirator with an appropriate cartridge is necessary.A fume hood minimizes inhalation of vapors or dust.[1][8] Respirators provide an additional layer of protection.

Safe Handling and Operational Plan

Adherence to a strict operational protocol is crucial for minimizing risk.

Engineering Controls and Work Area Setup
  • Chemical Fume Hood: All handling of 2-Amino-2-(2-methoxyphenyl)acetonitrile hydrochloride must be conducted in a certified laboratory chemical fume hood.[1][8]

  • Designated Area: Establish a designated area for working with this compound. This area should be clearly marked.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[1] A spill kit specifically for cyanide-containing compounds should be available.

Step-by-Step Handling Protocol
  • Preparation: Before starting, ensure all necessary PPE is worn correctly. Prepare all required equipment and reagents within the chemical fume hood.

  • Weighing and Transfer: Handle the solid compound with care to avoid generating dust. Use a spatula for transfers. If making a solution, add the solid to the solvent slowly.

  • Reaction Setup: Keep all reaction vessels closed to prevent the escape of vapors. If heating is required, do so in a well-ventilated area within the fume hood.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[3] Decontaminate all work surfaces.

Incompatible Materials

To prevent hazardous reactions, avoid contact with the following:

  • Strong acids[2][3]

  • Strong oxidizing agents[2][3]

  • Strong bases[2][3]

  • Strong reducing agents[2][3]

Emergency Procedures: Be Prepared

Speed is critical in responding to cyanide exposure.[5]

Spill Response
  • Small Spills: For small spills within a fume hood, absorb the material with an inert absorbent material. Collect the contaminated material in a sealed container for hazardous waste disposal.

  • Large Spills: Evacuate the area immediately. Alert your institution's EHS department. Do not attempt to clean up a large spill without proper training and equipment.

Exposure Response
  • Inhalation: Move the affected person to fresh air immediately.[2][3] If breathing is difficult or has stopped, administer 100% oxygen.[5][9] Do not perform mouth-to-mouth resuscitation.[5] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing immediately.[5][7] Wash the affected area with copious amounts of soap and water for at least 15-20 minutes.[3][5] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[2][3][7] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water.[3] Seek immediate medical attention.

For all exposures, inform emergency medical personnel that cyanide poisoning is suspected. [7]

Waste Disposal Plan

Proper disposal is a critical final step to ensure safety and environmental compliance.

  • Waste Classification: All waste containing 2-Amino-2-(2-methoxyphenyl)acetonitrile hydrochloride must be treated as hazardous cyanide waste.[1]

  • Container Labeling: Waste containers must be clearly labeled as "Cyanide Waste" and "No Acids".[1]

  • Segregation: Maintain separate, clearly labeled waste streams for solid and liquid waste.[1] Keep cyanide waste segregated from all other waste streams, especially acidic waste.

  • Container Management: Keep waste containers tightly closed except when adding waste.[1]

  • Disposal Procedure: Dispose of all waste through your institution's EHS department in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain.

Visualizing Safety Workflows

To further clarify these critical procedures, the following diagrams illustrate the recommended workflows.

Handling_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Cleanup Cleanup & Disposal Prep 1. Don PPE Setup 2. Prepare Fume Hood Prep->Setup Verify Hood Function Weigh 3. Weigh & Transfer Setup->Weigh React 4. Perform Reaction Weigh->React Decon 5. Decontaminate Work Area React->Decon Waste 6. Segregate & Label Waste Decon->Waste Dispose 7. EHS Disposal Waste->Dispose

Caption: Step-by-step workflow for handling 2-Amino-2-(2-methoxyphenyl)acetonitrile hydrochloride.

Spill_Response_Decision_Tree Spill Spill Occurs Size Assess Spill Size Spill->Size Small Small Spill (in fume hood) Size->Small Small Large Large Spill or Outside Hood Size->Large Large Absorb Absorb with Inert Material Small->Absorb Evacuate Evacuate Area Large->Evacuate Collect Collect in Sealed Container Absorb->Collect Dispose Dispose as Cyanide Waste Collect->Dispose Alert Alert EHS Evacuate->Alert

Caption: Decision tree for responding to a spill of the compound.

References

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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-Amino-2-(2-methoxyphenyl)acetonitrile hydrochloride
Reactant of Route 2
Reactant of Route 2
2-Amino-2-(2-methoxyphenyl)acetonitrile hydrochloride
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